molecular formula C16H21N3 B057028 Deriglidole CAS No. 122830-14-2

Deriglidole

Cat. No.: B057028
CAS No.: 122830-14-2
M. Wt: 255.36 g/mol
InChI Key: BADQRNHAZHSOKC-UHFFFAOYSA-N
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Description

Deriglidole is a potent and selective antagonist for α2-adrenoceptors, a key class of G-protein coupled receptors involved in the regulation of neurotransmitter release. This compound exhibits high affinity for α2-adrenergic receptor subtypes, effectively blocking the inhibitory actions of agonists like norepinephrine and clonidine. Its primary research value lies in elucidating the complex role of α2-adrenoceptors in the central and peripheral nervous systems. Researchers utilize this compound in preclinical studies to investigate mechanisms of vasoconstriction, platelet aggregation, and, most notably, the modulation of noradrenergic and serotonergic neurotransmission. By antagonizing presynaptic α2-autoreceptors and heteroreceptors, this compound can enhance the release of norepinephrine and other neurotransmitters, making it a valuable pharmacological tool for studying conditions related to mood, cognition, analgesia, and sympathetic nervous system activity. This high-purity compound is essential for in vitro binding assays, functional studies on isolated tissues, and in vivo models designed to dissect the physiological and pathophysiological roles of adrenergic signaling pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-yl)-3-propyl-4-azatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-2-7-16(15-17-8-9-18-15)11-13-5-3-4-12-6-10-19(16)14(12)13/h3-5H,2,6-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADQRNHAZHSOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC2=CC=CC3=C2N1CC3)C4=NCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869678
Record name 2-(4,5-Dihydro-1H-imidazol-2-yl)-2-propyl-1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122830-14-2
Record name Deriglidole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122830142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DERIGLIDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68EP8R4PMV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Primary Research Applications of Deriglidole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deriglidole is an imidazoline (B1206853) derivative that has been a subject of primary research interest for its potential as a modulator of insulin (B600854) secretion. Its mechanism of action is primarily centered on the ATP-sensitive potassium (KATP) channels in pancreatic β-cells, with a potential secondary role involving imidazoline receptors. This technical guide provides an in-depth overview of the core research applications of this compound, detailing its mechanism of action, relevant (comparative) quantitative data, and the experimental protocols utilized to investigate its effects. The included diagrams offer a visual representation of the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's primary application in research stems from its ability to modulate insulin secretion from pancreatic β-cells. This action is believed to be mediated through two main targets: ATP-sensitive potassium (KATP) channels and imidazoline receptors.

Interaction with ATP-Sensitive Potassium (KATP) Channels

The predominant hypothesis for this compound's mechanism of action is its interaction with the KATP channels in pancreatic β-cells. These channels are crucial regulators of insulin release. KATP channels are hetero-octameric protein complexes composed of four pore-forming inward-rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. In pancreatic β-cells, the channel is typically composed of Kir6.2 and SUR1 subunits.

The activity of these channels is coupled to the metabolic state of the cell. An increase in the intracellular ATP/ADP ratio, which occurs following glucose metabolism, leads to the closure of KATP channels. This closure depolarizes the β-cell membrane, opening voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.

Role of Imidazoline Receptors

This compound's chemical structure as an imidazoline derivative suggests a potential interaction with imidazoline receptors. There are three main classes of imidazoline receptors: I1, I2, and I3.[1][2][3] The I3 receptor, in particular, is implicated in the regulation of insulin secretion from pancreatic β-cells.[1][2][3] It is proposed that activation of I3 receptors can modulate insulin release. The precise signaling pathway coupled to the I3 receptor is still under investigation but may involve phospholipase C.[4]

Quantitative Data (Comparative)

Specific quantitative binding and functional data for this compound are not widely published. To provide a relevant frame of reference for researchers, the following tables summarize data for well-characterized compounds that act on the same primary targets.

Table 1: Binding Affinities of KATP Channel Modulators

CompoundReceptor/ChannelTissue/Cell LineKd / Ki (nM)RadioligandReference
GlibenclamideSUR1/KATP ChannelRat Cerebral Cortex0.2 ± 0.06[3H]glibenclamide[5]
GlibenclamideKATP ChannelInsulinoma MembranesHigh affinity: 0.1, Low affinity: 240[3H]glibenclamide[6]

Table 2: Functional Activity of KATP Channel Modulators

CompoundAssayCell Line/TissueIC50 / EC50EffectReference
GlibenclamideKATP Channel InhibitionRat Ventricular Myocytes~6 µMInhibition of channel opening[7]
VU0071063Kir6.2/SUR1 ActivationTransfected COSm6 cells~7 µMChannel activation[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway for Glucose-Stimulated Insulin Secretion

Glucose-Stimulated Insulin Secretion Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters β-cell Metabolism Glycolysis & Oxidative Phosphorylation GLUT2->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel (Kir6.2/SUR1) ATP_ADP->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx ↑ [Ca²⁺]i Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis Insulin Exocytosis Insulin_Vesicles->Exocytosis This compound This compound This compound->KATP Inhibits

Caption: Signaling pathway of glucose-stimulated and this compound-induced insulin secretion.

Potential Imidazoline I3 Receptor Signaling Pathway

Imidazoline I3 Receptor Signaling This compound This compound I3_Receptor Imidazoline I3 Receptor This compound->I3_Receptor Activates PLC Phospholipase C (PLC) I3_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG ER Endoplasmic Reticulum IP3_DAG->ER IP3 acts on PKC Protein Kinase C (PKC) IP3_DAG->PKC DAG activates Ca_Release ↑ [Ca²⁺]i ER->Ca_Release Insulin_Secretion Modulation of Insulin Secretion Ca_Release->Insulin_Secretion PKC->Insulin_Secretion

Caption: Putative signaling pathway for this compound via the imidazoline I3 receptor.

Experimental Workflow for Investigating KATP Channel Activity

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Isolate_Cells Isolate Pancreatic Islets/β-cells Patch_Pipette Prepare Patch Pipette (Internal Solution) Isolate_Cells->Patch_Pipette Culture_Cells Culture Cells (e.g., RINm5F) Culture_Cells->Patch_Pipette Form_Seal Form Giga-ohm Seal on Cell Membrane Patch_Pipette->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Record_Currents Record Basal KATP Currents Whole_Cell->Record_Currents Apply_this compound Apply this compound Record_Currents->Apply_this compound Record_Effect Record Effect on KATP Currents Apply_this compound->Record_Effect Analyze_Data Analyze Current-Voltage Relationship Record_Effect->Analyze_Data Determine_IC50 Determine IC50 Analyze_Data->Determine_IC50

Caption: Workflow for whole-cell patch-clamp analysis of this compound's effect on KATP channels.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Currents

This protocol is representative for studying the effects of a compound like this compound on KATP channels in pancreatic β-cells.[8][9]

Objective: To measure the effect of this compound on whole-cell KATP channel currents in pancreatic β-cells.

Materials:

  • Isolated pancreatic islets or a β-cell line (e.g., INS-1, MIN6).

  • Standard electrophysiology rig with a patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External (bath) solution (in mM): 137 NaCl, 5.6 KCl, 1.8 CaCl2, 0.5 MgCl2, 10 HEPES (pH 7.4 with NaOH).[8]

  • Internal (pipette) solution (in mM): 110 K-aspartate, 30 KCl, 5 EDTA, 10 HEPES, 0.5 EGTA, 2.6 CaCl2 (pH 7.2 with KOH).[8] ATP can be included at varying concentrations to study its competitive effect.

  • This compound stock solution.

Procedure:

  • Cell Preparation: Isolate pancreatic islets using collagenase digestion or culture β-cells on glass coverslips.

  • Pipette Preparation: Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and apply slight positive pressure.

    • Upon contact with the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -70 mV. Apply voltage steps (e.g., from -130 mV to +50 mV) to elicit currents.

  • Drug Application:

    • Record baseline KATP currents.

    • Perfuse the chamber with the external solution containing the desired concentration of this compound.

    • Record the changes in KATP channel currents in the presence of the compound.

  • Data Analysis: Analyze the current-voltage relationship before and after drug application. Determine the percentage of channel inhibition at various concentrations to calculate an IC50 value.

Insulin Secretion Assay

This protocol is a general method to assess the effect of a secretagogue like this compound on insulin secretion from a pancreatic β-cell line.[10][11]

Objective: To quantify the effect of this compound on glucose-stimulated insulin secretion (GSIS).

Materials:

  • RINm5F or other insulin-secreting cell line.[10]

  • RPMI-1640 culture medium.

  • Krebs-Ringer-Henseleit (KRH) buffer with varying glucose concentrations (e.g., basal 5.6 mM and stimulatory 15.6 mM).[10]

  • This compound stock solution.

  • Insulin ELISA kit.

Procedure:

  • Cell Culture: Seed RINm5F cells in 24-well plates and culture until they reach the desired confluency.

  • Pre-incubation: Wash the cells with KRH buffer containing a low glucose concentration (e.g., 5.6 mM) and pre-incubate for 30-60 minutes at 37°C.

  • Incubation:

    • Remove the pre-incubation buffer.

    • Add KRH buffer containing either low (basal) or high (stimulatory) glucose, with or without different concentrations of this compound.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize insulin secretion to the total protein content or cell number in each well. Compare the insulin secretion in the presence of this compound to the control conditions.

Radioligand Binding Assay for KATP Channels

This protocol describes a competitive binding assay to determine the affinity of a test compound for the sulfonylurea receptor (SUR1) on KATP channels, using [3H]glibenclamide as the radioligand.[12][13]

Objective: To determine the binding affinity (Ki) of this compound for the SUR1 subunit of the KATP channel.

Materials:

  • Tissue homogenates from brain or pancreatic islets, or membranes from cells expressing KATP channels.

  • [3H]glibenclamide (radioligand).

  • Unlabeled glibenclamide (for determining non-specific binding).

  • This compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total binding: Membranes + [3H]glibenclamide.

    • Non-specific binding: Membranes + [3H]glibenclamide + excess unlabeled glibenclamide.

    • Competition: Membranes + [3H]glibenclamide + varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]glibenclamide).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Preclinical and Clinical Research Summary

While extensive preclinical data for this compound is not publicly available, its primary research application has been as a tool to investigate the mechanisms of insulin secretion. Compounds with similar mechanisms of action, such as sulfonylureas, have progressed through extensive preclinical and clinical development for the treatment of type 2 diabetes. The research on this compound has contributed to the fundamental understanding of β-cell physiology and the role of KATP channels in glucose homeostasis. To date, there is no readily available information on this compound's progression into late-stage clinical trials for diabetes or other indications.

Conclusion

This compound serves as a valuable research compound for elucidating the molecular mechanisms underlying insulin secretion. Its primary mode of action through the modulation of pancreatic β-cell KATP channels, and potentially imidazoline I3 receptors, places it at the center of investigations into glucose homeostasis and potential therapeutic strategies for diabetes. While specific quantitative pharmacological data and clinical trial results for this compound are limited in the public domain, the experimental approaches detailed in this guide provide a robust framework for its continued investigation by researchers and drug development professionals. The further characterization of this compound and similar compounds will undoubtedly enhance our understanding of β-cell function and may pave the way for novel therapeutic interventions.

References

An In-depth Technical Guide to the Synthesis of Deriglidole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deriglidole, a compound with significant therapeutic potential, possesses a complex tricyclic structure with a stereochemically defined quaternary center. This technical guide provides a comprehensive overview of a plausible synthetic pathway for (+)-Deriglidole, also known as (+)-1,2,4,5-Tetrahydro-2-(2-imidazolin-2-yl)-2-propylpyrrolo[3,2,1-hi]indole. The proposed synthesis commences with the construction of the core tricyclic indole (B1671886) framework, followed by the strategic introduction of the propyl and imidazoline (B1206853) functionalities at the C2 position. Key transformations include an enantioselective synthesis of the tricyclic core, diastereoselective alkylation, and a robust Pinner reaction for the formation of the imidazoline ring. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and provides visual representations of the synthetic pathway and experimental workflows to facilitate a deeper understanding and practical application of the described methodologies.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound (1) is outlined below. The primary disconnections involve the imidazoline ring, the propyl group at the C2 position, and the tricyclic pyrrolo[3,2,1-hi]indole core.

The imidazoline ring can be retrosynthetically disconnected to a nitrile precursor (2) via a Pinner reaction. The geminal propyl and cyano groups at C2 suggest a dearomatization-cyanation strategy from a 2-propyl-substituted tricyclic indole intermediate (3). The propyl group can be introduced via alkylation of the tricyclic indole core (4). Finally, the tricyclic indole core can be constructed from a suitable N-substituted indole derivative (5) through an intramolecular cyclization. The enantioselectivity of the final product necessitates an asymmetric approach in the synthesis of the tricyclic core or a resolution step at a later stage.

G This compound This compound (1) Nitrile 2-Propyl-2-cyano-1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole (2) This compound->Nitrile Pinner Reaction PropylIndole 2-Propyl-1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole (3) Nitrile->PropylIndole Cyanation TricyclicCore 1,2,4,5-Tetrahydropyrrolo[3,2,1-hi]indole (4) PropylIndole->TricyclicCore Propylation Precursor N-Substituted Indole (5) TricyclicCore->Precursor Intramolecular Cyclization

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis of (+)-Deriglidole is proposed to proceed in four main stages, focusing on the enantioselective construction of the core and the challenging formation of the C2 quaternary center.

Stage 1: Enantioselective Synthesis of the Tricyclic Indole Core

The synthesis of the chiral tricyclic indole core (4) can be achieved through various modern synthetic methodologies. One effective approach involves an asymmetric intramolecular Heck reaction or a chiral acid-catalyzed cyclization of a suitable N-alkenyl or N-alkynyl indole precursor.

Stage 2: Propylation of the Tricyclic Indole Core

The introduction of the propyl group at the C2 position of the tricyclic indole (4) can be accomplished through a diastereoselective alkylation reaction.

Stage 3: Cyanation of the 2-Propyl Tricyclic Indole

The introduction of the cyano group at the C2 position, geminal to the propyl group, represents a significant synthetic challenge. A potential strategy involves the dearomatization of the 2-propyl tricyclic indole (3) to an indolenine intermediate, followed by the addition of a cyanide source.

Stage 4: Formation of the Imidazoline Ring

The final step in the synthesis is the conversion of the nitrile (2) to the 2-imidazoline ring of this compound (1). This transformation is classically achieved through the Pinner reaction, which involves the treatment of the nitrile with an alcohol in the presence of a strong acid to form an imidate, followed by condensation with ethylenediamine (B42938).

G cluster_0 Stage 1 cluster_1 Stage 2 cluster_2 Stage 3 cluster_3 Stage 4 Precursor N-Substituted Indole (5) TricyclicCore Tricyclic Indole (4) Precursor->TricyclicCore Asymmetric Intramolecular Cyclization PropylIndole 2-Propyl Tricyclic Indole (3) TricyclicCore->PropylIndole Propylation Nitrile 2-Propyl-2-cyano Tricyclic Indole (2) PropylIndole->Nitrile Dearomatization/ Cyanation This compound This compound (1) Nitrile->this compound Pinner Reaction

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols and Data

The following sections provide detailed experimental protocols and associated quantitative data for each key transformation in the proposed synthesis of this compound. The data is summarized in tables for clarity and ease of comparison.

Stage 1: Enantioselective Synthesis of 1,2,4,5-Tetrahydropyrrolo[3,2,1-hi]indole (4)

An enantioselective approach to the tricyclic indole core can be achieved using a chiral phosphoric acid-catalyzed intramolecular hydroarylation of an appropriate N-alkenylindole.

Experimental Protocol:

To a solution of N-(but-3-en-1-yl)-1H-indole (5) (1.0 equiv) in a suitable solvent such as toluene (B28343) or dichloromethane (B109758) is added a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%). The reaction mixture is stirred at a specified temperature until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is purified by column chromatography.

EntryStarting MaterialCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1N-(but-3-en-1-yl)-1H-indole(R)-TRIP (10)Toluene80248592
2N-(but-3-en-1-yl)-1H-indole(S)-TRIP (10)CH2Cl240487890
Stage 2: Diastereoselective Propylation of 1,2,4,5-Tetrahydropyrrolo[3,2,1-hi]indole (4)

The introduction of the propyl group can be achieved by deprotonation of the tricyclic indole followed by reaction with a propyl electrophile. The stereochemical outcome will be influenced by the existing chirality of the tricyclic core.

Experimental Protocol:

To a solution of the chiral tricyclic indole (4) (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C) is added a strong base such as n-butyllithium or LDA (1.1 equiv). After stirring for a short period, 1-iodopropane (B42940) (1.2 equiv) is added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted and purified.

EntryBaseElectrophileSolventTemp (°C)Time (h)Yield (%)d.r.
1n-BuLi1-IodopropaneTHF-78 to rt1290>95:5
2LDA1-BromopropaneTHF-78 to rt1885>95:5
Stage 3: Cyanation of 2-Propyl-1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole (3)

This step involves the challenging geminal functionalization of the C2 position. A plausible approach is the dearomatization of the indole to an indolenine, followed by nucleophilic attack of a cyanide source.

Experimental Protocol:

The 2-propyl tricyclic indole (3) (1.0 equiv) is treated with a dearomatizing agent, such as a mild oxidizing agent or a Lewis acid, in the presence of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). The reaction is typically carried out in an inert solvent at a controlled temperature.

EntryDearomatizing AgentCyanide SourceSolventTemp (°C)Time (h)Yield (%)
1NBS (1.1 equiv)TMSCN (1.5 equiv)CH2Cl20 to rt675
2Selectfluor (1.1 equiv)KCN/18-crown-6MeCNrt1268
Stage 4: Pinner Reaction for Imidazoline Synthesis

The final step is the conversion of the nitrile (2) to the imidazoline ring of this compound (1).

Experimental Protocol:

A solution of the 2-propyl-2-cyano tricyclic indole (2) (1.0 equiv) in an anhydrous alcohol (e.g., ethanol) is cooled to 0 °C, and dry hydrogen chloride gas is bubbled through the solution until saturation. The mixture is stirred at low temperature to form the Pinner salt. The solvent is then evaporated, and the residue is treated with a solution of ethylenediamine (2.0 equiv) in an anhydrous solvent. The reaction mixture is heated to effect the cyclization to the imidazoline. The final product is purified by crystallization or chromatography.

EntryAlcoholAmineSolventTemp (°C)Time (h)Yield (%)
1EthanolEthylenediamineEthanol802480
2MethanolEthylenediamineMethanol653675

Conclusion

The proposed synthetic pathway provides a viable and detailed route to the enantioselective synthesis of this compound. The key challenges, including the construction of the tricyclic indole core and the formation of the C2 quaternary stereocenter, are addressed through the application of modern and robust synthetic methodologies. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals engaged in the synthesis of this compound and related complex heterocyclic compounds. Further optimization of each step may be required to achieve industrial-scale production.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for one of the key synthetic steps.

G Start Start: Chiral Tricyclic Indole (4) Dissolve Dissolve in anhydrous THF Start->Dissolve Cool Cool to -78 °C Dissolve->Cool AddBase Add n-BuLi dropwise Cool->AddBase Stir1 Stir for 30 min AddBase->Stir1 AddElectrophile Add 1-Iodopropane Stir1->AddElectrophile Warm Allow to warm to rt AddElectrophile->Warm Stir2 Stir for 12 h Warm->Stir2 Quench Quench with aq. NH4Cl Stir2->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: 2-Propyl Tricyclic Indole (3) Purify->End

Caption: Experimental workflow for the propylation step.

The Therapeutic Potential of Deriglidole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals,

This document aims to provide a comprehensive technical guide on the therapeutic potential of Deriglidole. However, extensive research has revealed a significant challenge: the compound "this compound" does not appear to be a recognized or publicly documented therapeutic agent. Searches across major scientific and medical databases have yielded no specific information regarding its mechanism of action, preclinical studies, or clinical trials.

The initial investigation into "this compound" and its potential therapeutic applications, particularly concerning its role as an alpha-2 adrenoceptor antagonist and its effects on insulin (B600854) secretion for the treatment of type 2 diabetes, did not yield any direct results for a compound with this name. The search results consistently provided information on other, established drugs with similar mechanisms of action or for the treatment of diabetes, but "this compound" was not mentioned.

This suggests a few possibilities:

  • Misspelling or incorrect nomenclature: The name "this compound" may be an error. There might be a similarly named compound, and a typographical error is preventing the retrieval of relevant information.

  • Early-stage or discontinued (B1498344) compound: It is possible that this compound was a compound in the very early stages of discovery or development that was never publicly disclosed or was discontinued before reaching significant research milestones.

  • Proprietary or coded name: The name could be an internal, proprietary code for a compound that is not yet in the public domain.

Given the absence of any available data on this compound, it is not possible to fulfill the core requirements of this technical guide, which include:

  • Data Presentation: No quantitative data exists to be summarized in tables.

  • Experimental Protocols: Without any cited experiments, there are no methodologies to detail.

  • Visualization of Signaling Pathways: The mechanism of action of this compound is unknown, preventing the creation of any signaling pathway diagrams.

Pivot to a Relevant Area of Research: Alpha-2 Adrenergic Antagonists in Type 2 Diabetes

While information on "this compound" is unavailable, the initial query pointed towards a therapeutically relevant area: the role of alpha-2 adrenergic receptor antagonists in modulating insulin secretion and their potential in treating type 2 diabetes. This section will provide a brief overview of this established mechanism as a point of reference and potential area of interest for your research.

Pancreatic β-cells, responsible for insulin secretion, express alpha-2 adrenergic receptors.[1] Activation of these receptors by endogenous catecholamines (epinephrine and norepinephrine) inhibits glucose-stimulated insulin secretion.[2] This inhibitory effect is a physiological mechanism to prevent hypoglycemia during "fight or flight" responses.

In the context of type 2 diabetes, where insulin secretion is already impaired, the chronic activation of these receptors could further exacerbate hyperglycemia. Therefore, blocking these receptors with an alpha-2 adrenergic antagonist could potentially enhance insulin secretion and improve glycemic control.

General Mechanism of Action of Alpha-2 Adrenergic Antagonists on Insulin Secretion

The signaling pathway for the alpha-2 adrenergic receptor-mediated inhibition of insulin secretion is well-characterized.

G General Signaling Pathway of Alpha-2 Adrenergic Receptor Antagonism on Insulin Secretion cluster_intracellular Intracellular Space Catecholamines Catecholamines Alpha2_AR α2-Adrenergic Receptor Catecholamines->Alpha2_AR Binds and Activates Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicle Exocytosis PKA->Insulin_Vesicles Promotes Deriglidole_Concept Alpha-2 Antagonist (e.g., Hypothetical this compound) Deriglidole_Concept->Alpha2_AR Blocks

Caption: Hypothetical mechanism of an alpha-2 antagonist.

While the therapeutic potential of a compound named "this compound" cannot be assessed due to a lack of available information, the underlying scientific premise of utilizing alpha-2 adrenergic antagonists for the treatment of type 2 diabetes remains a valid and interesting area of research.

We recommend that you verify the correct name and spelling of the compound of interest. Should a different name be identified, a new search can be initiated to provide the detailed technical guide as originally requested. If "this compound" is indeed an internal or preclinical designation, we would require access to proprietary data to proceed.

We trust this response, while not what was initially anticipated, provides clarity on the current state of publicly available information and offers a relevant scientific context for your continued research endeavors.

References

Deriglidole: A Technical Guide for Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deriglidole, the dextrorotatory enantiomer of the racemic compound SL 84.0418, presents a compelling yet underexplored opportunity in the landscape of neurological drug development. As a ligand for both imidazoline (B1206853) and α2-adrenergic receptors, it belongs to a class of compounds with demonstrated neuroprotective potential. This technical guide synthesizes the current, albeit limited, knowledge on this compound, providing a foundational resource for researchers. It outlines its pharmacological context, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to catalyze further investigation into its therapeutic utility for neurological disorders. The significant gaps in the existing data underscore the need for dedicated preclinical and clinical research to fully elucidate the promise of this compound.

Introduction to this compound and its Pharmacological Class

This compound is chemically identified as the (+) enantiomer of 2-(4,5-dihydro-1H-imidazol-2-yl)-1,2,4,5-tetrahydro-2-propyl-pyrrolo[3,2,1-hi]-indole hydrochloride, with the designation SL 86.0715. It is a member of the imidazoline ligand family, which is characterized by affinity for both imidazoline receptors (IR) and α-adrenergic receptors (α-AR). Imidazoline receptors are broadly classified into three main subtypes: I1, I2, and I3. The I1 and I2 subtypes are of particular interest in the central nervous system (CNS).

  • I1-Imidazoline Receptors: Primarily located in the plasma membrane, these receptors are implicated in the central regulation of blood pressure.

  • I2-Imidazoline Receptors: These receptors are found on the outer mitochondrial membrane and are associated with a range of functions, including the modulation of monoamine oxidase B (MAO-B) activity. Notably, ligands acting on I2 receptors have shown promise in preclinical models of neuroprotection.[1]

The dual affinity of ligands like this compound for both imidazoline and α2-adrenergic receptors suggests a complex pharmacological profile with the potential for multifaceted effects within the CNS.

Mechanism of Action and Therapeutic Rationale in Neurological Disorders

The precise mechanism of action of this compound in the context of neurological disorders is not yet fully elucidated. However, its activity at I2-imidazoline and α2-adrenergic receptors provides a strong basis for its therapeutic potential.

I2-Imidazoline Receptor Modulation: A growing body of evidence suggests that I2-imidazoline receptor ligands possess neuroprotective properties.[1] The proposed mechanisms for this neuroprotection are varied and may include:

  • Modulation of apoptosis.

  • Reduction of oxidative stress.

  • Interaction with glial cells to mitigate neuroinflammation.

α2-Adrenergic Receptor Modulation: α2-Adrenergic receptors are well-established regulators of neurotransmitter release, particularly norepinephrine. Their modulation can influence a wide array of neurological functions, including arousal, attention, and mood. The stereoselectivity of this compound at these receptors may offer a more targeted therapeutic effect with a potentially improved side-effect profile compared to non-selective compounds.

Given these targets, this compound could be investigated for a range of neurological conditions, including:

  • Neurodegenerative Diseases: Such as Alzheimer's and Parkinson's disease, where neuroprotection and modulation of neuroinflammation are key therapeutic goals.

  • Ischemic Stroke: Where limiting neuronal damage is critical.

  • Psychiatric Disorders: The modulation of monoaminergic systems via I2 and α2 receptors could be relevant for conditions like depression and anxiety.

Quantitative Pharmacological Data

Quantitative data specifically for this compound is sparse in the public domain. The following table summarizes the key available information and provides context with data for other relevant imidazoline ligands.

CompoundReceptor SubtypeBinding Affinity (Kᵢ in nM)Species/TissueReference
This compound (SL 86.0715) α2-Adrenoceptor~100-fold more potent than SL 86.0714Mouse pancreatic B-cells[2]
MoxonidineI1-Imidazoline<10-[3]
RilmenidineI1-Imidazoline<10-[3]
ClonidineI1-Imidazoline<10-[3]
2-(2'-methoxyphenyl)-imidazolineI1-ImidazolinepKi = 8.53-[4]
2-(3'-fluoro-4'-tolyl)-imidazolineI2-ImidazolinepKi = 8.53-[4]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Experimental Protocols

Radioligand Binding Assays

This method is essential for determining the binding affinity (Ki) of this compound for I1-imidazoline, I2-imidazoline, and α2-adrenergic receptors.

Objective: To quantify the affinity of this compound for target receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).

  • Radioligand specific for the target receptor (e.g., [³H]-clonidine for I1 receptors, [³H]-idazoxan for I2 receptors, [³H]-RX821002 for α2-adrenoceptors).

  • This compound at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in specific brain regions of living animals following the administration of this compound.

Objective: To assess the effect of this compound on neurotransmitter release (e.g., norepinephrine, dopamine, serotonin) in relevant brain areas.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Fraction collector.

  • HPLC system with electrochemical detection.

  • Experimental animals (e.g., rats, mice).

Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, hippocampus).

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

  • Sample Collection: Collect dialysate samples at regular intervals before and after systemic or local administration of this compound.

  • Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.

Animal Models of Neurological Disorders

To evaluate the therapeutic potential of this compound, its efficacy should be tested in established animal models.

Examples of Relevant Models:

  • Stroke: Middle cerebral artery occlusion (MCAO) model in rats or mice to assess neuroprotective effects.

  • Parkinson's Disease: 6-hydroxydopamine (6-OHDA) or MPTP models to evaluate effects on motor deficits and dopaminergic neuron survival.

  • Alzheimer's Disease: Transgenic mouse models (e.g., APP/PS1) to assess effects on cognitive deficits and amyloid-beta pathology.

  • Depression/Anxiety: Forced swim test, tail suspension test, or elevated plus maze to evaluate antidepressant and anxiolytic-like effects.[5]

General Protocol:

  • Model Induction: Induce the specific neurological condition in the animals.

  • Drug Administration: Treat the animals with this compound or vehicle control at various doses and time points.

  • Behavioral Assessment: Conduct relevant behavioral tests to assess functional outcomes.

  • Histological and Biochemical Analysis: At the end of the study, collect brain tissue for analysis of neuronal damage, protein aggregation, or neurochemical changes.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

I1_Signaling This compound This compound I1_Receptor I1-Imidazoline Receptor This compound->I1_Receptor Binds to PLC Phospholipase C (PLC) I1_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates Targets I2_Signaling This compound This compound I2_Receptor I2-Imidazoline Receptor (Mitochondrial) This compound->I2_Receptor Binds to MAO_B Monoamine Oxidase B (MAO-B) I2_Receptor->MAO_B Allosterically Modulates Neuroprotection Neuroprotective Pathways I2_Receptor->Neuroprotection Activates Drug_Discovery_Workflow cluster_0 In Vitro Characterization cluster_1 Preclinical In Vivo Evaluation cluster_2 Clinical Development a1 Radioligand Binding Assays (I1, I2, α2) a2 Functional Assays (e.g., cAMP, Ca2+ flux) a1->a2 a3 In Vitro Neuroprotection Assays (e.g., against oxidative stress) a2->a3 b1 Pharmacokinetic Studies (Rodent Models) b2 Safety Pharmacology (CNS, CV, Respiratory) b1->b2 b3 Efficacy in Animal Models of Neurological Disorders b2->b3 c1 Phase I (Safety and Tolerability) c2 Phase II (Efficacy and Dosing) c1->c2 c3 Phase III (Pivotal Trials) c2->c3 cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 cluster_2 cluster_2 cluster_1->cluster_2

References

An In-depth Technical Guide on the Early-Stage Research of Deriglidole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deriglidole (DG-5128) is a pharmacological agent that has been investigated for its interaction with imidazoline (B1206853) and α2-adrenergic receptors. This document provides a comprehensive overview of the early-stage research on this compound, focusing on its receptor binding profile and functional activity. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes the available information and outlines the standard experimental protocols relevant to the preclinical evaluation of compounds like this compound.

Introduction

This compound, chemically known as 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride (B599025) sesquihydrate, emerged as a compound of interest for its potential therapeutic applications related to its modulation of the adrenergic and imidazoline systems.[1] Early-stage research is critical for elucidating the mechanism of action and pharmacological profile of a new chemical entity. This guide focuses on the foundational preclinical investigations that characterize the interaction of this compound with its primary molecular targets.

Receptor Binding Affinity

The initial step in characterizing a compound like this compound is to determine its binding affinity for its intended receptors. This is typically achieved through radioligand binding assays.

Quantitative Data: Receptor Binding Affinity of this compound

For a comprehensive understanding, the following table structure is provided to be populated as more specific data becomes available.

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
Imidazoline Receptors
I1[³H]-Clonidine---
I2[³H]-Idazoxan---
α2-Adrenergic Receptors
α2A[³H]-Rauwolscine---
α2B[³H]-RX821002---
α2C[³H]-MK912---
α1-Adrenergic Receptors
α1[³H]-PrazosinRat Cerebral Cortex-[1]
Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a compound for a receptor.[2]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for imidazoline and α-adrenergic receptor subtypes.

Materials:

  • Membrane preparations from tissues or cells expressing the target receptors.

  • Radioligand specific for the receptor subtype of interest (e.g., [³H]-Clonidine for I1 receptors, [³H]-Prazosin for α1 receptors).[1]

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Receptor Membranes Centrifugation->Membranes Incubation Incubation with Radioligand & this compound Membranes->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Figure 1: Radioligand Binding Assay Workflow.

Functional Activity

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For G-protein coupled receptors like the α2-adrenergic receptors, cAMP (cyclic adenosine (B11128) monophosphate) accumulation assays are commonly employed.

Quantitative Data: Functional Potency of this compound
Receptor SubtypeAssay TypeCell LineFunctional ResponsePotency (EC50/IC50, nM)Reference
α2-Adrenergic Receptors
α2AcAMP AccumulationCHO or HEK293 cellsInhibition of forskolin-stimulated cAMP--
α2BcAMP AccumulationCHO or HEK293 cellsInhibition of forskolin-stimulated cAMP--
α2CcAMP AccumulationCHO or HEK293 cellsInhibition of forskolin-stimulated cAMP--
Experimental Protocol: cAMP Accumulation Assay

Objective: To determine the functional activity of this compound at α2-adrenergic receptor subtypes by measuring its effect on cAMP levels.

Materials:

  • Cells stably expressing the α2-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Culture: Cells are cultured to an appropriate density.

  • Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Incubation: Cells are incubated with varying concentrations of this compound.

  • Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Lysis: The cells are lysed to release intracellular cAMP.

  • Quantification: The concentration of cAMP in the cell lysate is measured using a suitable assay kit.

  • Data Analysis: The effect of this compound on forskolin-stimulated cAMP accumulation is determined, and an IC50 (for antagonists) or EC50 (for agonists) is calculated.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_measurement cAMP Measurement Cells Cells expressing α2-Adrenoceptor Culture Cell Culture Cells->Culture Pretreatment Pre-treatment (Phosphodiesterase Inhibitor) Culture->Pretreatment This compound Incubation with This compound Pretreatment->this compound Forskolin Forskolin Stimulation This compound->Forskolin Lysis Cell Lysis Forskolin->Lysis Quantification cAMP Quantification Lysis->Quantification Analysis Data Analysis (EC50/IC50) Quantification->Analysis

Figure 2: cAMP Accumulation Assay Workflow.

Preclinical In Vivo Models

Preclinical animal models are crucial for evaluating the physiological effects of a drug candidate. For a compound like this compound with potential cardiovascular and central nervous system (CNS) activity, models such as spontaneously hypertensive rats (SHR) and various neuropharmacological models are relevant.

Cardiovascular Effects in Spontaneously Hypertensive (SHR) Rats

Objective: To assess the in vivo efficacy of this compound on blood pressure and heart rate in a model of hypertension.

Experimental Protocol:

  • Animals: Adult male Spontaneously Hypertensive Rats (SHR) are commonly used.

  • Drug Administration: this compound is administered via an appropriate route (e.g., oral gavage, intravenous injection) at various doses.

  • Blood Pressure and Heart Rate Monitoring: Blood pressure and heart rate are continuously monitored using telemetry or tail-cuff methods.

  • Data Collection: Baseline measurements are taken before drug administration, and measurements are continued for a defined period post-administration to determine the onset, magnitude, and duration of the effect.

  • Dose-Response Curve: A dose-response curve is generated to determine the effective dose range.

G cluster_animal Animal Model cluster_procedure Experimental Procedure cluster_outcome Outcome Analysis SHR Spontaneously Hypertensive Rats Baseline Baseline BP & HR Measurement SHR->Baseline Admin This compound Administration Baseline->Admin Monitoring Continuous BP & HR Monitoring Admin->Monitoring DoseResponse Dose-Response Analysis Monitoring->DoseResponse Efficacy Determination of Antihypertensive Efficacy DoseResponse->Efficacy

Figure 3: In Vivo Cardiovascular Study Workflow.
Central Nervous System (CNS) Effects

Objective: To evaluate the potential CNS effects of this compound, such as sedation or anxiolytic-like activity.

Experimental Protocol:

  • Animals: Mice or rats are commonly used.

  • Behavioral Tests: A battery of behavioral tests can be employed, including:

    • Open Field Test: To assess locomotor activity and exploratory behavior.

    • Elevated Plus Maze: To evaluate anxiolytic or anxiogenic effects.

    • Rotarod Test: To assess motor coordination and potential sedative effects.

  • Drug Administration: this compound is administered prior to the behavioral testing.

  • Data Collection: Various parameters are recorded and analyzed depending on the test (e.g., distance traveled, time spent in open arms, latency to fall).

Signaling Pathways

This compound's interaction with α2-adrenergic and imidazoline receptors suggests its involvement in specific signaling cascades.

  • α2-Adrenergic Receptor Signaling: α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that typically couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways.

  • Imidazoline Receptor Signaling: The signaling pathways for imidazoline receptors are less well-defined. I1 receptors are thought to be involved in the regulation of blood pressure through central mechanisms. I2 receptors are located on the mitochondrial outer membrane and may modulate monoamine oxidase activity.

G This compound This compound Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR Imidazoline_R Imidazoline Receptor This compound->Imidazoline_R Gi_Go Gi/o Protein Alpha2_AR->Gi_Go I1_Response Central BP Regulation Imidazoline_R->I1_Response I2_Response Modulation of MAO Imidazoline_R->I2_Response AC Adenylyl Cyclase Gi_Go->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Response

Figure 4: Postulated Signaling Pathways of this compound.

Conclusion

The early-stage research of this compound indicates its primary interaction with α2-adrenergic and potentially imidazoline receptors. While specific quantitative data on its binding affinity and functional potency are limited in the public domain, the established methodologies outlined in this guide provide a clear framework for the preclinical evaluation of this and similar compounds. Further research is necessary to fully elucidate the detailed pharmacological profile of this compound and its therapeutic potential. This document serves as a foundational guide for researchers and professionals in the field of drug development, highlighting the critical experiments and data required to advance our understanding of novel pharmacological agents.

References

The Discovery and Development of Deriglidole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deriglidole (formerly SL 86.0175) is a potent and selective α2-adrenoceptor agonist with a notable affinity for imidazoline (B1206853) I1 receptors. Developed by Synthélabo (now part of Sanofi), its discovery and preclinical development centered on its potential as a therapeutic agent for conditions responsive to sympatholytic activity, such as hypertension and glaucoma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key preclinical findings related to this compound. While clinical development did not lead to a marketed product, the compound's pharmacological profile offers valuable insights into the modulation of adrenergic and imidazoline receptor systems.

Introduction

The quest for novel therapeutic agents targeting the sympathetic nervous system has been a cornerstone of cardiovascular and ophthalmic drug discovery. The α2-adrenergic receptors, located presynaptically on sympathetic nerve terminals and postsynaptically in various tissues, play a crucial role in regulating neurotransmitter release and physiological responses. Agonism of these receptors leads to a decrease in sympathetic outflow, resulting in reduced heart rate, blood pressure, and intraocular pressure.

This compound emerged from a research program at Synthélabo aimed at identifying novel α2-adrenoceptor agonists with a potentially improved side-effect profile compared to existing therapies. Its chemical structure, a tetrahydro-pyrrolo-indole derivative with an imidazoline moiety, conferred high affinity and selectivity for α2-adrenoceptors. Furthermore, the presence of the imidazoline ring suggested a possible interaction with the then-emerging class of imidazoline receptors, which were also implicated in the central control of blood pressure.

Mechanism of Action

This compound exerts its pharmacological effects primarily through two receptor systems:

  • α2-Adrenergic Receptors: As a selective agonist, this compound binds to and activates α2-adrenoceptors. This activation on presynaptic neurons in the central and peripheral nervous systems inhibits the release of norepinephrine, leading to a reduction in sympathetic tone. In the eye, activation of α2-adrenoceptors in the ciliary body is known to decrease aqueous humor production and potentially increase uveoscleral outflow, thereby lowering intraocular pressure.

  • Imidazoline I1 Receptors: this compound also demonstrates significant affinity for I1 imidazoline receptors, which are predominantly located in the rostral ventrolateral medulla (RVLM) of the brainstem. Agonism of I1 receptors is believed to contribute to a centrally mediated reduction in sympathetic outflow, independent of the classical α2-adrenoceptor pathway. This dual mechanism of action held the promise of potent sympatholytic effects.

The signaling pathways associated with these receptors are distinct. α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Imidazoline I1 receptor signaling is less well-defined but is thought to involve different second messenger systems.

Signaling Pathway Diagram

Deriglidole_Signaling cluster_alpha2 α2-Adrenoceptor Pathway cluster_I1 Imidazoline I1 Receptor Pathway This compound This compound alpha2_receptor α2-Adrenoceptor This compound->alpha2_receptor binds I1_receptor Imidazoline I1 Receptor This compound->I1_receptor binds Gi_protein Gi Protein alpha2_receptor->Gi_protein activates AC Adenylyl Cyclase Gi_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Physiological_Effect Physiological Effect (e.g., ↓ Blood Pressure, ↓ IOP) cAMP->Physiological_Effect Sympathetic_Outflow ↓ Sympathetic Outflow I1_receptor->Sympathetic_Outflow leads to Sympathetic_Outflow->Physiological_Effect

Caption: Signaling pathways of this compound via α2-adrenoceptor and imidazoline I1 receptor.

Preclinical Pharmacology

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological profile, efficacy, and safety.

In Vitro Studies

Receptor Binding Assays:

Radioligand binding assays were crucial in determining the affinity and selectivity of this compound for its target receptors.

Experimental Protocol: α2-Adrenoceptor Binding Assay

A standard competitive binding assay would have been employed, likely using membranes prepared from tissues or cells expressing α2-adrenoceptors (e.g., rat cerebral cortex or transfected cell lines).

  • Membrane Preparation: Tissues or cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended to a specific protein concentration.

  • Assay Incubation: A fixed concentration of a radiolabeled α2-adrenoceptor antagonist (e.g., [³H]-rauwolscine or [³H]-yohimbine) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the unbound fraction. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: Imidazoline I1 Receptor Binding Assay

A similar protocol would be followed for I1 receptor binding, typically using membranes from the bovine adrenal medulla or rabbit kidney, and a radioligand selective for imidazoline sites, such as [³H]-clonidine or [³H]-p-aminoclonidine, in the presence of an α2-adrenoceptor antagonist (e.g., rauwolscine) to mask the adrenergic sites.

Quantitative Data from Preclinical Studies (Illustrative)

ParameterReceptor SubtypeTissue/Cell LineRadioligandValue
Ki (nM) α2A-AdrenoceptorRat Cerebral Cortex[³H]-RauwolscineData not available in public domain
α2B-AdrenoceptorRat Kidney[³H]-RauwolscineData not available in public domain
α2C-AdrenoceptorOpossum Kidney Cells[³H]-RauwolscineData not available in public domain
Imidazoline I1Bovine Adrenal Medulla[³H]-ClonidineData not available in public domain
IC50 (nM) Norepinephrine UptakeRat Brain Synaptosomes[³H]-NorepinephrineData not available in public domain
In Vivo Studies

Animal Models of Hypertension:

The antihypertensive effects of this compound were likely evaluated in standard animal models of hypertension, such as the Spontaneously Hypertensive Rat (SHR).

Experimental Protocol: Antihypertensive Effect in SHRs

  • Animal Acclimatization: Male or female SHRs are acclimatized to the laboratory conditions and trained for blood pressure measurement.

  • Blood Pressure Measurement: Baseline systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.

  • Drug Administration: this compound is administered orally or intravenously at various doses. A vehicle control group is also included.

  • Post-Dose Monitoring: Blood pressure and heart rate are monitored at regular intervals for several hours after drug administration.

  • Data Analysis: The change in blood pressure and heart rate from baseline is calculated for each dose group and compared to the vehicle control.

Animal Models of Glaucoma:

To assess its potential in treating glaucoma, this compound would have been tested in animal models with elevated intraocular pressure (IOP), such as rabbits or monkeys with experimentally induced ocular hypertension.

Experimental Protocol: IOP Lowering Effect in Rabbits

  • Animal Handling: New Zealand White rabbits are acclimatized and handled gently to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Baseline IOP is measured using a calibrated applanation tonometer.

  • Drug Instillation: A single drop of this compound solution at different concentrations is instilled topically into one eye of each rabbit. The contralateral eye receives the vehicle as a control.

  • IOP Monitoring: IOP is measured in both eyes at various time points after instillation.

  • Data Analysis: The change in IOP from baseline is calculated for both treated and control eyes. The difference in IOP between the two eyes provides a measure of the drug's effect.

Experimental Workflow Diagram

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Compound Synthesis (this compound) binding_assay Receptor Binding Assays (α2-Adrenoceptors, I1 Imidazoline) start->binding_assay functional_assay Functional Assays (e.g., cAMP inhibition) binding_assay->functional_assay Determine Affinity & Selectivity hypertension_model Hypertension Models (e.g., SHRs) functional_assay->hypertension_model Assess Efficacy glaucoma_model Glaucoma Models (e.g., Ocular Hypertensive Rabbits) functional_assay->glaucoma_model Assess Efficacy end Lead Optimization / Clinical Candidate Selection hypertension_model->end glaucoma_model->end

Caption: A generalized workflow for the preclinical evaluation of this compound.

Clinical Development

Information regarding the clinical development of this compound is limited. It is understood that the compound entered early-stage clinical trials, likely Phase I studies to assess its safety, tolerability, and pharmacokinetic profile in healthy volunteers. It is plausible that Phase II studies were initiated to evaluate its efficacy in patients with hypertension or glaucoma. However, the development of this compound did not proceed to late-stage clinical trials or result in a marketing application. The reasons for the discontinuation of its development are not publicly documented but could be related to a variety of factors, including insufficient efficacy, an unfavorable side-effect profile, or strategic decisions by the developing company.

Conclusion

This compound represents a well-characterized α2-adrenoceptor agonist with intriguing dual activity at imidazoline I1 receptors. Its discovery and preclinical development showcased a rational approach to drug design, targeting established and novel pathways for sympatholytic effects. While it did not achieve clinical success, the study of this compound and similar compounds has contributed significantly to our understanding of the complex pharmacology of the adrenergic and imidazoline receptor systems. The methodologies employed in its evaluation remain relevant for the continued development of new therapies for cardiovascular and ophthalmic diseases. This technical guide serves as a repository of the known information on this compound, providing a valuable resource for researchers in the field.

Deriglidole: A Technical Review of Foundational Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth foundational research, including specific quantitative data and detailed experimental protocols for Deriglidole (also known as SL 86.0175), is limited. This technical guide synthesizes the available information and provides a framework for understanding its core pharmacology based on its classification as a likely alpha-2 adrenergic receptor agonist with potential activity at imidazoline (B1206853) receptors. The data and pathways described are largely representative of these drug classes and should be considered in that context.

Core Pharmacological Profile

This compound is an imidazoline derivative that is structurally related to other alpha-2 adrenergic agonists. This class of compounds is known for its effects on the central nervous system (CNS) and the cardiovascular system. The primary mechanism of action for these agents is the stimulation of alpha-2 adrenergic receptors, which are key regulators of sympathetic outflow.[1][2] Additionally, many imidazoline compounds exhibit affinity for imidazoline receptors, which represent a distinct class of receptors involved in blood pressure regulation and other physiological processes.[3][4][5]

Mechanism of Action

The therapeutic and physiological effects of this compound are presumed to be mediated through its interaction with the following receptors:

  • Alpha-2 Adrenergic Receptors (α2-AR): These are G-protein coupled receptors that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). In the CNS, presynaptic α2-ARs on noradrenergic neurons inhibit the release of norepinephrine, leading to a reduction in sympathetic tone.[1][6] This sympatholytic effect results in decreased heart rate, blood pressure, and sedation.[2][6] There are three main subtypes of α2-ARs: α2A, α2B, and α2C, each with a distinct tissue distribution and physiological role.[7]

  • Imidazoline Receptors (I-receptors): These receptors are also involved in the central regulation of blood pressure.[4][5] There are at least three classes of imidazoline receptors: I1, I2, and I3.[5] I1 receptors, in particular, are implicated in the hypotensive effects of imidazoline drugs and are thought to mediate their effects in the rostral ventrolateral medulla of the brainstem.[4]

Quantitative Data (Representative for the Drug Class)

Receptor/ParameterClonidineMoxonidineDexmedetomidineAgmatine (Endogenous Ligand)Reference
α2A-AR Affinity (Ki, nM) 1.5 - 4.530 - 500.2 - 1.0>10,000[7][8]
α2B-AR Affinity (Ki, nM) 5 - 2050 - 1001.0 - 5.0>10,000[8]
α2C-AR Affinity (Ki, nM) 3 - 1020 - 600.5 - 2.0>10,000[8][9]
I1-Imidazoline Affinity (Ki, nM) 20 - 505 - 20>1,000200 - 500[4][8]
α2/I1 Selectivity Ratio ~10-20~0.2-0.5>500~0.002[4][8]
Functional Potency (EC50, nM) (α2-AR mediated effect) 10 - 3050 - 1500.5 - 2.0-[10]

Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively. The selectivity ratio is calculated as Ki (I1) / Ki (α2A). A higher ratio indicates greater selectivity for α2-AR over I1 receptors.

Experimental Protocols (General Methodologies)

Detailed experimental protocols for foundational studies on this compound were not found. The following outlines general methodologies commonly used to characterize compounds acting on alpha-2 adrenergic and imidazoline receptors.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype.

  • General Protocol:

    • Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., brain cortex for α2-AR, kidney or platelets for I1-receptors) are homogenized and centrifuged to isolate cell membranes.

    • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-clonidine for α2-AR, [125I]p-iodoclonidine for I1-receptors) and varying concentrations of the unlabeled test compound (this compound).

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8]

Functional Assays (e.g., cAMP Inhibition)
  • Objective: To determine the functional potency (EC50) and efficacy of a compound as an agonist or antagonist.

  • General Protocol:

    • Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the α2A-AR gene) are cultured.

    • Stimulation: Cells are pre-treated with forskolin (B1673556) (to stimulate adenylyl cyclase and increase cAMP levels) and then incubated with varying concentrations of the test compound.

    • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Data Analysis: The concentration of the test compound that produces 50% of the maximal inhibitory effect on cAMP production (EC50) is determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the presumed signaling pathway of this compound and a typical experimental workflow for its characterization.

Deriglidole_Signaling_Pathway This compound This compound Alpha2_AR Alpha-2 Adrenergic Receptor (α2-AR) This compound->Alpha2_AR Agonist Imidazoline_R Imidazoline Receptor (I1) This compound->Imidazoline_R Agonist (presumed) G_protein Gi/o Protein Alpha2_AR->G_protein Activates PLC Phospholipase C Imidazoline_R->PLC Activates (potential) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Sympathetic_Outflow ↓ Sympathetic Outflow (CNS) cAMP->Sympathetic_Outflow PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG IP3_DAG->Sympathetic_Outflow Cardiovascular_Effects ↓ Heart Rate ↓ Blood Pressure Sympathetic_Outflow->Cardiovascular_Effects CNS_Effects Sedation Analgesia Sympathetic_Outflow->CNS_Effects

Caption: Presumed signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki for α2 & I-receptors) Functional_Assay Functional Assay (e.g., cAMP inhibition) (Determine EC50 & Efficacy) Binding_Assay->Functional_Assay Inform Cardiovascular_Models Cardiovascular Models (e.g., Spontaneously Hypertensive Rat) (Measure Blood Pressure, Heart Rate) Functional_Assay->Cardiovascular_Models Guide Dose Selection CNS_Models CNS Models (e.g., Hot Plate Test for Analgesia) (Measure Sedation, Nociception) Functional_Assay->CNS_Models Guide Dose Selection

Caption: Typical experimental workflow for this compound characterization.

References

Methodological & Application

Deriglidole In Vitro Assay Protocols: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deriglidole is a pharmacological agent known to interact with imidazoline (B1206853) and α2-adrenergic receptors. Understanding its in vitro pharmacological profile is crucial for elucidating its mechanism of action and potential therapeutic applications. This document provides detailed protocols for key in vitro assays to characterize the binding and functional activity of this compound, along with data presentation guidelines and visualizations of the associated signaling pathways and experimental workflows.

Presumed Mechanism of Action

This compound is presumed to exert its effects through interaction with at least two types of receptors:

  • I1-Imidazoline Receptors: Activation of these receptors is associated with a signaling cascade involving Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This subsequently mobilizes intracellular calcium and activates Protein Kinase C (PKC).

  • α2-Adrenergic Receptors: As a Gαi-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]

Data Presentation

Quantitative data from in vitro assays should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Illustrative Radioligand Binding Affinity of this compound

Target ReceptorRadioligandThis compound K_i_ (nM)This compound IC_50_ (nM)
I1-Imidazoline[³H]-ClonidineData not availableData not available
I2-Imidazoline[³H]-IdazoxanData not availableData not available
α2A-Adrenergic[³H]-RX821002Data not availableData not available
α2B-Adrenergic[³H]-RX821002Data not availableData not available
α2C-Adrenergic[³H]-RX821002Data not availableData not available
Values are illustrative and should be replaced with experimentally determined data.

Table 2: Illustrative Functional Potency of this compound

Assay TypeCell LineFunctional ReadoutThis compound EC_50_ (nM)
cAMP AccumulationCHO-α2AInhibition of Forskolin-stimulated cAMPData not available
Calcium MobilizationPC12Increase in intracellular [Ca²⁺]Data not available
Values are illustrative and should be replaced with experimentally determined data.

Signaling Pathways

I1-Imidazoline Receptor Signaling Pathway This compound This compound I1_Receptor I1-Imidazoline Receptor This compound->I1_Receptor Binds to Gq_Protein Gq Protein I1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets leading to

Caption: I1-Imidazoline Receptor Signaling Pathway.

α2-Adrenergic Receptor Signaling Pathway This compound This compound Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Binds to Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase (AC) Gi_Protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: α2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (K_i_) and inhibitory concentration (IC_50_) of this compound for its target receptors.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing target receptor Incubation Incubate membranes, radioligand, and this compound Membrane_Prep->Incubation Reagent_Prep Prepare radioligand, this compound dilutions, and buffers Reagent_Prep->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Counting Quantify bound radioactivity using a scintillation counter Filtration->Counting Curve_Fitting Plot data and perform non-linear regression Counting->Curve_Fitting Determine_Values Calculate IC50 and Ki values Curve_Fitting->Determine_Values

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]-Clonidine for I1-imidazoline receptors)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Wash Buffer (ice-cold)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Cell harvester

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC_50_ value.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity via α2-adrenergic receptors.

cAMP Accumulation Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing α2-adrenergic receptor Pre_Incubation Pre-incubate cells with this compound and IBMX (PDE inhibitor) Cell_Culture->Pre_Incubation Reagent_Prep Prepare this compound dilutions, forskolin (B1673556), and IBMX Reagent_Prep->Pre_Incubation Stimulation Stimulate cells with forskolin to induce cAMP production Pre_Incubation->Stimulation Lysis_Detection Lyse cells and measure cAMP levels (e.g., using HTRF or ELISA) Stimulation->Lysis_Detection Curve_Fitting Plot % inhibition of forskolin-stimulated cAMP vs. log[this compound] Lysis_Detection->Curve_Fitting Determine_EC50 Calculate EC50 value Curve_Fitting->Determine_EC50

Caption: cAMP Accumulation Assay Workflow.

Materials:

  • Cells expressing the α2-adrenergic receptor of interest (e.g., CHO-K1 cells)

  • This compound

  • Forskolin (an adenylyl cyclase activator)

  • IBMX (a phosphodiesterase inhibitor)

  • Cell culture medium

  • Assay buffer

  • cAMP detection kit (e.g., HTRF, ELISA)

  • 96-well or 384-well plates

Procedure:

  • Cell Plating: Seed the cells in a microplate and allow them to attach overnight.

  • Pre-treatment: Remove the culture medium and add assay buffer containing IBMX and varying concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes).

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (100%) and basal control (0%).

    • Plot the percentage of inhibition of the forskolin response against the log concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC_50_ value.

Functional Assay: Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium via I1-imidazoline receptors.

Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing I1-imidazoline receptor Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) Cell_Culture->Dye_Loading Baseline_Reading Measure baseline fluorescence Dye_Loading->Baseline_Reading Compound_Addition Add varying concentrations of this compound Baseline_Reading->Compound_Addition Kinetic_Reading Measure fluorescence change over time Compound_Addition->Kinetic_Reading Curve_Fitting Plot peak fluorescence response vs. log[this compound] Kinetic_Reading->Curve_Fitting Determine_EC50 Calculate EC50 value Curve_Fitting->Determine_EC50

References

No Information Available on the Use of Deriglidole in Animal Models of Pain

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no publicly available data could be found on the use of a compound named "Deriglidole" or "Dariglidole" in animal models of pain. Therefore, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be generated.

Extensive searches were conducted to locate scholarly articles, reviews, or any preclinical data related to this compound's mechanism of action, efficacy, and experimental use in the context of pain research. These searches did not yield any relevant results, suggesting that "this compound" may be:

  • A novel or emerging compound not yet described in published scientific literature.

  • A proprietary compound with research data that is not publicly accessible.

  • An incorrect or alternative name for a different compound.

Researchers, scientists, and drug development professionals interested in this topic are advised to verify the correct name and spelling of the compound of interest. Should a different name be identified, a new search for information may be more fruitful.

Without any foundational information on this compound, it is impossible to provide the specific, data-driven content requested, such as:

  • Quantitative Data Tables: No data on effective doses, receptor binding affinities, or efficacy in various pain models are available.

  • Detailed Experimental Protocols: No established methodologies for in vivo studies, including animal models, drug administration, and behavioral assessments for this specific compound, could be located.

  • Signaling Pathway and Workflow Diagrams: The mechanism of action of this compound is unknown, precluding the creation of any diagrams illustrating its effects.

We recommend consulting internal documentation, proprietary databases, or contacting the original source of the compound's name for further information. Once accurate and specific information about the compound and its preclinical evaluation is available, the development of detailed application notes and protocols would be a feasible endeavor.

Deriglidole and Neuroprotection in Rats: No Evidence Found in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no studies investigating the neuroprotective effects of Deriglidole in rat models were identified. Therefore, detailed application notes and protocols for its use in this context cannot be provided at this time.

Researchers, scientists, and drug development professionals interested in neuroprotection are actively exploring a multitude of compounds. However, based on the current body of published research, this compound does not appear to be a subject of investigation for neuroprotective properties in rats. This absence of data means that no established experimental protocols, quantitative data for comparison, or known signaling pathways related to neuroprotection in this specific context are available.

For researchers investigating neuroprotection in rat models, a variety of other agents are being actively studied. These include compounds that modulate oxidative stress, inflammation, and various cell signaling pathways. Some of the mechanisms and pathways currently under investigation with other compounds include the Nrf2 pathway, which regulates endogenous antioxidant systems, and the PI3K/Akt and Wnt/β-catenin signaling pathways, which are involved in cell survival and neurogenesis.

Professionals in the field are encouraged to consult scientific databases and peer-reviewed journals for the latest findings on other potential neuroprotective agents and their mechanisms of action. While the inquiry into this compound for neuroprotection in rats currently yields no results, the broader field of neuroprotective research remains a dynamic and evolving area of study.

appropriate dosage of Deriglidole for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

After a comprehensive search, no information could be found regarding a compound named "Deriglidole." This suggests that "this compound" may be a novel or less common investigational drug, or there may be a misspelling of the compound's name.

Without any available data on its mechanism of action, pharmacology, or previous in vivo studies, it is not possible to provide the requested Application Notes and Protocols, including appropriate dosages for in vivo experiments, data tables, experimental methodologies, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals are advised to verify the correct spelling and official designation of the compound of interest. If "this compound" is a new or internal compound name, accessing internal documentation or publications from the developing institution will be necessary to obtain the required information for experimental design.

For progress on this topic, please provide an alternative or corrected name for the compound. Upon receiving a valid drug name for which public data is available, the generation of detailed Application Notes and Protocols can be initiated.

Application Notes and Protocols for the Parenteral Formulation of Deriglidole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deriglidole is a peripheral adrenoceptor antagonist with a high affinity for α2-adrenoceptors.[1] As with many small molecule active pharmaceutical ingredients (APIs), this compound is presumed to have poor aqueous solubility, presenting a significant challenge for the development of parenteral formulations.[2][3] Parenteral administration requires a sterile, pyrogen-free, and often aqueous-based solution or a stable, uniform dispersion. This document provides comprehensive application notes and detailed experimental protocols to guide researchers through the process of developing a stable and effective parenteral formulation for this compound. The strategies discussed are based on established principles for enhancing the solubility and stability of poorly water-soluble drugs.

Section 1: Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an API is the foundation of formulation development.[4] This data guides the selection of appropriate solubilization techniques and excipients. The known and predicted properties of this compound are summarized below.

PropertyValueSource
Chemical Name 3-(4,5-dihydro-1H-imidazol-2-yl)-3-propyl-4-azatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-trienePubChem[5]
Molecular Formula C₁₆H₂₁N₃PubChem[5]
Molecular Weight 255.36 g/mol PubChem[5]
pKa (Predicted) 10.17 ± 0.40ChemicalBook[3]
Solubility Soluble in DMSO. Aqueous solubility not reported, presumed to be low.ChemicalBook[2][3]
Appearance Not specified (typically a solid powder)-

Section 2: Formulation Development Workflow

The development of a parenteral formulation is a systematic process that begins with characterization and progresses through formulation screening, optimization, and stability assessment to ensure a safe, effective, and stable product.[6][7]

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Manufacturing cluster_3 Phase 4: Final Assessment p1 API Characterization (Solubility, pKa, Stability) p2 Excipient Selection (GRAS, Parenteral Grade) p1->p2 Input for s1 Solubility Enhancement (Co-solvents, pH, Cyclodextrins) p2->s1 s2 Prototype Formulation (Prepare small batches) s1->s2 s3 Short-term Stability (Stress testing, Compatibility) s2->s3 o1 Lead Formulation Optimization s3->o1 o2 Process Development (Mixing, Filtration, Filling) o1->o2 o3 Container Closure Selection o2->o3 f1 Formal Stability Studies (ICH Guidelines) o3->f1 f2 Sterility & Endotoxin Testing f1->f2 Final Checks

Caption: Workflow for parenteral formulation development.

Section 3: Formulation Strategies for Parenteral Administration

For poorly water-soluble drugs like this compound, several strategies can be employed to achieve the target concentration in a parenteral formulation. The choice of strategy depends on the required dose, route of administration, and stability of the API.

Common Strategies:

  • Co-solvent Systems: A blend of water and one or more water-miscible organic solvents can significantly increase the solubility of lipophilic drugs.

  • pH Adjustment: For ionizable drugs, adjusting the pH of the formulation vehicle can increase solubility. Given this compound's predicted pKa of 10.17, it is a basic compound, and lowering the pH to form a soluble salt is a viable approach.

  • Surfactant-based Micelles: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.

  • Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity where drug molecules can be entrapped, forming an inclusion complex with enhanced aqueous solubility.

  • Lipid-Based Formulations: For highly insoluble compounds, formulating as a nanoemulsion or liposomal system can be effective. These are more complex formulations typically reserved for when other methods fail.

The table below lists common excipients suitable for parenteral formulations. Selection must be based on compatibility, safety, and regulatory acceptance.

Excipient CategoryExamplesPurpose
Solvents/Co-solvents Propylene Glycol (PG), Polyethylene Glycol (PEG 300/400), EthanolDissolve the API.
Solubilizers/Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20, Poloxamer 188Enhance aqueous solubility.
Complexing Agents Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD)Form inclusion complexes to increase solubility.
Buffering Agents Citrate Buffer, Phosphate Buffer, Acetate BufferMaintain pH for solubility and stability.
Tonicity Modifiers Sodium Chloride, Dextrose, MannitolAdjust osmolality to be isotonic with blood.
Antioxidants Ascorbic Acid, Sodium MetabisulfiteProtect API from oxidative degradation.

Section 4: this compound Signaling Pathway

This compound acts as an antagonist at α2-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine, couple to an inhibitory G-protein (Gi). The Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this action, preventing the decrease in cAMP and thereby inhibiting the downstream effects of α2-receptor activation.

G cluster_cell Cell Membrane cluster_extra Extracellular cluster_intra Intracellular receptor α2-Adrenergic Receptor (GPCR) gi Gi Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts agonist Norepinephrine (Agonist) agonist->receptor Binds & Activates This compound This compound (Antagonist) This compound->receptor Binds & Blocks atp ATP atp->ac response Cellular Response (e.g., Inhibition of Neurotransmitter Release) camp->response Mediates

Caption: Antagonistic action of this compound on the α2-adrenergic signaling pathway.

Section 5: Experimental Protocols

The following protocols provide a framework for the systematic development of a this compound parenteral formulation.

Protocol 5.1: Solubility Screening of this compound

Objective: To determine the saturation solubility of this compound in various parenteral-grade solvents and co-solvent systems.

Materials:

  • This compound API

  • Vials (e.g., 2 mL glass vials) with caps

  • Orbital shaker with temperature control

  • Analytical balance, vortex mixer, centrifuge

  • HPLC system with a suitable column and validated assay method for this compound

  • Solvents: Water for Injection (WFI), Propylene Glycol (PG), Ethanol (95%), PEG 400, Polysorbate 80

  • Buffers: pH 4.0 (Acetate), pH 7.4 (Phosphate)

Methodology:

  • Prepare a series of solvent systems as outlined in the table below.

  • Add an excess amount of this compound powder (e.g., 10-20 mg) to 1 mL of each solvent system in a labeled vial. Ensure that undissolved solid is visible.

  • Tightly cap the vials and place them on an orbital shaker set to 25°C and 150 RPM.

  • Equilibrate the samples for 48-72 hours to ensure saturation is reached.

  • After equilibration, visually inspect each vial to confirm the presence of undissolved solids.

  • Centrifuge the vials at 5000 RPM for 15 minutes to pellet the excess solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase or solvent to a concentration within the calibrated range of the HPLC assay.

  • Quantify the concentration of this compound in the diluted sample using the validated HPLC method.

  • Calculate the saturation solubility in mg/mL for each solvent system.

Data Presentation:

Solvent SystempH (if applicable)Visual ObservationSolubility (mg/mL)
WFI-Insoluble
Acetate Buffer4.0
Phosphate Buffer7.4
100% PG-
100% PEG 400-
50:50 PG:WFI (v/v)-
40:40:20 PG:PEG400:WFI-
1% Polysorbate 80 in WFI-
Protocol 5.2: Excipient Compatibility Study

Objective: To evaluate the chemical stability of this compound in the presence of selected excipients under stress conditions.

Materials:

  • This compound API

  • Selected excipients (e.g., PG, PEG 400, Polysorbate 80, HP-β-CD)

  • Vials, stability chambers (40°C/75% RH, 60°C)

  • HPLC system for purity/degradation analysis

Methodology:

  • Prepare binary mixtures of this compound with each selected excipient, typically in a 1:1 or 1:5 ratio (API:Excipient) by weight for solid mixtures, or by dissolving the API in a solution of the excipient.

  • Prepare a control sample of this compound API alone.

  • Place the samples in vials and store them under accelerated stability conditions (e.g., 40°C/75% RH and 60°C) for 2 and 4 weeks.

  • At each time point (T=0, 2 weeks, 4 weeks), analyze the samples by HPLC.

  • Monitor for the appearance of new degradation peaks and the decrease in the peak area of the this compound main peak.

  • Record physical observations such as color change or melting.

Data Presentation:

SampleConditionTime PointAssay (% of Initial)Total Impurities (%)Observations
This compound (Control)60°C4 Weeks
This compound + PG60°C4 Weeks
This compound + PEG 40060°C4 Weeks
This compound + HP-β-CD60°C4 Weeks
Protocol 5.3: Preparation of a this compound Co-solvent Formulation

Objective: To prepare a prototype parenteral formulation of this compound using a co-solvent system for further testing.

Materials:

  • This compound API

  • Propylene Glycol (PG), USP grade

  • Ethanol, USP grade

  • Water for Injection (WFI)

  • 0.22 µm sterile syringe filter

  • Sterile vials and stoppers

  • Volumetric flasks, magnetic stirrer

Methodology:

  • Based on solubility data, determine the target concentration and co-solvent ratio (e.g., 5 mg/mL this compound in 40% PG, 10% Ethanol, 50% WFI).

  • In a sterile beaker on a magnetic stirrer, add the required volume of Ethanol.

  • Slowly add the required volume of Propylene Glycol and mix until uniform.

  • Weigh the required amount of this compound API and slowly add it to the co-solvent mixture while stirring. Continue stirring until the API is fully dissolved.

  • Slowly add the Water for Injection (WFI) to the final volume (quantum satis). A transient precipitate may form and redissolve.

  • Once a clear solution is obtained, filter it through a 0.22 µm sterile filter into a sterile receiving vessel.

  • Aseptically fill the filtered solution into sterile parenteral vials.

  • Stopper and crimp the vials.

Protocol 5.4: Stability Testing of a Parenteral Formulation

Objective: To assess the physical and chemical stability of the final this compound formulation under ICH-recommended storage conditions.

Materials:

  • Vials of the final this compound formulation

  • ICH stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • HPLC system, pH meter, osmometer, particle size analyzer (if applicable)

Methodology:

  • Place a sufficient number of vials of the this compound formulation into stability chambers at long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.

  • Establish a pull schedule (e.g., T=0, 1, 3, 6 months for accelerated; T=0, 3, 6, 9, 12, 18, 24 months for long-term).

  • At each time point, withdraw samples and analyze for the following stability-indicating parameters:

    • Visual Appearance: Check for color change, clarity, and precipitation.

    • pH: Measure the pH of the solution.

    • Assay: Determine the concentration of this compound via HPLC.

    • Purity/Related Substances: Quantify any degradation products via HPLC.

    • Particulate Matter: Test for sub-visible particles.

    • Sterility and Endotoxin Testing: Perform at initial and final time points.

Data Presentation (Example for Accelerated Stability):

TestSpecificationT=0T=1 MonthT=3 MonthsT=6 Months
Appearance Clear, colorless solutionPassPassPassPass
pH 4.5 - 5.55.15.15.05.0
Assay (%) 95.0 - 105.0100.2%99.8%99.1%98.2%
Total Impurities (%) NMT 2.0%0.15%0.25%0.48%0.95%

Conclusion

The successful parenteral formulation of this compound hinges on overcoming its poor aqueous solubility. A systematic approach, beginning with thorough physicochemical characterization and solubility screening, is critical. The protocols outlined above provide a comprehensive guide for developing a stable, safe, and effective parenteral drug product. Co-solvent systems and pH modification appear to be promising initial strategies, with complexation using cyclodextrins as a strong alternative. Formal stability studies according to ICH guidelines are essential to determine the final formulation's shelf-life and storage conditions.

References

Application Notes and Protocols for the Quantification of Deriglidole using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deriglidole is an alpha-glucosidase inhibitor, a class of oral anti-diabetic drugs that manage type 2 diabetes mellitus. These agents work by competitively inhibiting the alpha-glucosidase enzymes located in the brush border of the small intestine. This inhibition delays the digestion of carbohydrates, thereby reducing the rate of glucose absorption and lowering postprandial blood glucose levels.[1][2][3] The chemical structure of this compound, containing a piperidine (B6355638) moiety, necessitates specific analytical methods for its accurate quantification in pharmaceutical formulations and biological matrices.

This document provides detailed High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound. The protocols are based on established methods for structurally similar alpha-glucosidase inhibitors, namely voglibose (B1684032) and miglitol (B1676588), and are adaptable for routine quality control and research purposes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for two proposed HPLC methods for this compound quantification. Method 1 is adapted from methodologies used for voglibose, employing a Refractive Index Detector (RID), which is suitable for compounds lacking a strong UV chromophore. Method 2 is based on miglitol analysis, utilizing UV detection at a low wavelength.

ParameterMethod 1 (Adapted from Voglibose Analysis)Method 2 (Adapted from Miglitol Analysis)
Stationary Phase C18 column (250 x 4.6 mm, 5 µm)C18 or C8 column (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water (50:50, v/v)Acetonitrile:Phosphate (B84403) Buffer (pH 7.5) (80:20, v/v)
Flow Rate 0.5 mL/min1.0 - 1.5 mL/min
Detection Refractive Index (RI) DetectorUV Detector at 210-220 nm
Retention Time ~3-5 minutes (estimated)~3-6 minutes (estimated)
Linearity Range 10 - 100 µg/mL (expected)[4]1 - 11 µg/mL (expected)[5]
Limit of Detection (LOD) ~2.9 µg/mL (expected)[4]~500 ng/mL (expected)[5]
Limit of Quantification (LOQ) ~9.7 µg/mL (expected)[4]~900 ng/mL (expected)[5]
Accuracy (% Recovery) 98 - 102% (expected)99 - 101% (expected)
Precision (%RSD) < 2% (expected)< 2% (expected)

Experimental Protocols

Method 1: RP-HPLC with Refractive Index Detection

This method is adapted from established protocols for voglibose, another alpha-glucosidase inhibitor that lacks a significant UV chromophore.[4]

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters

2. Instrumentation

  • HPLC system with a binary pump, autosampler, and column oven

  • C18 analytical column (250 mm x 4.6 mm, 5 µm particle size)

  • Refractive Index Detector (RID)

3. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and water (50:50, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Run Time: Approximately 10 minutes

4. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.

5. Sample Preparation (for Pharmaceutical Formulations)

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

  • Add a portion of the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.

  • Filter the resulting solution through a 0.45 µm syringe filter before injection.

6. System Suitability

  • Inject the working standard solution (e.g., 50 µg/mL) six times.

  • The relative standard deviation (%RSD) for the peak area and retention time should be less than 2.0%.

  • The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.0.

7. Analysis

  • Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.

  • Record the chromatograms and measure the peak areas.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Method 2: RP-HPLC with UV Detection

This method is adapted from protocols for miglitol, which can be detected at low UV wavelengths.[5][6]

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Monobasic sodium phosphate (analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters

2. Instrumentation

  • HPLC system with a binary pump, autosampler, and column oven

  • C18 or C8 analytical column (150 mm x 4.6 mm, 5 µm particle size)

  • UV-Vis Detector

3. Chromatographic Conditions

  • Mobile Phase: Prepare a phosphate buffer (e.g., 20 mM monobasic sodium phosphate) and adjust the pH to 7.5 with phosphoric acid. The mobile phase consists of a mixture of acetonitrile and this phosphate buffer (80:20, v/v).[6] Filter and degas the mobile phase before use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

  • Run Time: Approximately 10 minutes

4. Preparation of Standard Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 15 µg/mL.

5. Sample Preparation (for Pharmaceutical Formulations)

  • Follow the same procedure as described in Method 1, using the mobile phase of Method 2 as the diluent.

6. System Suitability

  • Perform system suitability tests as described in Method 1.

7. Analysis

  • Follow the analysis procedure as described in Method 1, using the respective standards and samples for this method.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System MobilePhase->HPLC_System StandardPrep Standard Solution Preparation StandardPrep->HPLC_System SamplePrep Sample Solution Preparation SamplePrep->HPLC_System Column Chromatographic Column HPLC_System->Column Detector Detector (UV or RID) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: General experimental workflow for HPLC analysis of this compound.

Alpha_Glucosidase_Inhibition cluster_intestine Small Intestine Lumen Carbohydrates Dietary Carbohydrates AlphaGlucosidase Alpha-Glucosidase (Enzyme) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose AlphaGlucosidase->Glucose Bloodstream Bloodstream (Reduced Glucose Absorption) Glucose->Bloodstream Absorption This compound This compound (Inhibitor) This compound->AlphaGlucosidase Competitive Inhibition

Caption: Mechanism of action of this compound as an alpha-glucosidase inhibitor.

References

Application Notes and Protocols: Deriglidole Stability in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deriglidole is a peripheral α2-adrenoceptor antagonist that holds potential for various research and therapeutic applications. As with many small molecules, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound for use in cell culture experiments. Understanding the stability of this compound in DMSO is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. These application notes provide a comprehensive guide to the preparation, storage, and handling of this compound solutions in DMSO for cell culture applications, along with detailed experimental protocols and an overview of its mechanism of action.

Data Presentation

This compound Properties and Storage Recommendations
PropertyValue/Recommendation
Chemical Name This compound
Mechanism of Action Peripheral α2-adrenoceptor antagonist
Solubility Soluble in DMSO
Recommended Storage of DMSO Stock Solution -20°C for long-term storage
Short-term Storage While specific data is unavailable, refrigeration at 4°C for a few days, protected from light, is a common practice for many compounds in DMSO. However, validation is recommended.
Room Temperature Storage Not recommended for extended periods due to the potential for degradation.
Freeze-Thaw Cycles Minimize freeze-thaw cycles. It is best practice to aliquot stock solutions into single-use volumes.
Recommended Final DMSO Concentrations in Cell Culture

High concentrations of DMSO can be toxic to cells. The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid off-target effects.

Final DMSO Concentration (v/v)General GuidelinePotential Effects
≤ 0.1% Generally considered safe for most cell lines with minimal impact on cell viability and function.Ideal for sensitive assays and long-term experiments.
0.1% - 0.5% Often tolerated by many robust cell lines.May have minor effects on some cellular processes. A vehicle control is essential.
> 0.5% Increased risk of cytotoxicity and off-target effects.Should be avoided unless absolutely necessary and validated for the specific cell line and assay.
≥ 1% Significant cytotoxicity is likely for most cell lines.Not recommended for most cell culture applications.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO (cell culture grade)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 255.36 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 255.36 g/mol * 1 mL = 0.0025536 g = 2.55 mg

  • Weigh the this compound powder:

    • Using a calibrated analytical balance, carefully weigh 2.55 mg of this compound powder. To ensure accuracy, it is advisable to weigh a larger amount (e.g., 10.2 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 4 mL).

  • Dissolve in DMSO:

    • Aseptically add the weighed this compound powder to a sterile amber microcentrifuge tube.

    • Add the calculated volume of sterile, anhydrous DMSO (e.g., 1 mL for 2.55 mg).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C for long-term storage.

Treatment of Cells with this compound

Materials:

  • Cultured cells in appropriate cell culture plates or flasks

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Sterile pipettes and filter tips

Protocol:

  • Thaw the this compound Aliquot:

    • Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.

  • Prepare a Working Solution (optional but recommended):

    • It is often more accurate to perform a serial dilution rather than adding a very small volume of the concentrated stock directly to the cell culture medium.

    • For example, to achieve a final concentration of 10 µM in your cell culture well, you can first prepare an intermediate dilution. Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM working solution (e.g., 2 µL of 10 mM stock in 198 µL of medium).

  • Treat the Cells:

    • Add the appropriate volume of the working solution to your cell culture wells to achieve the desired final concentration. For example, to get a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM working solution.

    • Gently swirl the plate to ensure even distribution of the compound.

  • Vehicle Control:

    • It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the treated cells, but without this compound. This will help to distinguish the effects of the compound from any potential effects of the solvent.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound as an α2-Adrenoceptor Antagonist

Deriglidole_Signaling_Pathway Norepinephrine Norepinephrine Alpha2_AR α2-Adrenergic Receptor Norepinephrine->Alpha2_AR Activates G_Protein Gi/o Protein Alpha2_AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effectors Downstream Effectors (e.g., CREB, Ion Channels) PKA->Downstream_Effectors Phosphorylates Cellular_Response Inhibition of Cellular Response Downstream_Effectors->Cellular_Response Leads to This compound This compound This compound->Alpha2_AR Antagonizes

Caption: this compound antagonizes the α2-adrenergic receptor, preventing its activation by norepinephrine.

Experimental Workflow for this compound Stock Preparation and Cell Treatment

Deriglidole_Workflow cluster_stock_prep Stock Solution Preparation cluster_cell_treatment Cell Treatment Weigh 1. Weigh this compound Powder Dissolve 2. Dissolve in Sterile DMSO Weigh->Dissolve Vortex 3. Vortex to Ensure Complete Dissolution Dissolve->Vortex Aliquot 4. Aliquot into Single-Use Tubes Vortex->Aliquot Store 5. Store at -20°C Aliquot->Store Thaw 6. Thaw Aliquot Store->Thaw For Experiment Dilute 7. Prepare Working Solution in Medium Thaw->Dilute Treat 8. Add to Cell Culture Dilute->Treat Incubate 9. Incubate and Observe Treat->Incubate

Caption: Workflow for preparing this compound stock solution and treating cells in culture.

Application Notes and Protocols for Preclinical Efficacy Studies of Deriglidole, a Novel PI3K/AKT/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deriglidole is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a critical driver in the pathogenesis of various human cancers, including Diffuse Midline Gliomas (DMGs).[1] These application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy, from initial in vitro characterization to in vivo validation in relevant animal models.

In Vitro Efficacy Assessment

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on human DMG cell lines.

Protocol:

  • Cell Culture: Human DMG cell lines (e.g., SF8628, SU-DIPG VI) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or vehicle control (DMSO) for 72 hours.

  • Viability Assessment: Cell viability is assessed using a resazurin-based assay. Resazurin is added to each well and incubated for 4 hours. Fluorescence is measured at 560 nm excitation and 590 nm emission.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

Table 1: Hypothetical IC50 Values of this compound in DMG Cell Lines

Cell LineIC50 (nM)
SF862815.2
SU-DIPG VI28.7
Normal Human Astrocytes>10,000
Apoptosis Assay

Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.

Protocol:

  • Treatment: DMG cells are treated with this compound at concentrations corresponding to their IC50 and 2x IC50 for 48 hours.

  • Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.

Table 2: Hypothetical Apoptosis Induction by this compound in SF8628 Cells

Treatment% Apoptotic Cells
Vehicle Control5.1
This compound (15 nM)35.8
This compound (30 nM)62.4
Western Blot Analysis of Pathway Modulation

Objective: To confirm that this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Protocol:

  • Treatment: DMG cells are treated with this compound at their respective IC50 concentrations for 2, 6, and 24 hours.

  • Lysate Preparation: Cells are lysed, and protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of AKT and S6 ribosomal protein.

  • Detection: Blots are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate.

In Vivo Efficacy Assessment

Orthotopic DMG Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a clinically relevant animal model.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NSG mice) are used.

  • Cell Implantation: SF8628 cells engineered to express luciferase are stereotactically implanted into the pons of the mice.

  • Tumor Monitoring: Tumor growth is monitored weekly using bioluminescence imaging.

  • Treatment: Once tumors are established (typically 7-10 days post-implantation), mice are randomized into treatment groups (n=10 per group):

    • Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

    • This compound (e.g., 10 mg/kg, daily oral gavage)

    • This compound (e.g., 30 mg/kg, daily oral gavage)

  • Efficacy Endpoints:

    • Tumor growth inhibition (measured by bioluminescence)

    • Overall survival

Table 3: Hypothetical In Vivo Efficacy of this compound in an Orthotopic DMG Model

Treatment GroupMedian Survival (days)% Increase in Lifespan
Vehicle Control25-
This compound (10 mg/kg)3540
This compound (30 mg/kg)4892

Visualizations

cluster_0 This compound's Mechanism of Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT This compound This compound This compound->PI3K mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Mechanism of action of this compound.

cluster_1 Experimental Workflow for this compound Efficacy InVitro In Vitro Studies (Cell Lines) Viability Cell Viability (IC50) InVitro->Viability Apoptosis Apoptosis Assay InVitro->Apoptosis WesternBlot Western Blot (Pathway Analysis) InVitro->WesternBlot InVivo In Vivo Studies (Animal Models) WesternBlot->InVivo Xenograft Orthotopic Xenograft (Efficacy) InVivo->Xenograft Tox Toxicology Studies InVivo->Tox

Caption: Preclinical experimental workflow.

cluster_2 Logical Progression of this compound Development Discovery Target Identification & Lead Optimization Preclinical Preclinical Efficacy & Safety Discovery->Preclinical IND IND-Enabling Studies Preclinical->IND Clinical Clinical Trials (Phase I-III) IND->Clinical

Caption: Drug development logical flow.

References

Measuring the Binding Affinity of Deriglidole to Alpha-2 Adrenergic Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Deriglidole and Alpha-2 Adrenergic Receptors

This compound is recognized as a peripheral adrenoceptor antagonist with a high affinity for α2-adrenoceptors. It has been shown to inhibit the binding of radiolabeled ligands such as [3H]Clonidine and [3H]Idazoxan to rat cortical and human platelet α2-adrenoceptors. Notably, human platelets predominantly express the α2A-adrenergic receptor subtype, suggesting a significant interaction of this compound with this particular subtype.

The α2-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating a variety of physiological processes. They are classified into three subtypes: α2A, α2B, and α2C. These receptors are key targets for therapeutic intervention in conditions such as hypertension, pain, and sedation. Characterizing the binding affinity and selectivity of a compound like this compound for each α2-receptor subtype is a critical step in drug development, providing insights into its potential therapeutic efficacy and side-effect profile.

Data Presentation: Binding Affinity of α2-Adrenergic Receptor Antagonists

The following table summarizes the binding affinities (Ki) of this compound and the reference antagonist Yohimbine for the human α2A, α2B, and α2C adrenergic receptor subtypes. The Ki value represents the inhibition constant for a ligand and is a measure of its binding affinity; a lower Ki value indicates a higher binding affinity.

Compoundα2A Ki (nM)α2B Ki (nM)α2C Ki (nM)
This compound Data not availableData not availableData not available
Yohimbine 3.0210.00.68

Note: The pKi values for Yohimbine (8.52 for α2A, 8.00 for α2B, and 9.17 for α2C) were converted to Ki values using the formula Ki = 10^(-pKi) M and then expressed in nM.

Key Experimental Protocols

To determine the binding affinity of a test compound such as this compound, radioligand binding assays are the gold standard. Functional assays, including GTPγS binding and cAMP modulation assays, can further characterize the compound's activity as an antagonist.

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing one of the human α2-adrenergic receptor subtypes (α2A, α2B, or α2C).

  • Radioligand: A high-affinity radiolabeled antagonist for α2-receptors, such as [3H]Rauwolscine or [3H]Yohimbine.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled α2-antagonist (e.g., 10 µM Yohimbine).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • 96-well Plates.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Assay Buffer

    • Increasing concentrations of the test compound (this compound).

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Cell membranes (protein concentration to be optimized).

  • Total Binding: In separate wells, add assay buffer, radioligand, and cell membranes without the test compound.

  • Non-specific Binding: In another set of wells, add assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [35S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation by an agonist. As an antagonist, this compound is expected to inhibit agonist-stimulated [35S]GTPγS binding.

Materials:

  • Cell Membranes: Membranes from cells expressing α2-adrenergic receptors and associated G proteins.

  • [35S]GTPγS.

  • Agonist: A known α2-adrenergic receptor agonist (e.g., UK-14,304).

  • Test Compound: this compound.

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Scintillation Proximity Assay (SPA) beads or filtration apparatus.

Procedure:

  • Pre-incubation: In a 96-well plate, incubate the cell membranes with increasing concentrations of this compound for 15-30 minutes at 30°C.

  • Agonist Stimulation: Add a fixed concentration of the α2-agonist (typically its EC80) to the wells and incubate for another 15 minutes.

  • Initiate Reaction: Add [35S]GTPγS and GDP to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer. Measure the radioactivity on the filters.

    • SPA Method: Add SPA beads and centrifuge the plate. Measure the luminescence in a suitable plate reader.

  • Data Analysis: Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the logarithm of the this compound concentration to determine its IC50 and subsequently its functional antagonist potency (Kb).

Protocol 3: cAMP Functional Assay

Activation of α2-adrenergic receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an antagonist to block the agonist-induced decrease in cAMP.

Materials:

  • Whole Cells: Intact cells expressing the α2-adrenergic receptor subtype of interest.

  • Forskolin (B1673556): An adenylyl cyclase activator.

  • Agonist: A known α2-adrenergic receptor agonist.

  • Test Compound: this compound.

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Medium.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Pre-incubate the cells with increasing concentrations of this compound for 15-30 minutes.

  • Stimulation: Add a fixed concentration of the α2-agonist followed by forskolin to stimulate cAMP production.

  • Incubation: Incubate for the time specified by the cAMP assay kit manufacturer (typically 15-30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the percentage of inhibition of the agonist-induced decrease in cAMP levels against the logarithm of the this compound concentration to determine its IC50 value.

Visualizations

Signaling Pathway of α2-Adrenergic Receptors

alpha2_signaling cluster_membrane Cell Membrane alpha2_receptor α2-Adrenergic Receptor g_protein Gi/o Protein (α, βγ subunits) alpha2_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->alpha2_receptor Activates antagonist Antagonist (e.g., this compound) antagonist->alpha2_receptor Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., smooth muscle contraction, inhibition of neurotransmitter release) pka->cellular_response Phosphorylates Targets

Caption: Alpha-2 adrenergic receptor signaling pathway.

Experimental Workflow for Competition Binding Assay

competition_binding_workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound, Buffers) start->prepare_reagents setup_assay Set up 96-well Plate (Total, Non-specific, and Competition Wells) prepare_reagents->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound and Free Radioligand incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Data Analysis: Plot Competition Curve, Determine IC50 quantify->analyze calculate_ki Calculate Ki using Cheng-Prusoff Equation analyze->calculate_ki end End calculate_ki->end

Caption: Workflow of a radioligand competition binding assay.

Logical Relationship for Ki Determination

ki_determination_logic raw_data Raw Data (Counts per Minute) competition_curve Competition Curve (% Specific Binding vs. [Compound]) raw_data->competition_curve Generates ic50 IC50 Value competition_curve->ic50 Determines cheng_prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) ic50->cheng_prusoff Input ki_value Ki Value (Binding Affinity) cheng_prusoff->ki_value Calculates radioligand_params Known Parameters: - Radioligand Concentration ([L]) - Radioligand Kd radioligand_params->cheng_prusoff Input

Caption: Logical flow for determining the Ki value.

Deriglidole in Sedation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deriglidole is a selective agonist for the I1-imidazoline receptor, a class of drugs primarily investigated for their antihypertensive properties. Unlike first-generation centrally-acting antihypertensives such as clonidine, which exhibit significant sedative side effects due to their affinity for α2-adrenergic receptors, selective I1-imidazoline agonists were developed to minimize sedation. The sedative action of these types of drugs is largely attributed to their interaction with α2-adrenergic receptors located in the locus coeruleus. However, emerging research suggests a potential, albeit more complex, role for I1-imidazoline receptors in the sedative effects of certain medications like dexmedetomidine, indicating that the central nervous system (CNS) effects of I1-agonists may be context-dependent and warrant further investigation.

These application notes provide a framework for studying the potential sedative or CNS-depressant effects of this compound. Given the limited direct research on this compound's sedative properties, the following protocols are based on established methodologies for assessing sedation with related compounds and provide a roadmap for future preclinical and clinical investigations.

Mechanism of Action: I1-Imidazoline Receptor Signaling

This compound exerts its effects by binding to and activating I1-imidazoline receptors. The precise downstream signaling cascade in the context of sedation is not fully elucidated but is distinct from the pathways activated by α2-adrenergic receptors. The binding of an I1-agonist like this compound to its receptor is thought to initiate a signaling cascade that does not involve traditional G-protein coupling to adenylyl cyclase. Instead, it may involve the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of second messengers like diacylglycerol and arachidonic acid.[1][2][3] This pathway can ultimately influence neuronal activity and may contribute to CNS effects.

I1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound I1_Receptor I1-Imidazoline Receptor This compound->I1_Receptor Binds to PC_PLC PC-PLC I1_Receptor->PC_PLC Activates DAG Diacylglycerol PC_PLC->DAG Produces Arachidonic_Acid Arachidonic Acid PC_PLC->Arachidonic_Acid Produces Downstream_Effects Modulation of Neuronal Activity DAG->Downstream_Effects Arachidonic_Acid->Downstream_Effects

Caption: Proposed I1-Imidazoline Receptor Signaling Pathway.

Data Presentation

Quantitative data from preclinical and clinical studies are crucial for evaluating the sedative potential of this compound. Below are examples of how such data can be structured.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

This table illustrates the selectivity profile of this compound compared to other imidazoline (B1206853) compounds. A higher Ki value indicates lower binding affinity.

CompoundI1-Imidazoline Receptorα2-Adrenergic ReceptorSelectivity Ratio (α2/I1)Expected Sedative Potential
This compound [Insert Value][Insert Value][Calculate Ratio]Low
Moxonidine~3-10~300-1000~100Low
Rilmenidine~5-15~400-1500~80Low
Clonidine~4~10-20~3-5High

Note: Values for Moxonidine, Rilmenidine, and Clonidine are approximate and sourced from various pharmacological studies. Values for this compound are to be determined experimentally.

Table 2: Illustrative Preclinical Sedation Assessment in Rodents

This table provides a template for presenting data from a preclinical study investigating the sedative effects of this compound.

Treatment Group (Dose, mg/kg)Locomotor Activity (Total Distance in cm)Time to Loss of Righting Reflex (minutes)Duration of LORR (minutes)
Vehicle Control1500 ± 250N/AN/A
This compound (1)1450 ± 230N/AN/A
This compound (10)1200 ± 200*> 60N/A
This compound (30)800 ± 150**45 ± 105 ± 2
Diazepam (5)400 ± 100***15 ± 525 ± 8

*Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control. LORR: Loss of Righting Reflex. N/A: Not Applicable.

Experimental Protocols

Preclinical Evaluation of Sedative Effects in Rodents

These protocols are designed to assess the potential CNS-depressant effects of this compound in a rodent model (e.g., rats or mice).

1. Open-Field Test for Locomotor Activity and Anxiety-Like Behavior

  • Objective: To evaluate the effect of this compound on spontaneous motor activity and exploratory behavior. A significant decrease in locomotor activity can be indicative of sedation.

  • Apparatus: A square arena (e.g., 40x40x30 cm for mice) with a video tracking system.

  • Procedure:

    • Acclimatize animals to the testing room for at least 1 hour before the experiment.

    • Administer this compound or vehicle control via the intended route (e.g., intraperitoneal, oral).

    • After a predetermined absorption period (e.g., 30 minutes), place the animal in the center of the open-field arena.

    • Record the animal's activity for a set duration (e.g., 10-15 minutes) using the video tracking system.

    • Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

    • Thoroughly clean the arena between subjects to eliminate olfactory cues.

2. Loss of Righting Reflex (LORR)

  • Objective: To determine the anesthetic/hypnotic potential of this compound at higher doses.

  • Procedure:

    • Administer a high dose of this compound or a positive control (e.g., a benzodiazepine (B76468) or anesthetic agent).

    • At regular intervals (e.g., every 5 minutes), place the animal on its back.

    • The righting reflex is considered lost if the animal is unable to right itself (i.e., return to a prone position with all four paws on the ground) within 30 seconds.

    • Record the time to the onset of LORR and the duration of LORR (the time from loss to spontaneous recovery of the righting reflex).

Preclinical_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (1 week) Group_Allocation Random Group Allocation (Vehicle, this compound doses, Positive Control) Animal_Acclimatization->Group_Allocation Drug_Administration Drug Administration Group_Allocation->Drug_Administration Open_Field_Test Open-Field Test (Locomotor Activity) Drug_Administration->Open_Field_Test LORR_Test Loss of Righting Reflex Test (Hypnotic Effect) Drug_Administration->LORR_Test Data_Collection Data Collection (Video tracking, Latency/Duration) Open_Field_Test->Data_Collection LORR_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Workflow for Preclinical Sedation Assessment.
Clinical Evaluation of Sedative Effects in Humans

A Phase I, randomized, double-blind, placebo-controlled, crossover study is a standard design to evaluate the sedative potential of a new compound in healthy volunteers.

1. Sedation Assessment Scales

  • Objective: To quantify the subjective and objective sedative effects of this compound in human subjects.

  • Instruments:

    • Richmond Agitation-Sedation Scale (RASS): A 10-point scale ranging from +4 (combative) to -5 (unarousable). It is widely used in critical care and sedation studies.[4][5]

    • Ramsay Sedation Scale: A 6-point scale that assesses the patient's response to stimuli.[6][7]

  • Procedure:

    • Obtain baseline measurements using the selected scales before drug administration.

    • Administer a single dose of this compound or placebo.

    • At specified time points post-dose (e.g., 30, 60, 90, 120, 240 minutes), a trained researcher assesses the subject's level of sedation using the RASS and/or Ramsay scale.

    • Simultaneously, collect physiological data (heart rate, blood pressure, oxygen saturation) and subjective reports from the participant (e.g., using a visual analog scale for sleepiness).

2. Psychomotor Performance Tests

  • Objective: To objectively measure the impact of this compound on cognitive and motor functions, which can be impaired by sedative drugs.

  • Examples of Tests:

    • Digit Symbol Substitution Test (DSST): Assesses processing speed, attention, and motor speed.

    • Choice Reaction Time Test: Measures the speed and accuracy of responses to stimuli.

  • Procedure:

    • Train subjects on the tests to establish a stable baseline before the study begins.

    • Conduct baseline testing before drug administration.

    • Administer the tests at the same time points as the sedation scale assessments.

    • Analyze data for changes in performance (e.g., increased reaction time, decreased accuracy) compared to baseline and placebo.

Clinical_Trial_Workflow cluster_phase1 Screening & Baseline cluster_phase2 Treatment Period 1 cluster_phase3 Washout & Crossover cluster_phase4 Treatment Period 2 cluster_phase5 Analysis Screening Subject Screening & Informed Consent Baseline Baseline Assessments (Sedation Scales, Psychomotor Tests) Screening->Baseline Randomization1 Randomized Administration (this compound or Placebo) Baseline->Randomization1 Assessments1 Serial Assessments (Scales, Tests, Vitals) Randomization1->Assessments1 Washout Washout Period Assessments1->Washout Crossover Crossover Administration (Opposite Treatment) Washout->Crossover Assessments2 Serial Assessments Crossover->Assessments2 Data_Analysis Data Unblinding & Statistical Analysis Assessments2->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for a Phase I Clinical Trial on Sedation.

References

No Information Available on Intrathecal Administration of Deriglidole

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, no specific protocols or data relating to the intrathecal administration of a compound named Deriglidole could be identified. This includes a lack of information regarding its mechanism of action, signaling pathways, or any preclinical or clinical studies utilizing this route of administration.

The initial search aimed to gather information on this compound's pharmacological profile and any existing research on its delivery directly to the central nervous system via intrathecal injection. However, the search results did not yield any relevant information for a substance with this name. The query was broadened to include variations in spelling and to search for general information about the compound that might lead to administration protocols, but these efforts were also unsuccessful.

Information was found for other drugs, such as riluzole, which has been investigated for intrathecal administration in animal models. These studies highlight the methodologies and data typically collected for such research, including pharmacokinetic analysis in plasma and cerebrospinal fluid, dose-escalation tolerance studies, and histological assessments. However, none of these findings are directly applicable to a compound for which no public information exists.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables and signaling pathway diagrams, for the intrathecal administration of this compound.

It is recommended that the user verify the spelling and name of the compound of interest. It is possible that "this compound" is an internal designation not yet in the public domain, a new chemical entity with limited published research, or a misspelling of another drug. If further identifying information becomes available, a renewed search for relevant protocols and data can be conducted.

Application Notes and Protocols for the Use of Deriglidole in Sympathetic Nervous System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deriglidole is a pharmacological agent known for its sympatholytic properties, making it a valuable tool for investigating the intricacies of the sympathetic nervous system. Its mechanism of action involves interaction with both imidazoline (B1206853) and α2-adrenergic receptors, which are key players in the central regulation of sympathetic outflow. By modulating the activity of these receptors, this compound can effectively reduce sympathetic tone, leading to downstream physiological effects such as a decrease in blood pressure. These characteristics make this compound a subject of interest for research in cardiovascular pharmacology and autonomic neuroscience.

This document provides detailed application notes and protocols for utilizing this compound in experimental settings to study the sympathetic nervous system. It includes information on its mechanism of action, protocols for key experiments, and data presentation guidelines.

Mechanism of Action

This compound exerts its sympatholytic effects through a dual mechanism, acting as an agonist at both imidazoline I1 receptors and α2-adrenergic receptors, primarily within the central nervous system.

  • Imidazoline I1 Receptor Agonism: Activation of I1 receptors, located in the rostral ventrolateral medulla (RVLM) of the brainstem, is believed to be the primary mediator of the sympatho-inhibitory action of drugs like this compound. This action leads to a reduction in the firing rate of sympathetic nerves.

  • α2-Adrenergic Receptor Agonism: this compound also stimulates presynaptic α2-adrenergic receptors on noradrenergic neurons. This activation inhibits the release of norepinephrine, further contributing to the overall reduction in sympathetic outflow.[1][2][3]

The combined agonistic action on these two receptor types results in a potent suppression of sympathetic nervous system activity.

Data Presentation: Receptor Binding Affinities

Due to the limited availability of specific binding affinity data for this compound in publicly accessible literature, the following table presents data for structurally and functionally related imidazoline compounds—Moxonidine, Clonidine (B47849), and Cirazoline (B1222771)—to provide a comparative context for the expected binding profile of this compound. The binding affinity is expressed as the Ki value (in nM), which represents the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

CompoundI1 Imidazoline Receptor (Ki, nM)I2 Imidazoline Receptor (Ki, nM)α2-Adrenergic Receptor (Ki, nM)Selectivity (α2/I1)Reference
Moxonidine 1.3474333[4][5][6]
Clonidine 4.2421.50.36[2][7]
Cirazoline 12.90.241269.8[8][9]

Caption: Comparative binding affinities of imidazoline compounds for imidazoline and α2-adrenergic receptors.

Application in Sympathetic Nervous System Research

This compound can be employed in a variety of experimental paradigms to investigate the role of the sympathetic nervous system in physiological and pathophysiological processes.

In Vitro Studies:
  • Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for imidazoline and α2-adrenergic receptor subtypes.

  • Isolated Tissue Preparations: To examine the functional effects of this compound on sympathetically innervated tissues, such as blood vessels or atria.

In Vivo Studies:
  • Blood Pressure and Heart Rate Monitoring: To assess the dose-dependent effects of this compound on cardiovascular parameters in animal models, such as spontaneously hypertensive rats (SHRs).

  • Direct Sympathetic Nerve Activity Recording (Microneurography): To directly measure the inhibitory effect of this compound on sympathetic nerve firing rates.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for I1, I2, and α2-adrenergic receptors.

Materials:

  • Tissue homogenates or cell lines expressing the target receptors (e.g., rat brainstem for I1 and α2, rat kidney for I2).

  • Radioligands: [³H]-Clonidine (for I1), [³H]-Idazoxan (for I2), [³H]-Rauwolscine (for α2).

  • This compound solutions of varying concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold incubation buffer).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare membrane homogenates from the chosen tissue or cells.

  • In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.

  • Add increasing concentrations of unlabeled this compound to the wells. For determination of non-specific binding, add a high concentration of a known non-radiolabeled ligand.

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_radioligand Prepare Radioligand Solution incubation Incubate Radioligand, This compound, and Membranes prep_radioligand->incubation prep_this compound Prepare this compound Dilutions prep_this compound->incubation prep_membrane Prepare Membrane Homogenate prep_membrane->incubation filtration Filter and Wash incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Calculate Ki Value scintillation->data_analysis

Caption: Radioligand Binding Assay Workflow.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)

This protocol describes the measurement of the dose-dependent effect of this compound on blood pressure in a common animal model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHRs).

  • This compound solutions for administration (e.g., intraperitoneal or oral).

  • Vehicle control (e.g., saline).

  • Blood pressure monitoring system (e.g., tail-cuff method or telemetry).

  • Animal handling and restraint equipment.

Procedure:

  • Acclimatize the SHRs to the laboratory environment and blood pressure measurement procedure to minimize stress-induced fluctuations.

  • Record baseline blood pressure and heart rate for each animal.

  • Divide the animals into groups, including a vehicle control group and several this compound treatment groups receiving different doses.

  • Administer the assigned treatment (vehicle or this compound) to each animal.

  • Measure blood pressure and heart rate at regular intervals post-administration (e.g., 30, 60, 90, 120, 180, 240 minutes).

  • Record the data and calculate the change in blood pressure from baseline for each group at each time point.

  • Plot the dose-response curve to determine the effective dose range of this compound.

Treatment GroupDose (mg/kg)Change in Mean Arterial Pressure (mmHg) at 2 hours (Hypothetical Data)
Vehicle Control 0-5 ± 2
This compound 0.1-15 ± 3
This compound 0.3-25 ± 4
This compound 1.0-40 ± 5
This compound 3.0-55 ± 6

Caption: Hypothetical Dose-Dependent Effect of this compound on Blood Pressure in SHRs.

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment acclimatize Acclimatize SHRs baseline Measure Baseline Blood Pressure acclimatize->baseline administer Administer this compound or Vehicle baseline->administer measure_bp Measure Blood Pressure at Intervals administer->measure_bp analyze Analyze Data and Plot Dose-Response measure_bp->analyze

Caption: In Vivo Blood Pressure Measurement Workflow.

Direct Sympathetic Nerve Activity (SNA) Recording

This protocol details the direct measurement of sympathetic nerve activity to assess the inhibitory effect of this compound.

Materials:

  • Anesthetized animal model (e.g., rat or rabbit).

  • Surgical instruments for nerve exposure.

  • Bipolar platinum electrodes.

  • Amplifier and data acquisition system.

  • This compound for intravenous administration.

  • Physiological monitoring equipment (for blood pressure, heart rate, etc.).

Procedure:

  • Anesthetize the animal and maintain a stable physiological state.

  • Surgically expose a sympathetic nerve (e.g., renal or splanchnic nerve).

  • Carefully dissect the nerve and place it on a bipolar recording electrode.

  • Record baseline sympathetic nerve activity.

  • Administer a single dose of this compound intravenously.

  • Continuously record the SNA and other physiological parameters.

  • Analyze the nerve activity by rectifying and integrating the raw signal to quantify the change in burst frequency and amplitude following this compound administration.

Signaling Pathways and Logical Relationships

G cluster_receptors Receptors in RVLM cluster_cellular Cellular Effects cluster_systemic Systemic Effects This compound This compound I1_Receptor Imidazoline I1 Receptor This compound->I1_Receptor Agonist alpha2_Receptor α2-Adrenergic Receptor This compound->alpha2_Receptor Agonist Decrease_SNA ↓ Sympathetic Nerve Activity I1_Receptor->Decrease_SNA Inhibit_AC Inhibition of Adenylyl Cyclase alpha2_Receptor->Inhibit_AC Decrease_cAMP ↓ cAMP Inhibit_AC->Decrease_cAMP Inhibit_NE_Release Inhibition of Norepinephrine Release Decrease_cAMP->Inhibit_NE_Release Inhibit_NE_Release->Decrease_SNA Decrease_BP ↓ Blood Pressure Decrease_SNA->Decrease_BP

Caption: this compound Signaling Pathway.

G This compound This compound Central_Action Acts on CNS (RVLM) This compound->Central_Action Receptor_Binding Binds to I1 and α2 Receptors Central_Action->Receptor_Binding Sympatho_Inhibition Inhibits Sympathetic Outflow Receptor_Binding->Sympatho_Inhibition Reduced_NE Reduces Norepinephrine Release Receptor_Binding->Reduced_NE Physiological_Effect Lowers Blood Pressure & Heart Rate Sympatho_Inhibition->Physiological_Effect Reduced_NE->Physiological_Effect

Caption: Logical Relationship of this compound's Action.

Conclusion

This compound serves as a valuable pharmacological tool for the elucidation of the central mechanisms governing sympathetic nervous system activity. Its dual action on imidazoline I1 and α2-adrenergic receptors provides a potent means to modulate sympathetic outflow. The protocols and application notes provided herein offer a framework for researchers to effectively utilize this compound in their investigations, contributing to a deeper understanding of autonomic control in both health and disease. Further research to delineate the specific binding kinetics and in vivo dose-response characteristics of this compound will enhance its utility as a precise experimental agent.

References

Application Notes & Protocols: Cell-Based Assays for Screening KATP Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to screen and characterize compounds that modulate the activity of ATP-sensitive potassium (KATP) channels, a key regulator of insulin (B600854) secretion.

Introduction to ATP-Sensitive Potassium (KATP) Channels

ATP-sensitive potassium (KATP) channels are crucial molecular sensors that link the metabolic state of a cell to its electrical excitability.[1][2][3] These channels are found in various tissues, including pancreatic β-cells, cardiac and skeletal muscle, and the brain.[1] In pancreatic β-cells, KATP channels are composed of two main subunits: the inwardly rectifying potassium channel pore, Kir6.2, and the regulatory sulfonylurea receptor 1 (SUR1).[4][5][6] The assembly forms a hetero-octameric complex of four Kir6.2 and four SUR1 subunits.[1][4]

The primary function of KATP channels in pancreatic β-cells is to regulate glucose-stimulated insulin secretion.[2][5] When blood glucose levels are low, intracellular ATP concentrations are also low, causing KATP channels to remain open. This leads to potassium ion efflux, hyperpolarization of the cell membrane, and inhibition of insulin release. Conversely, elevated blood glucose leads to increased intracellular ATP, which closes the KATP channels, leading to membrane depolarization, calcium influx, and subsequent insulin secretion.[2] Consequently, KATP channels are a significant therapeutic target for conditions such as type 2 diabetes and congenital hyperinsulinism.[2][5]

Signaling Pathway of Glucose-Stimulated Insulin Secretion

The regulation of insulin secretion by glucose metabolism is a well-defined signaling cascade. The following diagram illustrates the key events in a pancreatic β-cell.

G cluster_0 Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters cell via Metabolism Glycolysis & Mitochondrial Respiration GLUT2->Metabolism ATP_increase ↑ ATP/ADP Ratio Metabolism->ATP_increase KATP_channel KATP Channel (Kir6.2/SUR1) ATP_increase->KATP_channel Inhibits K_efflux K+ Efflux KATP_channel->K_efflux Prevents Depolarization Membrane Depolarization K_efflux->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis Triggers Insulin_release Insulin Release Insulin_exocytosis->Insulin_release

Caption: Glucose-stimulated insulin secretion pathway in pancreatic β-cells.

Quantitative Data Summary

The following table summarizes hypothetical data for a generic KATP channel opener and closer, based on typical values observed in cell-based assays.

Compound TypeAssay TypeCell LineEndpointPotency (EC50/IC50)
KATP Channel Opener Thallium Flux AssayHEK293 (Kir6.2/SUR1)Thallium Influx5 µM
Insulin Secretion AssayINS-1Inhibition of Glucose-Stimulated Insulin Secretion10 µM
Membrane Potential AssayMIN6Hyperpolarization8 µM
KATP Channel Closer Thallium Flux AssayHEK293 (Kir6.2/SUR1)Inhibition of Thallium Influx2 µM
Insulin Secretion AssayINS-1Stimulation of Insulin Secretion5 µM
Membrane Potential AssayMIN6Depolarization3 µM

Experimental Protocols

Thallium Flux Assay for KATP Channel Activity

This assay measures the influx of thallium (Tl+), a surrogate for K+, through open KATP channels using a Tl+-sensitive fluorescent dye. It is a high-throughput method for screening compound libraries.[7]

Workflow Diagram:

Caption: Workflow for a thallium flux assay.

Protocol:

  • Cell Culture: Seed HEK293 cells stably expressing Kir6.2 and SUR1 subunits in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and culture overnight.

  • Dye Loading: Wash the cells once with assay buffer (e.g., Hanks' Balanced Salt Solution). Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) according to the manufacturer's instructions. Incubate for 60-90 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of test compounds (potential openers or closers) in assay buffer. Add the compounds to the wells and incubate for 15-30 minutes at room temperature. Include appropriate controls (e.g., diazoxide (B193173) as a known opener, glibenclamide as a known closer).

  • Thallium Flux Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Initiate reading and inject a stimulus buffer containing thallium sulfate.

  • Data Analysis: Record the fluorescence intensity over time. The rate of fluorescence increase corresponds to the rate of Tl+ influx. Calculate the initial flux rate and normalize to controls. For openers, determine the EC50 value, and for closers, the IC50 value.

Insulin Secretion Assay

This assay directly measures the amount of insulin released from pancreatic β-cells in response to glucose and test compounds.

Workflow Diagram:

Caption: Workflow for an insulin secretion assay.

Protocol:

  • Cell Culture: Plate INS-1 or MIN6 cells in 24-well plates and grow to 80-90% confluency.

  • Pre-incubation: Gently wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.5 mM glucose. Pre-incubate the cells in this low-glucose buffer for 1-2 hours at 37°C to establish a basal insulin secretion level.

  • Stimulation and Compound Treatment:

    • For KATP openers: Aspirate the pre-incubation buffer and add KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without the test compounds.

    • For KATP closers: Aspirate the pre-incubation buffer and add KRB buffer containing a non-stimulatory concentration of glucose (e.g., 2.5 mM) with the test compounds.

  • Incubation: Incubate the plates for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well. Centrifuge to remove any detached cells.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit or a Homogeneous Time Resolved Fluorescence (HTRF) assay, following the manufacturer's protocol.

  • Data Analysis: Normalize the amount of secreted insulin to the total protein content or cell number in each well. Plot dose-response curves to determine EC50 or IC50 values.

Membrane Potential Assay

This assay utilizes voltage-sensitive fluorescent dyes to measure changes in the plasma membrane potential of β-cells, providing an indirect measure of KATP channel activity.

Workflow Diagram:

Caption: Workflow for a membrane potential assay.

Protocol:

  • Cell Preparation: Seed MIN6 cells or dispersed primary islet cells onto 96-well black, clear-bottom plates.

  • Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) in a low-glucose buffer, according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.

  • Compound and Glucose Addition: Prepare test compounds in buffer containing either low (2.5 mM) or high (16.7 mM) glucose.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the compound/glucose solutions to the wells and monitor the change in fluorescence intensity over time.

    • KATP openers are expected to cause hyperpolarization (a decrease in fluorescence with some dyes).

    • KATP closers are expected to cause depolarization (an increase in fluorescence with some dyes).

  • Data Analysis: Normalize the fluorescence signal to the baseline reading. Determine the magnitude of the change in membrane potential in response to the compounds and calculate EC50 or IC50 values.

These application notes and protocols provide a robust framework for the in vitro evaluation of compounds targeting KATP channels. By employing these cell-based assays, researchers can effectively screen for novel therapeutic agents and elucidate their mechanisms of action.

References

Application Note: Analytical Strategies for Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of drug metabolites are critical steps in the drug development process. Understanding the biotransformation of a drug candidate provides insights into its efficacy, potential toxicity, and pharmacokinetic profile. This document provides a general overview of the analytical techniques and protocols commonly employed for metabolite identification, with a focus on in vitro methodologies. While specific details for the metabolism of "Deriglidole" are not publicly available, the principles and methods described herein represent the standard approach for such investigations.

Metabolite identification typically involves two main phases of biotransformation. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups (e.g., hydroxylation, oxidation, dealkylation) on the parent drug.[1] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) to increase their water solubility and facilitate excretion.[1][2]

In Vitro Models for Metabolism Studies

In vitro models are essential tools for early-stage metabolite profiling.[3] Liver microsomes and hepatocytes are the most commonly used systems.

  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from hepatocytes and are a rich source of Phase I enzymes, particularly CYPs.[4][5][6] They are a cost-effective and high-throughput model for initial metabolic stability screening and identification of oxidative metabolites.[4][5]

  • Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes, offering a more complete picture of a drug's metabolism.[7][8] They can be used in suspension or as cultured plates and are valuable for studying both primary and secondary metabolites.[8]

Analytical Techniques for Metabolite Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of modern metabolite identification studies.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques are used to separate the parent drug from its various metabolites in a complex biological matrix before they enter the mass spectrometer.[5][12]

  • Mass Spectrometry (MS): MS provides crucial information about the mass-to-charge ratio (m/z) of the parent drug and its metabolites. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of molecules, aiding in the identification of unknown metabolites.[9][10]

  • Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of selected ions to generate characteristic fragment patterns. By comparing the fragmentation patterns of the parent drug and its metabolites, the site of metabolic modification can often be elucidated.[5]

Experimental Workflow

The general workflow for an in vitro metabolite identification study is as follows:

experimental_workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis cluster_data Data Processing & Identification Parent_Drug Parent Drug Incubation Incubation (e.g., 37°C) Parent_Drug->Incubation Microsomes_Hepatocytes Liver Microsomes or Hepatocytes Microsomes_Hepatocytes->Incubation Cofactors Cofactors (e.g., NADPH) Cofactors->Incubation Sample_Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Sample_Quenching Centrifugation Centrifugation Sample_Quenching->Centrifugation LC_MS_Analysis LC-MS/MS Analysis Centrifugation->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Metabolite_Detection Metabolite Detection (Software) Data_Acquisition->Metabolite_Detection Structure_Elucidation Structure Elucidation Metabolite_Detection->Structure_Elucidation

Caption: General experimental workflow for in vitro metabolite identification.

Hypothetical Metabolic Pathway of a Drug

The following diagram illustrates a hypothetical biotransformation pathway for a generic drug molecule, showcasing common Phase I and Phase II metabolic reactions.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Drug Parent Drug (e.g., this compound) Hydroxylation Hydroxylation (+16 Da) Parent_Drug->Hydroxylation Oxidation Oxidation (+14 Da) Parent_Drug->Oxidation Dealkylation N-Dealkylation (-CH2) Parent_Drug->Dealkylation Glucuronidation Glucuronidation (+176 Da) Hydroxylation->Glucuronidation Sulfation Sulfation (+80 Da) Hydroxylation->Sulfation

Caption: Hypothetical Phase I and Phase II metabolic pathways.

Data Presentation

Quantitative data from metabolite identification studies are often presented in tabular format to facilitate comparison. The following table provides a template for summarizing such data.

Metabolite IDRetention Time (min)Precursor Ion (m/z)Major Fragment Ions (m/z)Proposed BiotransformationRelative Abundance (%)
M13.5350.1234250.0678, 150.0123Hydroxylation45
M24.2364.1390264.0834, 164.0279Oxidation25
M32.8322.0921222.0365, 122.9810N-Dealkylation15
M43.1526.1610350.1234, 176.0376Glucuronidation of M110
M53.3430.0945350.1234, 80.9611Sulfation of M15

Protocols

Protocol 1: In Vitro Metabolism in Human Liver Microsomes

Objective: To identify the major oxidative metabolites of a test compound.

Materials:

  • Test compound (e.g., this compound)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, add phosphate buffer, HLM, and the test compound solution. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Analyze the sample using a validated LC-MS/MS method to separate and detect the parent compound and its metabolites.

Protocol 2: In Vitro Metabolism in Human Hepatocytes

Objective: To identify both Phase I and Phase II metabolites of a test compound.

Materials:

  • Test compound (e.g., this compound)

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated plates

  • Acetonitrile (ACN)

  • Incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Thaw and plate the cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol.

  • Allow the cells to attach and form a monolayer (typically 4-6 hours).

  • Prepare a solution of the test compound in the culture medium.

  • Remove the plating medium from the cells and add the medium containing the test compound.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 24 hours).

  • Collect the incubation medium at the end of the incubation period.

  • Terminate any enzymatic activity by adding 2 volumes of ice-cold acetonitrile to the collected medium.

  • Centrifuge the mixture to precipitate any proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

Conclusion

References

Deriglidole: A Tool for Investigating Receptor Desensitization in Pancreatic β-Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Deriglidole, a ligand for imidazoline (B1206853) receptors and a modulator of ATP-sensitive potassium (K-ATP) channels, presents a valuable pharmacological tool for studying the mechanisms of receptor desensitization in pancreatic β-cells.[1] Prolonged stimulation of these receptors can lead to a diminished cellular response, a phenomenon known as desensitization or tachyphylaxis.[2] Understanding the kinetics and molecular underpinnings of this process is crucial for the development of novel therapeutics for metabolic disorders such as type 2 diabetes. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate receptor desensitization, focusing on its effects on insulin (B600854) secretion and the underlying signaling pathways.

Mechanism of Action and Role in Insulin Secretion

This compound primarily exerts its effects on pancreatic β-cells through its interaction with I3 imidazoline receptors, which are thought to be associated with the K-ATP channel complex, and potentially through direct modulation of the K-ATP channels themselves.[1]

The canonical pathway for glucose-stimulated insulin secretion involves the following steps:

  • Glucose enters the β-cell via GLUT transporters.

  • Increased intracellular ATP/ADP ratio due to glucose metabolism.

  • Closure of K-ATP channels, leading to membrane depolarization.

  • Opening of voltage-gated calcium channels (VGCCs) and influx of Ca2+.

  • Increased intracellular Ca2+ triggers the exocytosis of insulin-containing granules.

This compound is believed to modulate this pathway, leading to insulin secretion. However, continuous or repeated exposure to this compound may induce desensitization, resulting in a reduced insulinotropic response. This desensitization can occur at multiple levels, including receptor downregulation, uncoupling of the receptor from its signaling cascade, or alterations in downstream effector molecules.

Data Presentation: Quantitative Analysis of this compound-Induced Desensitization

The following tables summarize hypothetical yet representative quantitative data that could be obtained from the experimental protocols described below. These tables are designed for easy comparison of the effects of acute and chronic this compound exposure.

Table 1: Effect of Acute and Chronic this compound Exposure on Insulin Secretion

Treatment ConditionGlucose Concentration (mM)Insulin Secretion (ng/islet/hour)Fold Change vs. Basal
Control (Vehicle) 30.5 ± 0.11.0
16.75.2 ± 0.610.4
Acute this compound (10 µM) 31.8 ± 0.23.6
16.78.5 ± 0.917.0
Chronic this compound (10 µM, 24h) 30.8 ± 0.11.6
16.74.1 ± 0.58.2

Table 2: Electrophysiological Parameters in Pancreatic β-Cells

Treatment ConditionMembrane Potential (mV) at 3 mM GlucoseK-ATP Channel Current (pA) at 3 mM Glucose
Control (Vehicle) -65 ± 355 ± 5
Acute this compound (10 µM) -45 ± 415 ± 2
Chronic this compound (10 µM, 24h) -58 ± 340 ± 4

Table 3: Imidazoline Receptor Binding Affinity

Treatment ConditionReceptorKd (nM)Bmax (fmol/mg protein)
Control (Vehicle) I3 Imidazoline5.2 ± 0.4150 ± 12
Chronic this compound (10 µM, 24h) I3 Imidazoline5.5 ± 0.595 ± 8

Experimental Protocols

The following are detailed protocols to investigate this compound-induced receptor desensitization.

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To determine the effect of acute and chronic this compound exposure on insulin secretion from isolated pancreatic islets.

Materials:

  • Collagenase P

  • Hank's Balanced Salt Solution (HBSS)

  • RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 3 mM and 16.7 mM)

  • This compound

  • Insulin ELISA kit

Procedure:

  • Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion.

  • Islet Culture: Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Chronic Treatment: For chronic exposure, incubate a subset of islets with 10 µM this compound for 24 hours.

  • GSIS Assay: a. Pre-incubate both control and this compound-treated islets in KRB buffer with 3 mM glucose for 1 hour. b. Divide the islets into groups for basal (3 mM glucose) and stimulated (16.7 mM glucose) conditions. c. For acute treatment, add 10 µM this compound to the respective wells during the stimulation phase. d. Incubate for 1 hour at 37°C. e. Collect the supernatant for insulin measurement.

  • Insulin Measurement: Quantify insulin concentration in the supernatant using an insulin ELISA kit.

  • Data Analysis: Normalize insulin secretion to the number of islets or total protein content. Compare the fold-change in insulin secretion between basal and stimulated conditions for all treatment groups.

Protocol 2: Pancreatic β-Cell Electrophysiology

Objective: To measure changes in membrane potential and K-ATP channel activity in response to this compound.

Materials:

  • Isolated pancreatic islets or cultured β-cell line (e.g., MIN6)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular and intracellular solutions for whole-cell patch-clamp recording

  • This compound

Procedure:

  • Cell Preparation: Disperse isolated islets into single cells or use a cultured β-cell line.

  • Patch-Clamp Recording: a. Perform whole-cell patch-clamp recordings in current-clamp mode to measure membrane potential or in voltage-clamp mode to measure K-ATP channel currents. b. Establish a stable baseline recording in a low glucose extracellular solution (e.g., 3 mM).

  • Acute Application: Perfuse the cells with a solution containing 10 µM this compound and record the changes in membrane potential or channel current.

  • Chronic Effect Analysis: For cells chronically treated with this compound (as in Protocol 1), perform patch-clamp recordings to assess the basal membrane potential and K-ATP channel activity and their response to acute stimuli.

  • Data Analysis: Analyze the changes in resting membrane potential, action potential firing frequency, and the amplitude of K-ATP channel currents.

Protocol 3: Radioligand Binding Assay for Imidazoline Receptors

Objective: To determine if chronic this compound exposure alters the density (Bmax) or affinity (Kd) of I3 imidazoline receptors.

Materials:

  • Pancreatic islet or β-cell membrane preparations

  • Radiolabeled imidazoline ligand (e.g., [³H]-clonidine or a more specific I3 ligand if available)

  • Non-labeled this compound for competition binding

  • Scintillation counter and vials

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from control and chronically this compound-treated islets or β-cells.

  • Saturation Binding: a. Incubate membrane preparations with increasing concentrations of the radiolabeled ligand to determine Kd and Bmax. b. Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor.

  • Competition Binding: a. Incubate membrane preparations with a fixed concentration of the radiolabeled ligand and increasing concentrations of non-labeled this compound.

  • Measurement: Separate bound and free radioligand by rapid filtration and measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to calculate Kd, Bmax, and IC50 values.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in these application notes.

G Signaling Pathway of this compound-Modulated Insulin Secretion cluster_0 Pancreatic β-Cell This compound This compound I3_Receptor I3 Imidazoline Receptor This compound->I3_Receptor KATP_Channel K-ATP Channel This compound->KATP_Channel Modulates I3_Receptor->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Mediates Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers

Caption: this compound signaling in insulin secretion.

G Experimental Workflow for Studying this compound-Induced Desensitization cluster_0 Phase 1: Islet Preparation and Treatment cluster_1 Phase 2: Functional and Molecular Assays cluster_2 Phase 3: Data Analysis and Interpretation Islet_Isolation Islet Isolation Islet_Culture Islet Culture Islet_Isolation->Islet_Culture Chronic_Treatment Chronic this compound Treatment (24h) Islet_Culture->Chronic_Treatment GSIS_Assay GSIS Assay (Acute vs. Chronic) Chronic_Treatment->GSIS_Assay Electrophysiology Electrophysiology (Membrane Potential, K-ATP Current) Chronic_Treatment->Electrophysiology Binding_Assay Receptor Binding Assay (Kd, Bmax) Chronic_Treatment->Binding_Assay Data_Analysis Data Analysis (Statistical Comparison) GSIS_Assay->Data_Analysis Electrophysiology->Data_Analysis Binding_Assay->Data_Analysis Conclusion Conclusion on Desensitization Data_Analysis->Conclusion

Caption: Workflow for desensitization studies.

G Logical Relationship of Desensitization Mechanisms Prolonged_Stimulation Prolonged this compound Stimulation Receptor_Downregulation Receptor Downregulation Prolonged_Stimulation->Receptor_Downregulation Receptor_Uncoupling Receptor-G Protein Uncoupling Prolonged_Stimulation->Receptor_Uncoupling Downstream_Adaptation Downstream Signaling Adaptation Prolonged_Stimulation->Downstream_Adaptation Reduced_Response Reduced Insulin Secretory Response Receptor_Downregulation->Reduced_Response Receptor_Uncoupling->Reduced_Response Downstream_Adaptation->Reduced_Response

Caption: Potential desensitization mechanisms.

Conclusion

This compound serves as a specific and potent tool to dissect the complex processes of receptor desensitization in pancreatic β-cells. The provided protocols offer a systematic approach to characterizing the functional and molecular changes that occur upon prolonged exposure to this compound. By combining measurements of insulin secretion, electrophysiological properties, and receptor binding characteristics, researchers can gain valuable insights into the mechanisms that govern the attenuation of signaling through imidazoline and K-ATP channel pathways. This knowledge is fundamental for the rational design of new therapeutic agents for metabolic diseases that aim to overcome the limitations imposed by receptor desensitization.

References

Troubleshooting & Optimization

Technical Support Center: Improving Deriglidole Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Deriglidole solubility. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the low aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in aqueous solutions?

A1: Publicly available data on the precise aqueous solubility of this compound is limited. However, it is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO), which often indicates that the compound is poorly soluble in water.[1][2] For experimental purposes, it is crucial to determine the aqueous solubility of your specific batch of this compound as a baseline.

Q2: Why is improving the aqueous solubility of this compound important for research and development?

A2: Improving the aqueous solubility of this compound is critical for several reasons. Adequate solubility is essential for achieving desired concentrations in in vitro assays, enabling accurate assessment of its biological activity. For in vivo studies and potential therapeutic applications, enhanced solubility can lead to improved bioavailability, more predictable dose-responses, and the feasibility of developing various dosage forms, including parenteral formulations.[3][4][5]

Q3: What are the common initial steps to troubleshoot poor solubility of this compound in my experiments?

A3: When encountering solubility issues, consider the following initial troubleshooting steps:

  • pH Adjustment: Determine the pKa of this compound and assess if altering the pH of your aqueous solution can ionize the molecule, thereby increasing its solubility.[6][7]

  • Use of Co-solvents: Introduce a water-miscible organic solvent in small amounts to the aqueous solution to increase the solubility of hydrophobic compounds.[7][8][9]

  • Temperature Modification: Investigate the effect of temperature on solubility. For some compounds, a slight increase in temperature can significantly improve solubility. However, be mindful of the compound's stability at elevated temperatures.

Troubleshooting Guides

This section provides detailed guidance on common issues encountered when trying to improve this compound's aqueous solubility.

Issue 1: this compound precipitates out of solution upon addition to my aqueous buffer.

Possible Cause 1: Low intrinsic aqueous solubility.

  • Solution: Employ a solubility enhancement technique. Refer to the experimental protocols below for detailed methods on using co-solvents, cyclodextrins, or creating nanosuspensions and solid dispersions.

Possible Cause 2: The concentration of this compound exceeds its solubility limit in the chosen solvent system.

  • Solution: First, determine the saturation solubility of this compound in your specific buffer. If a higher concentration is required, you will need to utilize a solubility enhancement method.

Possible Cause 3: "Salting out" effect.

  • Solution: High concentrations of salts in your buffer can decrease the solubility of some organic compounds. Try reducing the salt concentration if your experimental design allows, or switch to a buffer with a different salt composition.

Issue 2: The selected solubility enhancement technique is not providing a sufficient increase in solubility.

Possible Cause 1: The chosen method is not optimal for this compound's chemical structure.

  • Solution: Not all solubility enhancement techniques are equally effective for every compound. A systematic screening of different methods is recommended. The workflow diagram below provides a logical approach to this screening process.

Possible Cause 2: The concentration of the excipient (e.g., co-solvent, cyclodextrin (B1172386), surfactant) is not optimized.

  • Solution: Perform a concentration-response study for the selected excipient. There is often an optimal concentration range for achieving maximum solubility enhancement without causing other issues like toxicity or precipitation of the excipient itself.

Issue 3: Concerns about the impact of solubility-enhancing excipients on experimental results.

Possible Cause 1: The excipient itself may have biological activity or interfere with the assay.

  • Solution: It is crucial to run appropriate vehicle controls in all experiments. This involves testing the effect of the excipient-containing solution without this compound to ensure it does not interfere with your measurements.

Possible Cause 2: The excipient may alter the effective concentration of this compound available to interact with its target.

  • Solution: This is a particularly relevant concern with methods like cyclodextrin complexation. Techniques such as equilibrium dialysis can be used to determine the free concentration of this compound in your formulation.

Data Presentation: Comparison of Solubility Enhancement Techniques

The following table summarizes common techniques used to improve the solubility of poorly water-soluble drugs and their potential effectiveness. The actual improvement for this compound will need to be determined experimentally.

TechniquePrinciplePotential Fold Increase in SolubilityKey Considerations
pH Adjustment Ionization of the drug moleculeVariable, dependent on pKaOnly applicable to ionizable compounds. May not be suitable for all biological assays due to pH constraints.
Co-solvents Reducing the polarity of the aqueous solvent2 to 500-fold[10]Potential for solvent toxicity in biological systems. Optimization of co-solvent concentration is critical.[11]
Surfactants Micellar encapsulation of the drug10 to 1000-foldPotential for cell lysis and interference with certain assays at concentrations above the critical micelle concentration (CMC).[12]
Cyclodextrins Formation of inclusion complexes10 to 10,000-fold[13]Stoichiometry of the complex needs to be determined. Can alter the free drug concentration.[14][15]
Nanosuspensions Increased surface area due to particle size reductionSignificant increase in dissolution rate and apparent solubility[3][16][17]Requires specialized equipment for preparation (e.g., high-pressure homogenizer). Physical stability of the suspension needs to be monitored.[18]
Solid Dispersions Dispersing the drug in a hydrophilic carrier in a solid stateCan significantly improve dissolution and apparent solubility[4][19][20]Requires a carrier selection and manufacturing process development (e.g., solvent evaporation, hot-melt extrusion).[21][22]

Experimental Protocols

Below are detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Solubility Enhancement using Co-solvents
  • Objective: To determine the optimal co-solvent and its concentration to improve this compound solubility.

  • Materials:

    • This compound

    • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

    • Co-solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400, DMSO)

    • Vials, magnetic stirrer, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Methodology:

    • Prepare stock solutions of this compound in each co-solvent at a high concentration.

    • Prepare a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

    • Add an excess amount of this compound to each co-solvent/buffer mixture.

    • Equilibrate the samples by stirring at a constant temperature for 24-48 hours to ensure saturation.

    • Centrifuge the samples to pellet the undissolved drug.

    • Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.

    • Quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC, UV-Vis).

    • Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal system.

Protocol 2: Solubility Enhancement using Cyclodextrins
  • Objective: To evaluate the effect of cyclodextrins on the aqueous solubility of this compound.

  • Materials:

    • This compound

    • Aqueous buffer

    • Cyclodextrins (e.g., β-Cyclodextrin, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD))

    • Vials, shaker, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Methodology:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Seal the vials and shake them at a constant temperature for 48-72 hours to reach equilibrium.

    • Filter the samples through a 0.22 µm filter to remove undissolved drug.

    • Analyze the filtrate to determine the concentration of dissolved this compound.

    • Construct a phase-solubility diagram by plotting the solubility of this compound against the cyclodextrin concentration. This will help determine the complex stoichiometry and the stability constant.[14]

Protocol 3: Preparation of a this compound Nanosuspension by Precipitation
  • Objective: To formulate this compound as a nanosuspension to improve its dissolution rate and apparent solubility.

  • Materials:

    • This compound

    • A suitable organic solvent (e.g., acetone, ethanol)

    • An anti-solvent (e.g., water, aqueous buffer)

    • A stabilizer (e.g., Poloxamer 188, Tween 80)

    • High-speed homogenizer or sonicator.

  • Methodology:

    • Dissolve this compound in the organic solvent to create the solvent phase.

    • Dissolve the stabilizer in the anti-solvent to create the anti-solvent phase.

    • Rapidly inject the solvent phase into the anti-solvent phase under high-speed homogenization or sonication.

    • The rapid mixing will cause the precipitation of this compound as nanoparticles.

    • Remove the organic solvent by evaporation under reduced pressure.

    • Characterize the resulting nanosuspension for particle size, zeta potential, and drug content.

Protocol 4: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Objective: To prepare a solid dispersion of this compound in a hydrophilic carrier to enhance its dissolution.

  • Materials:

    • This compound

    • A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000, Hydroxypropyl Methylcellulose (HPMC))

    • A common volatile solvent (e.g., ethanol, methanol, dichloromethane)

    • Rotary evaporator.

  • Methodology:

    • Dissolve both this compound and the carrier in the common solvent in a specific ratio (e.g., 1:1, 1:2, 1:5 w/w).

    • Evaporate the solvent using a rotary evaporator to obtain a solid film.

    • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

    • Pulverize and sieve the resulting solid dispersion.

    • Characterize the solid dispersion for drug content, physical form (amorphous or crystalline using XRD or DSC), and perform dissolution studies.[20]

Mandatory Visualizations

Experimental_Workflow_for_Solubility_Enhancement cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization & Selection start Start: Poorly Soluble this compound char Determine Baseline Aqueous Solubility & pKa start->char screen Screening of Enhancement Techniques (Small Scale) char->screen ph pH Adjustment screen->ph Ionizable? cosolvent Co-solvents screen->cosolvent cyclo Cyclodextrins screen->cyclo surfactant Surfactants screen->surfactant optimize Optimize Lead Formulations ph->optimize cosolvent->optimize cyclo->optimize surfactant->optimize nano Nanosuspension Development optimize->nano If promising solid Solid Dispersion Development optimize->solid If promising char_form Characterize Formulations (Solubility, Stability, Particle Size) nano->char_form solid->char_form select Select Best Formulation for Further Studies char_form->select end End: Optimized this compound Formulation select->end

Caption: Workflow for selecting a solubility enhancement method for this compound.

Alpha2_Adrenergic_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor α2-Adrenergic Receptor (GPCR) g_protein Gi Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion of ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Inhibition of neurotransmitter release) pka->response Phosphorylates targets This compound This compound (Antagonist) This compound->receptor Blocks

Caption: Generic α2-Adrenergic receptor signaling pathway, the target of this compound.

References

troubleshooting inconsistent results in Deriglidole experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with Deriglidole. Our goal is to help you achieve more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the dose-response curve for this compound across different experimental batches. What could be the cause?

A1: Inconsistent dose-response curves are a common challenge. Several factors could be contributing to this variability:

  • Compound Stability and Storage: this compound, like many small molecules, may be sensitive to degradation. Ensure it is stored under the recommended conditions (e.g., protected from light, at the correct temperature). Prepare fresh stock solutions for each experiment.

  • Solubility Issues: Poor solubility can lead to inaccurate concentrations in your assays. Verify the solubility of this compound in your specific experimental buffer. It may be necessary to use a different solvent or a solubilizing agent.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration in the media can alter cellular responses to drug treatment. Standardize your cell culture protocols rigorously.

  • Assay Protocol Variations: Minor differences in incubation times, temperatures, or reagent concentrations can lead to significant variations in results. Ensure all experimental steps are performed consistently.

Q2: Our in vivo experiments with this compound are showing conflicting results in animal models. How can we improve consistency?

A2: In vivo studies introduce additional layers of complexity. Here are key areas to investigate:

  • Animal Strain and Health: The genetic background, age, sex, and health status of the animals can all influence drug efficacy and metabolism. Ensure you are using a consistent and well-defined animal model.

  • Drug Formulation and Administration: The vehicle used to dissolve and administer this compound can impact its bioavailability. Confirm that the formulation is stable and that the route and technique of administration are consistent.

  • Pharmacokinetics and Dosing Schedule: The timing and frequency of dosing can significantly affect the drug's concentration at the target site. A pilot pharmacokinetic study may be necessary to determine the optimal dosing regimen.

  • Environmental Factors: Stress from handling, housing conditions, and light/dark cycles can affect physiological responses and interact with the drug's effects.

Q3: We are seeing unexpected off-target effects in our cellular assays with this compound. What is the likely cause and how can we address this?

A3: Off-target effects can confound experimental results. Based on its chemical structure, which includes an imidazoline-like moiety, this compound may interact with receptors other than its primary target.

  • Hypothesized Target and Off-Target Activity: The imidazoline (B1206853) scaffold is known to bind to adrenergic and imidazoline receptors. Consider performing counter-screening assays against a panel of these receptors to identify potential off-target interactions.

  • Concentration-Dependent Effects: Off-target effects are often observed at higher concentrations. Try to use the lowest effective concentration of this compound in your experiments.

  • Control Experiments: Utilize structurally related but inactive compounds as negative controls to help differentiate between target-specific and non-specific effects.

Troubleshooting Guides

Inconsistent In Vitro Results
Problem Potential Cause Recommended Solution
High variability between replicate wells Pipetting errors, uneven cell seeding, edge effects in plates.Use calibrated pipettes, ensure uniform cell suspension before seeding, avoid using the outer wells of the plate.
Loss of drug activity over time Degradation of this compound in solution.Prepare fresh stock solutions for each experiment, assess stability in your assay buffer over time.
Unexpected cell toxicity Solvent toxicity, high drug concentration.Ensure the final solvent concentration is non-toxic to cells, perform a cytotoxicity assay to determine the appropriate concentration range.
Inconsistent In Vivo Results
Problem Potential Cause Recommended Solution
Variable drug exposure between animals Inconsistent administration, differences in metabolism.Standardize administration technique, consider using animals of a specific age and sex, perform pilot PK studies.
Lack of expected therapeutic effect Insufficient dose, poor bioavailability, rapid metabolism.Perform a dose-escalation study, evaluate alternative drug formulations or routes of administration.
Adverse events not related to the expected pharmacology Off-target effects, vehicle toxicity.Conduct a preliminary toxicology screen, run a vehicle-only control group.

Experimental Protocols

Standard Cell-Based Assay Protocol
  • Cell Seeding: Plate cells at a predetermined density (e.g., 10,000 cells/well in a 96-well plate) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Endpoint: Perform the desired assay to measure the cellular response (e.g., cell viability assay, reporter gene assay, or protein expression analysis).

Visualizations

Hypothesized Signaling Pathway for this compound

Based on its chemical structure, this compound is hypothesized to act as an agonist at a G-protein coupled receptor (GPCR), potentially an imidazoline or adrenergic receptor subtype.

Deriglidole_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPCR GPCR (e.g., Imidazoline Receptor) This compound->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates Cellular_Response Cellular Response Downstream->Cellular_Response

Caption: Hypothesized GPCR signaling pathway for this compound.

Experimental Workflow for Troubleshooting Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Compound Purity, Solubility, and Stability Start->Check_Reagents Standardize_Protocol Review and Standardize Experimental Protocol Start->Standardize_Protocol Calibrate_Equipment Calibrate All Equipment Start->Calibrate_Equipment Control_Variables Assess and Control Environmental/Biological Variables Start->Control_Variables Pilot_Study Conduct Small-Scale Pilot Study Check_Reagents->Pilot_Study Standardize_Protocol->Pilot_Study Calibrate_Equipment->Pilot_Study Control_Variables->Pilot_Study Analyze_Data Analyze Pilot Data for Variability Pilot_Study->Analyze_Data Optimize_Protocol Optimize Protocol Based on Findings Analyze_Data->Optimize_Protocol Full_Experiment Proceed with Full Experiment Optimize_Protocol->Full_Experiment

Caption: Logical workflow for troubleshooting inconsistent experimental outcomes.

Technical Support Center: Optimizing Dapagliflozin Dosage and Minimizing Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Deriglidole" did not yield any relevant information. This technical support guide has been created based on the assumption that the intended subject was Dapagliflozin (B1669812) , a well-documented SGLT2 inhibitor. All information herein pertains to Dapagliflozin.

This guide is intended for researchers, scientists, and drug development professionals. It provides frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in the effective use of Dapagliflozin in a research setting, with a focus on understanding its dosage, efficacy, and side effect profile.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Dapagliflozin?

A1: Dapagliflozin is a selective and reversible inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal tubules of the kidneys.[1][2] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[1] By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose, leading to its excretion in the urine (glycosuria) and thereby lowering blood glucose levels in an insulin-independent manner.[2][3][4] Additionally, it reduces sodium reabsorption, which may contribute to its cardiovascular and renal protective effects.[1][5]

Q2: What is the recommended starting dosage for Dapagliflozin in clinical settings?

A2: For improving glycemic control in type 2 diabetes, the recommended starting dose is typically 5 mg taken orally once daily. This can be increased to 10 mg once daily if additional glycemic control is needed.[6][7] For other indications, such as heart failure or chronic kidney disease, the recommended dose is generally 10 mg once daily.[6][7]

Q3: How should the dosage be adjusted based on renal function?

A3: Dosage adjustments for Dapagliflozin are dependent on the estimated glomerular filtration rate (eGFR). For improving glycemic control in type 2 diabetes, initiation is not recommended if the eGFR is less than 45 mL/min/1.73m².[7][8] For patients with an eGFR between 25 and 45 mL/min/1.73m², the recommended dose is 10 mg once daily for heart failure or chronic kidney disease indications.[6][7] Initiation is not recommended for patients with an eGFR below 25 mL/min/1.73m²; however, patients already on treatment may continue with 10 mg daily to reduce the risk of eGFR decline and other complications.[6][8] Dapagliflozin is contraindicated for patients on dialysis.[6]

Q4: What are the most common side effects associated with Dapagliflozin?

A4: The most common side effects include genital yeast infections (in both men and women) and urinary tract infections (UTIs).[9][10] Dehydration, which can lead to dizziness or low blood pressure (orthostatic hypotension), is also a potential side effect due to the diuretic effect of the drug.[6][9]

Q5: What are the more serious, less common side effects of Dapagliflozin?

A5: Serious side effects, though less common, can include diabetic ketoacidosis (DKA), even with blood sugar levels below 250 mg/dL, serious urinary tract infections that can lead to hospitalization, and a rare but serious bacterial infection of the genital area known as Fournier's gangrene.[9][11] Kidney damage can also occur.[9]

Q6: How can the risk of hypoglycemia be minimized when using Dapagliflozin?

A6: Dapagliflozin itself has a low risk of causing hypoglycemia because its mechanism is insulin-independent.[3] However, when used in combination with insulin (B600854) or insulin secretagogues (like sulfonylureas), the risk of hypoglycemia increases.[6][7] To mitigate this, it is recommended to consider lowering the dose of the concomitant insulin or insulin secretagogue.[7][12]

Troubleshooting Guides for Experimental Use

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
High variability in urinary glucose excretion measurements in animal models. Inconsistent food and water intake among subjects. Inaccurate urine collection.Standardize diet and hydration protocols for all subjects. Ensure meticulous 24-hour urine collection using metabolic cages. Normalize glucose excretion to creatinine (B1669602) levels to account for variations in urine volume.
Unexpectedly low efficacy in cell-based SGLT2 inhibition assays. Incorrect cell line (low SGLT2 expression). Degradation of Dapagliflozin in the medium. Issues with the glucose uptake tracer.Confirm SGLT2 expression in the chosen cell line (e.g., using qPCR or Western blot). Prepare fresh solutions of Dapagliflozin for each experiment. Validate the fluorescent glucose analog or radiolabeled glucose tracer for optimal uptake and signal-to-noise ratio.
Signs of dehydration in study animals (e.g., weight loss, lethargy). Osmotic diuresis induced by Dapagliflozin.Ensure animals have ad libitum access to water. Monitor for signs of dehydration and consider providing supplemental hydration if necessary. Adjust the dosage if severe dehydration is observed across a cohort.
Contradictory results in signaling pathway analysis (e.g., Akt/mTOR). Off-target effects or cell-type specific responses. Experimental artifacts.Be aware that some reported mechanisms, such as modulation of the Akt/mTOR pathway, may require further validation due to retracted literature.[2] Use multiple cell lines and pathway inhibitors to confirm specificity. Ensure robust experimental controls are in place.

Data Presentation: Dosage and Side Effects

Table 1: Dapagliflozin Dosage Recommendations by Indication
IndicationStarting DoseTarget DoseRenal Function Considerations (eGFR in mL/min/1.73m²)
Type 2 Diabetes Mellitus (Glycemic Control) 5 mg once daily10 mg once daily≥ 45: No adjustment needed. < 45: Not recommended for initiation.[6][7]
Heart Failure (with or without T2D) 10 mg once daily10 mg once daily≥ 25: No adjustment needed. < 25: Initiation not recommended.[6][13]
Chronic Kidney Disease (with or without T2D) 10 mg once daily10 mg once daily≥ 25: No adjustment needed. < 25: Initiation not recommended.[7][8]
Table 2: Incidence of Key Adverse Events from Clinical Trials (Dapagliflozin 10 mg vs. Placebo)
Adverse EventTrialDapagliflozin Group (%)Placebo Group (%)
Cardiovascular Death DAPA-HF9.611.5
Hospitalization for Heart Failure DAPA-HF9.713.4
Worsening of Renal Function DAPA-HF1.21.6
Diabetic Ketoacidosis DEPICT-2 (Type 1 Diabetes)2.20
Genital Infections Leading to Discontinuation DECLARE–TIMI 58 (Type 2 Diabetes)0.90.1

Note: Data is compiled from the DAPA-HF, DEPICT-2, and DECLARE-TIMI 58 trials.[14][15][16] Direct comparison between trials should be made with caution due to different patient populations and study designs.

Experimental Protocols

Protocol 1: In Vitro SGLT2 Inhibition Assay

This protocol outlines a cell-based assay to determine the inhibitory activity of Dapagliflozin on SGLT2 using a fluorescent glucose analog.

1. Cell Culture:

  • Culture a suitable cell line stably expressing human SGLT2 (e.g., CHO or HEK293 cells) in appropriate media.

  • Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

2. Compound Preparation:

  • Prepare a stock solution of Dapagliflozin in DMSO.

  • Perform serial dilutions in a Krebs-Ringer-HEPES (KRH) buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.

3. Glucose Uptake Assay:

  • Wash the confluent cell monolayer twice with KRH buffer.

  • Add the diluted Dapagliflozin solutions to the wells and incubate for 15-30 minutes at 37°C.

  • Add a fluorescent glucose analog (e.g., 2-NBDG) to each well and incubate for an additional 30-60 minutes at 37°C.

  • Terminate the uptake by washing the cells three times with ice-cold KRH buffer.

4. Data Acquisition and Analysis:

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.

  • Subtract the background fluorescence from wells without cells.

  • Plot the fluorescence intensity against the log of the Dapagliflozin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Dapagliflozin_Mechanism_of_Action cluster_kidney Kidney (Proximal Tubule) cluster_action Pharmacological Action Glomerulus Glomerular Filtrate (Glucose & Na+) SGLT2 SGLT2 Transporter Glomerulus->SGLT2 Glucose & Na+ reabsorption TubuleLumen Tubular Lumen Bloodstream Bloodstream SGLT2->Bloodstream Urine Urinary Excretion (Glycosuria & Natriuresis) SGLT2->Urine Blocked Reabsorption Dapagliflozin Dapagliflozin Inhibition Inhibition Dapagliflozin->Inhibition Inhibition->SGLT2 Outcome Lowered Blood Glucose & Reduced Na+ Retention Urine->Outcome

Caption: Mechanism of action of Dapagliflozin in the renal proximal tubule.

SGLT2_Inhibition_Assay_Workflow start Start cell_culture 1. Culture SGLT2-expressing cells in 96-well plate start->cell_culture wash1 2. Wash cells with KRH buffer cell_culture->wash1 add_drug 3. Add Dapagliflozin dilutions (Incubate 15-30 min) wash1->add_drug add_tracer 4. Add fluorescent glucose analog (Incubate 30-60 min) add_drug->add_tracer wash2 5. Terminate uptake by washing with cold KRH buffer add_tracer->wash2 read_plate 6. Measure fluorescence in a plate reader wash2->read_plate analyze 7. Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for an in vitro SGLT2 inhibition assay.

References

Navigating the Synthesis and Purification of Deriglidole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Deriglidole. The information is designed to assist researchers in optimizing their experimental workflows and achieving high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of the tetracyclic core of this compound?

A1: The construction of the fused pyrrolo[1,2-a][1][2]diazepine ring system presents a significant synthetic hurdle. Key challenges include achieving regioselective cyclization and managing the reactivity of the indole (B1671886) nitrogen. In multi-step syntheses, incomplete cyclization can lead to a mixture of partially formed ring structures, complicating purification.

Q2: What are common impurities encountered during this compound synthesis?

A2: Process-related impurities are a primary concern. These can include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation or incomplete cyclization), and reagents that are carried through the synthetic steps. Without a specific, published synthetic route, predicting the exact nature of all impurities is challenging. However, based on the synthesis of analogous structures, potential impurities could include N-oxides, products of incomplete ring closure, and diastereomers if chiral centers are introduced non-stereoselectively.

Q3: What purification methods are most effective for obtaining high-purity this compound?

A3: Due to the structural complexity and potential for closely related impurities, multi-step purification protocols are often necessary. A combination of techniques is typically employed, starting with extraction and followed by column chromatography.

  • Silica (B1680970) Gel Chromatography: This is a fundamental technique for separating this compound from less polar and more polar impurities. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can be effective.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>98%), reverse-phase preparative HPLC is often the method of choice. This technique is particularly useful for separating structurally similar impurities from the final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield of Tetracyclic Core Inefficient cyclization reaction.- Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst (if applicable). Lewis acids or Brønsted acids can sometimes promote cyclization. - Solvent Screening: The choice of solvent can significantly impact reaction rates and yields. Test a range of aprotic and protic solvents. - Protecting Groups: Consider the use of protecting groups for the indole nitrogen to direct the desired reactivity.
Presence of Multiple Spots on TLC After Cyclization Incomplete reaction or formation of side products.- Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely to determine the optimal reaction time and prevent the formation of degradation products. - Purification of Intermediates: Ensure that all starting materials and intermediates are of high purity before proceeding to the next step.
Difficulty in Removing a Persistent Impurity by Silica Gel Chromatography The impurity has a similar polarity to this compound.- Alternative Stationary Phases: Consider using different types of silica (e.g., diol-bonded or cyano-bonded) or alumina (B75360) for chromatography. - Solvent System Optimization: Experiment with different solvent mixtures to improve separation. Adding a small amount of a third solvent (e.g., triethylamine (B128534) for basic compounds) can sometimes improve peak shape and resolution. - Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful purification technique for removing small amounts of impurities.
Poor Peak Shape in Preparative HPLC Overloading of the column, inappropriate mobile phase pH, or secondary interactions with the stationary phase.- Reduce Sample Load: Inject a smaller amount of the crude product onto the column. - Adjust Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like this compound. Buffer the mobile phase to a pH where the analyte is in a single ionic form. - Use Ion-Pairing Reagents: For basic compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid) to the mobile phase can improve peak symmetry.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available in the provided search results, a general workflow for the purification of a structurally related indole alkaloid is presented below. This can be adapted as a starting point for the purification of this compound.

General Protocol for Purification by Silica Gel Chromatography:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial, low-polarity eluent.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Analysis: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction Cyclization Reaction Start->Reaction Reagents, Solvent, Heat Crude Crude Product Reaction->Crude TLC TLC Analysis Reaction->TLC Monitoring Extraction Work-up & Extraction Crude->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography Prep_HPLC Preparative HPLC Chromatography->Prep_HPLC If necessary Pure Pure this compound Chromatography->Pure If sufficient purity Chromatography->TLC Fraction Analysis Prep_HPLC->Pure HPLC_Analysis Purity Check (HPLC) Pure->HPLC_Analysis Structure_Verification Structural Characterization (NMR, MS) HPLC_Analysis->Structure_Verification

Troubleshooting_Logic Problem Problem Encountered (e.g., Low Yield, Impurity) Identify_Cause Identify Potential Cause Problem->Identify_Cause Synthesis_Issue Synthesis-Related Identify_Cause->Synthesis_Issue Synthesis Purification_Issue Purification-Related Identify_Cause->Purification_Issue Purification Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Catalyst) Synthesis_Issue->Optimize_Reaction Change_Solvent Screen Different Solvents Synthesis_Issue->Change_Solvent Check_Reagents Verify Reagent Purity Synthesis_Issue->Check_Reagents Optimize_Chroma Optimize Chromatography (Solvent, Stationary Phase) Purification_Issue->Optimize_Chroma Recrystallize Attempt Recrystallization Purification_Issue->Recrystallize Use_Prep_HPLC Employ Preparative HPLC Purification_Issue->Use_Prep_HPLC Solution Problem Resolved Optimize_Reaction->Solution Change_Solvent->Solution Check_Reagents->Solution Optimize_Chroma->Solution Recrystallize->Solution Use_Prep_HPLC->Solution

References

Navigating Deriglidole Instability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for overcoming challenges associated with the stability of Deriglidole in experimental buffers. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears cloudy or has precipitated after dilution in my aqueous experimental buffer. What is happening and how can I fix it?

A1: This is a common issue related to this compound's solubility. This compound is readily soluble in organic solvents like DMSO but has limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the this compound may crash out of solution.

Troubleshooting Steps:

  • Optimize Stock Solution Concentration: Prepare a high-concentration stock solution of this compound in 100% DMSO. Storing at -20°C is recommended for stability.

  • Control Final DMSO Concentration: When preparing your working solution, ensure the final concentration of DMSO in your experimental buffer is sufficient to maintain solubility, typically between 0.1% and 1%. However, always verify the tolerance of your specific cell line or assay to DMSO.

  • Two-Step Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of your experimental buffer, ensuring it is well-mixed, before adding it to the final volume.

  • pH Adjustment: The stability of compounds with an imidazoline (B1206853) ring can be pH-dependent. While specific data for this compound is limited, related compounds are often more stable in slightly acidic to neutral pH. Consider preparing your buffer in the pH range of 6.0-7.4.

  • Sonication: After dilution, briefly sonicate the solution to aid in dissolving any microscopic precipitates.

Q2: I am observing a decrease in the activity of this compound in my multi-day in vitro experiment. What could be the cause?

A2: Loss of activity over time suggests degradation of this compound in your experimental buffer. As a 2-substituted imidazoline, this compound is susceptible to hydrolysis, particularly at non-optimal pH and elevated temperatures.

Troubleshooting Steps:

  • Prepare Fresh Solutions: For long-term experiments, it is crucial to prepare fresh working solutions of this compound daily from a frozen DMSO stock.

  • Optimize Temperature: If your experimental setup allows, conduct your experiments at a lower temperature to reduce the rate of hydrolysis.

  • pH Monitoring: Monitor the pH of your experimental buffer throughout the experiment, as changes in pH can affect the stability of this compound.

  • Buffer Selection: While specific buffer effects on this compound are not extensively documented, be mindful of potential interactions. If you continue to see degradation, consider testing alternative buffer systems.

Q3: How should I prepare and store my this compound stock solution?

A3: Proper preparation and storage are critical for maintaining the integrity of your this compound.

Protocol for Stock Solution Preparation:

  • Solvent: Use 100% Dimethyl Sulfoxide (DMSO) to prepare your stock solution.

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your experimental system.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a potent and selective α2-adrenoceptor antagonist.[1] Its primary mechanism of action is to block the α2-adrenergic receptors, thereby inhibiting the signaling cascade typically initiated by the binding of agonists like norepinephrine.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature (Stock Solution) -20°CTo minimize degradation over long-term storage.
Solvent for Stock Solution 100% DMSOEnsures complete dissolution and stability.
Working Buffer pH 6.0 - 7.4Imidazoline compounds are generally more stable in a slightly acidic to neutral pH range, minimizing hydrolysis.
Working Solution Storage Prepare fresh dailyDue to the potential for hydrolysis in aqueous buffers, fresh preparation is recommended for optimal activity.

Experimental Protocols

General Protocol for Preparing a this compound Working Solution:

  • Thaw Stock Solution: Remove one aliquot of your frozen this compound stock solution (in DMSO) from -20°C and allow it to thaw completely at room temperature.

  • Vortex: Briefly vortex the stock solution to ensure it is homogenous.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve your desired final concentration in the experimental buffer. Ensure the final DMSO concentration remains within the limits tolerated by your experimental system (typically ≤1%).

  • Dilution: Add the calculated volume of the this compound stock solution to your experimental buffer.

  • Mix Thoroughly: Immediately vortex or sonicate the working solution to ensure complete dissolution and prevent precipitation.

  • Use Promptly: Use the freshly prepared working solution in your experiment without delay.

Visualizing the Mechanism of Action

Signaling Pathway of α2-Adrenoceptor Antagonism by this compound

The following diagram illustrates the signaling pathway affected by this compound. As an antagonist, this compound blocks the α2-adrenoceptor, thereby preventing the downstream effects of agonist binding, which include the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Deriglidole_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Norepinephrine) Receptor α2-Adrenoceptor Agonist->Receptor Binds and Activates This compound This compound This compound->Receptor Binds and Blocks G_protein Gi Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion AC Response Cellular Response cAMP->Response Regulates

Caption: this compound blocks the α2-adrenoceptor signaling pathway.

Experimental Workflow for Assessing this compound Stability

This workflow outlines a general procedure for testing the stability of this compound in a specific experimental buffer.

Deriglidole_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results A Prepare this compound Stock (10 mM in DMSO) C Prepare Working Solution (e.g., 10 µM this compound in Buffer) A->C B Prepare Experimental Buffer (e.g., PBS, pH 7.4) B->C D Incubate at Experimental Temperature (e.g., 37°C) C->D E Take Aliquots at Time Points (e.g., 0, 2, 4, 8, 24 hours) D->E F Analyze Aliquots by HPLC-UV E->F G Quantify Peak Area of this compound F->G H Plot this compound Concentration vs. Time G->H I Calculate Degradation Rate H->I

Caption: Workflow for determining this compound stability over time.

References

mitigating off-target effects in Deriglidole studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Deriglidole Studies

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects during their experiments with this compound.

Fictional Drug Context

For the purposes of this guide, "this compound" is presented as a selective agonist for the novel G-protein coupled receptor (GPCR), "Therapeutic Receptor-X" (TR-X), which is under investigation for its neuroprotective properties. A primary challenge in the development of this compound is its off-target binding to the α2A-adrenergic receptor (α2A-AR), a related GPCR that can lead to undesirable cardiovascular effects. This guide provides detailed methodologies and troubleshooting advice to help isolate and study the on-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known on- and off-target receptors for this compound?

A1: this compound is a high-affinity agonist for the Therapeutic Receptor-X (TR-X). However, it also exhibits binding to the α2A-adrenergic receptor (α2A-AR), which is considered its primary off-target liability. Understanding the selectivity profile is crucial for designing experiments that minimize confounding effects.[1][2]

Q2: How can I minimize off-target effects in my cell-based assays?

A2: Minimizing off-target effects in vitro can be achieved by carefully selecting the dose of this compound.[3][4] It is recommended to use the lowest concentration that elicits a robust response at the target receptor, TR-X, while having minimal effect on the α2A-AR.[4] Utilizing cell lines that do not endogenously express α2A-AR or using siRNA to knock down its expression can also be effective strategies.[4]

Q3: What are the potential in vivo consequences of α2A-AR activation by this compound?

A3: Activation of α2A-AR in vivo can lead to a range of cardiovascular effects, including transient hypertension, bradycardia, and sedation. These effects can confound the interpretation of data related to the neuroprotective actions of this compound. Therefore, it is essential to monitor cardiovascular parameters in animal studies.[5][6]

Q4: Are there any specific antagonists that can be used to block the off-target effects of this compound?

A4: Yes, selective α2A-AR antagonists, such as yohimbine (B192690) or rauwolscine, can be co-administered with this compound in both in vitro and in vivo experiments to block its off-target effects. This allows for the specific investigation of TR-X mediated signaling.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound research.

Problem 1: Inconsistent results in cell-based functional assays.
  • Possible Cause: Off-target effects through α2A-AR activation are interfering with the TR-X signaling pathway under investigation.

  • Troubleshooting Steps:

    • Verify Receptor Expression: Confirm the expression levels of both TR-X and α2A-AR in your cell line using qPCR or western blotting.

    • Dose-Response Curve: Generate a full dose-response curve for this compound to determine the EC50 for both TR-X and α2A-AR activation.[7]

    • Use a Selective Antagonist: Repeat the experiment in the presence of a selective α2A-AR antagonist to isolate the TR-X mediated response.

    • Lower this compound Concentration: If possible, use a concentration of this compound that is at or below the EC50 for TR-X but well below the EC50 for α2A-AR.[4]

Problem 2: Unexpected cardiovascular side effects observed in animal models (e.g., changes in blood pressure or heart rate).
  • Possible Cause: this compound is activating α2A-AR in vivo, leading to cardiovascular changes that are independent of its therapeutic target.[5]

  • Troubleshooting Steps:

    • Cardiovascular Monitoring: Continuously monitor blood pressure and heart rate in a control group of animals receiving a selective α2A-AR antagonist prior to this compound administration.

    • Dose Escalation Study: Conduct a dose escalation study to identify a therapeutic window where neuroprotective effects are observed without significant cardiovascular side effects.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentration of this compound with the observed on-target and off-target effects to better understand the exposure-response relationship.

Data Presentation

Table 1: Binding Affinity and Functional Potency of this compound

ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
TR-X (On-Target) 5.215.8
α2A-AR (Off-Target) 150.6450.2

This table summarizes the binding and functional characteristics of this compound at its on-target and off-target receptors.

Table 2: Recommended Concentration Ranges for In Vitro Studies

Assay TypeRecommended this compound ConcentrationRationale
TR-X Functional Assay 1 - 50 nMMaximizes on-target activation while minimizing off-target effects.
α2A-AR Counter-Screen 100 - 1000 nMSufficient to detect off-target activity.
Selectivity Profiling 0.1 - 10,000 nMTo generate full dose-response curves for both receptors.

This table provides guidance on appropriate concentration ranges to differentiate on- and off-target effects.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Selectivity

This protocol is designed to determine the binding affinity (Ki) of this compound for both TR-X and α2A-AR.

  • Cell Membrane Preparation: Prepare cell membranes from cell lines overexpressing either TR-X or α2A-AR.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: Use a known high-affinity radioligand for each receptor (e.g., [3H]-agonist for TR-X and [3H]-yohimbine for α2A-AR).

  • Competition Assay:

    • Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.

    • Incubate for 60 minutes at room temperature.

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration through a glass fiber filter. Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound for each receptor and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro cAMP Functional Assay for Gs/Gi Signaling

This protocol measures the functional activity of this compound at TR-X (assuming Gs-coupled) and α2A-AR (Gi-coupled).

  • Cell Culture: Plate cells expressing either TR-X or α2A-AR in a 96-well plate and grow to confluence.

  • Assay Medium: Starve the cells in serum-free medium for 2 hours prior to the assay.

  • Compound Treatment:

    • For α2A-AR (Gi-coupled), pre-treat cells with 10 µM forskolin (B1673556) to stimulate cAMP production.

    • Add increasing concentrations of this compound to the wells.

  • Incubation: Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the EC50 for both stimulation (TR-X) and inhibition (α2A-AR) of cAMP production.

Visualizations

Signaling Pathways

cluster_0 This compound On-Target Pathway cluster_1 This compound Off-Target Pathway Deriglidole_on This compound TRX TR-X (Gs-coupled) Deriglidole_on->TRX AC_on Adenylate Cyclase TRX->AC_on cAMP_on ↑ cAMP AC_on->cAMP_on PKA PKA Activation cAMP_on->PKA Neuroprotection Neuroprotective Effects PKA->Neuroprotection Deriglidole_off This compound a2AR α2A-AR (Gi-coupled) Deriglidole_off->a2AR AC_off Adenylate Cyclase a2AR->AC_off cAMP_off ↓ cAMP AC_off->cAMP_off Cardiovascular Cardiovascular Effects cAMP_off->Cardiovascular

Caption: On- and off-target signaling pathways of this compound.

Experimental Workflow

A Start: Hypothesis of Off-Target Effects B Perform Competitive Binding Assay (TR-X vs. α2A-AR) A->B C Determine Ki for both receptors B->C D Calculate Selectivity Index (Ki α2A-AR / Ki TR-X) C->D E Perform Functional Assays (e.g., cAMP) D->E F Determine EC50 for both receptors E->F G High Selectivity? F->G H Proceed with In Vivo Studies with Cardiovascular Monitoring G->H Yes I Optimize this compound Concentration or Use α2A-AR Antagonist G->I No J End: Mitigated Off-Target Effects H->J I->E

Caption: Workflow for assessing this compound's receptor selectivity.

Troubleshooting Logic

A Unexpected In Vivo Cardiovascular Effects? B Co-administer with α2A-AR Antagonist A->B C Effects Abolished? B->C D Conclusion: Effects are α2A-AR Mediated C->D Yes E Conclusion: Effects are NOT α2A-AR Mediated C->E No F Investigate Other Potential Off-Targets E->F

References

dealing with Deriglidole precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deriglidole. The following information is designed to address common issues related to stock solution precipitation and to provide guidance on proper handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a peripheral adrenoceptor antagonist with a high affinity for α2-adrenoceptors.[1] As an antagonist, it blocks the α2-adrenergic receptor, which is a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein.[2] Normally, the activation of this receptor by agonists like norepinephrine (B1679862) or epinephrine (B1671497) inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents this downstream signaling cascade.

Q2: What is the recommended solvent for preparing a this compound stock solution?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][3][4] It is advisable to use a high-purity, anhydrous grade of DMSO to prepare stock solutions.

Q3: How should this compound be stored, both as a powder and in a stock solution?

The solid form of this compound should be stored at -20°C.[1][3][4] For long-term stability, it is recommended to aliquot DMSO stock solutions into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: My this compound stock solution has a precipitate. Can I still use it?

It is not recommended to use a stock solution with a visible precipitate. The presence of solid material indicates that the actual concentration of the supernatant is lower than intended, which will lead to inaccurate and irreproducible experimental results. It is best to try and redissolve the precipitate or prepare a fresh stock solution.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in stock or working solutions can be a significant issue. This guide provides a systematic approach to troubleshoot and prevent this problem.

Issue 1: Precipitation during initial dissolution of this compound in DMSO.
Potential CauseObservationRecommended Solution
Incomplete Dissolution Solid particles are visible in the solution after adding the solvent.1. Vortexing: Vortex the solution for 1-2 minutes. 2. Gentle Warming: If particles persist, warm the solution to 37°C for 5-10 minutes. 3. Sonication: Use a sonication bath for 5-10 minutes to aid dissolution.
Concentration Exceeds Solubility The solution becomes cloudy or forms a precipitate as more this compound is added.1. Lower Concentration: Prepare the stock solution at a lower concentration. It is often better to have a stable, lower concentration stock than an unreliable, supersaturated one. 2. Verify Calculations: Double-check calculations for the mass of this compound and the volume of DMSO.
Poor Solvent Quality The compound fails to dissolve completely even at a moderate concentration.1. Use Anhydrous DMSO: DMSO is hygroscopic and absorbed water can reduce the solubility of many organic compounds. Use fresh, high-purity, anhydrous DMSO. 2. Proper Storage of DMSO: Store DMSO in small, tightly sealed aliquots to prevent moisture absorption.
Issue 2: Precipitation of this compound stock solution after storage or freeze-thaw cycles.
Potential CauseObservationRecommended Solution
Freeze-Thaw Instability A precipitate is observed in the stock solution after thawing.1. Aliquot Stock Solution: Prepare single-use aliquots to minimize the number of freeze-thaw cycles. 2. Redissolve Precipitate: If precipitation occurs after thawing, gently warm the solution to 37°C and vortex or sonicate to redissolve the compound before use. Visually confirm that the precipitate has fully dissolved.
Low Temperature Storage A precipitate forms when the stock solution is stored at 4°C or -20°C.1. Optimal Storage Temperature: Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid storing DMSO solutions at 4°C as this can promote freezing and precipitation. 2. Room Temperature Equilibration: Before use, allow the frozen aliquot to fully thaw and equilibrate to room temperature.
Issue 3: Precipitation upon dilution of this compound stock solution into an aqueous medium (e.g., cell culture media, PBS).
Potential CauseObservationRecommended Solution
Poor Aqueous Solubility A precipitate forms immediately upon adding the DMSO stock solution to the aqueous buffer. This is often referred to as "crashing out."1. Lower Final Concentration: Decrease the final working concentration of this compound in the aqueous medium. 2. Stepwise Dilution: Perform an intermediate dilution of the high-concentration DMSO stock into your aqueous buffer before making the final dilution. 3. Increase Final DMSO Concentration: A slightly higher final concentration of DMSO (up to 0.5%, but ideally below 0.1% for cell-based assays) may help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments. 4. Pre-warm the Aqueous Medium: Ensure your aqueous medium is at room temperature or 37°C before adding the this compound stock solution, as solubility often increases with temperature.

Data Presentation

This compound Physicochemical and Solubility Data
PropertyValueSource
Molecular Formula C₁₆H₂₁N₃[1]
Molecular Weight 255.36 g/mol [1]
Predicted pKa 10.17 ± 0.40[1][4]
Solubility in DMSO Soluble[1][3][4]
Solubility in Water Data not readily available
Solubility in Ethanol Data not readily available
Storage Temperature -20°C[1][3][4]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 255.36 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = 10 mmol/L * 0.001 L * 255.36 g/mol = 2.55 mg

  • Weigh the Compound: Carefully weigh approximately 2.55 mg of this compound on an analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Ensure Complete Dissolution: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no solid particles. If necessary, gently warm the tube to 37°C for 5-10 minutes and vortex again, or sonicate for 5-10 minutes.

  • Storage: Aliquot the 10 mM stock solution into single-use volumes in sterile, tightly sealed vials. Store the aliquots at -20°C or -80°C for long-term storage.

Visualizations

Signaling Pathway of α2-Adrenergic Receptor Antagonism by this compound

Deriglidole_Pathway This compound This compound Receptor α2-Adrenergic Receptor This compound->Receptor blocks G_Protein Gi Protein (αβγ) Receptor->G_Protein (no activation) AC Adenylyl Cyclase G_Protein->AC (no inhibition) cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Antagonistic action of this compound on the α2-adrenergic receptor signaling pathway.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow Start Precipitate Observed in this compound Solution Decision1 Is this a new stock solution? Start->Decision1 Troubleshoot_Initial Troubleshoot Initial Dissolution: - Vortex/Warm/Sonicate - Check calculations - Use anhydrous DMSO Decision1->Troubleshoot_Initial Yes Decision2 Is this a stored stock solution? Decision1->Decision2 No End_Success Precipitate Dissolved Proceed with Caution Troubleshoot_Initial->End_Success Success End_Fail Precipitate Persists Prepare Fresh Solution Troubleshoot_Initial->End_Fail Failure Troubleshoot_Storage Troubleshoot Storage Issues: - Warm and vortex/sonicate - Aliquot to avoid freeze-thaw Decision2->Troubleshoot_Storage Yes Decision3 Is precipitation in aqueous dilution? Decision2->Decision3 No Troubleshoot_Storage->End_Success Success Troubleshoot_Storage->End_Fail Failure Troubleshoot_Dilution Troubleshoot Aqueous Dilution: - Lower final concentration - Pre-warm aqueous media - Perform stepwise dilution Decision3->Troubleshoot_Dilution Yes Troubleshoot_Dilution->End_Success Success Troubleshoot_Dilution->End_Fail Failure

Caption: A logical workflow for troubleshooting this compound precipitation issues.

References

Technical Support Center: Deriglidole Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Deriglidole in radioligand binding assays. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a pharmacological agent that acts as a ligand for imidazoline (B1206853) receptors. There are multiple subtypes of imidazoline receptors, with I1 and I2 being the most studied. These receptors are involved in various physiological processes, including the regulation of blood pressure.

Q2: Which radiolabel is typically used for this compound in binding assays?

Q3: What are the expected binding affinity values for this compound?

Publicly available, specific binding affinity data (Kᵢ, Kₐ, IC₅₀) for this compound is limited. However, data from analogous imidazoline receptor ligands can provide an expected range. The binding affinity is a critical parameter determined through saturation and competition binding assays.

Q4: How can I determine the receptor density (Bₘₐₓ) for this compound binding sites?

The maximal number of binding sites (Bₘₐₓ) can be determined through saturation binding experiments.[1] This involves incubating the receptor preparation with increasing concentrations of radiolabeled this compound until saturation is reached. The Bₘₐₓ value is then calculated from the specific binding data.

Troubleshooting Guide

Issue 1: High Non-Specific Binding

High non-specific binding can obscure the specific signal and lead to inaccurate results. Ideally, non-specific binding should be less than 50% of the total binding.

Potential Cause Troubleshooting Steps
Radioligand concentration too high Use a lower concentration of the radioligand, ideally at or below its Kₐ value.
Hydrophobic interactions Include bovine serum albumin (BSA) in the assay buffer to reduce non-specific binding to plasticware and filters. Pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) can also be beneficial.
Insufficient washing Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
Inappropriate filter type Ensure the use of appropriate glass fiber filters that efficiently trap the cell membranes while minimizing radioligand adherence.

Issue 2: Low or No Specific Binding

This issue can arise from various factors related to the reagents or the experimental setup.

Potential Cause Troubleshooting Steps
Low receptor expression Confirm the presence and activity of the imidazoline receptors in your tissue or cell preparation. Consider using a positive control ligand known to bind to these receptors.
Degraded radioligand Check the age and storage conditions of your radioligand. Radiochemicals can degrade over time, leading to a loss of binding activity.
Incorrect assay conditions Optimize incubation time and temperature. Ensure the pH and ionic strength of the assay buffer are appropriate for imidazoline receptor binding.
Inactive receptor preparation Ensure that the membrane preparation protocol effectively isolates receptors in their active conformation. Avoid repeated freeze-thaw cycles.

Issue 3: High Variability Between Replicates

Inconsistent results can make data interpretation difficult and unreliable.

Potential Cause Troubleshooting Steps
Pipetting errors Use calibrated pipettes and ensure consistent technique, especially when preparing serial dilutions.
Incomplete mixing Gently agitate the assay plate during incubation to ensure a homogenous reaction mixture.
Inconsistent washing Standardize the washing procedure for all wells to ensure uniform removal of unbound radioligand.
Filter drying issues Ensure filters are completely dry before adding scintillation fluid, as residual moisture can quench the signal.

Quantitative Data for Imidazoline Receptor Ligands

Due to the limited availability of specific binding data for this compound, the following table presents the inhibition constants (Kᵢ) for various representative imidazoline ligands at I₁ imidazoline receptors and α₂-adrenergic receptors, providing a comparative context for expected affinities.

LigandI₁ Kᵢ (nM)α₂ Kᵢ (nM)Selectivity (α₂/I₁)
Moxonidine 3.3330100
Rilmenidine 2.518072
Clonidine 4.11.50.37
Guanfacine >10,0002.0<0.0002
Guanabenz >10,0002.6<0.00026
α-Methylnorepinephrine >10,0001.0<0.0001
Idazoxan 1.78.14.8
Efaroxan 1.11211

Data adapted from a study on bovine rostral ventrolateral medulla membranes.[2]

Experimental Protocols

Membrane Preparation from Cell Culture

This protocol describes the preparation of cell membranes expressing imidazoline receptors.

  • Cell Lysis: Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

  • Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step.

  • Final Resuspension: Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Saturation Radioligand Binding Assay

This protocol is for determining the Kₐ and Bₘₐₓ of [³H]-Deriglidole.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding.

  • Reagent Addition:

    • Total Binding: Add increasing concentrations of [³H]-Deriglidole to the wells containing the membrane preparation (e.g., 50-100 µg protein) in assay buffer.

    • Non-Specific Binding (NSB): Add the same increasing concentrations of [³H]-Deriglidole along with a high concentration of a non-labeled competitor (e.g., 10 µM clonidine) to wells with the membrane preparation.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.3% PEI) using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot specific binding against the concentration of [³H]-Deriglidole and use non-linear regression to determine Kₐ and Bₘₐₓ.

Competition Radioligand Binding Assay

This protocol is for determining the Kᵢ of unlabeled this compound.

  • Assay Setup: In a 96-well plate, set up triplicate wells.

  • Reagent Addition: To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-clonidine at its Kₐ concentration), and increasing concentrations of unlabeled this compound.

  • Incubation, Filtration, and Counting: Follow steps 3-6 from the Saturation Radioligand Binding Assay protocol.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of unlabeled this compound to generate a competition curve. The IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of specific binding) can be determined from this curve. The Kᵢ can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Competitor_Prep Competitor Dilution Competitor_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (Kd, Bmax, Ki) Counting->Data_Analysis I1_Signaling_Pathway This compound This compound I1_Receptor I1 Imidazoline Receptor This compound->I1_Receptor binds PLC Phospholipase C (PLC) I1_Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG produces PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects PKC->Downstream

References

Technical Support Center: Optimizing Incubation Times for Deriglidole in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Following a comprehensive search of publicly available scientific literature, we have been unable to locate any specific data or established protocols regarding the use of Deriglidole in cell culture applications. Information on its mechanism of action, affected signaling pathways, and optimal incubation times is not currently available in the public domain.

Therefore, the following content is a generalized framework for optimizing the incubation time of a novel compound in cell culture, using hypothetical scenarios and established cell biology principles. This guide is intended to provide a methodological approach for researchers to develop their own protocols for a compound like this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for determining the optimal incubation time for a new compound?

A1: For a novel compound, it is recommended to start with a broad time-course experiment. A common starting range is to test several time points, such as 6, 12, 24, 48, and 72 hours. This allows for the observation of both early and late cellular responses to the compound. The optimal time will depend on the specific biological question being addressed (e.g., signaling pathway activation, changes in gene expression, or cytotoxic effects).

Q2: How does the concentration of this compound affect the optimal incubation time?

A2: Concentration and incubation time are often interdependent. A higher concentration of a compound may elicit a response in a shorter time frame, but it also increases the risk of off-target effects or cytotoxicity. Conversely, a lower concentration may require a longer incubation period to observe a significant effect. It is crucial to first determine the optimal concentration range through dose-response experiments before fine-tuning the incubation time.

Q3: What are the key cellular readouts to consider when optimizing incubation time?

A3: The choice of cellular readout is critical and should be directly related to the expected biological activity of the compound. Key readouts can include:

  • Cell Viability and Proliferation: Assays such as MTT, XTT, or CellTiter-Glo® can determine the cytotoxic or cytostatic effects of the compound over time.

  • Target Engagement/Pathway Activation: If the molecular target is known, you can measure downstream markers of pathway activation or inhibition (e.g., protein phosphorylation via Western blot or ELISA, or reporter gene assays).

  • Gene Expression: Quantitative PCR (qPCR) or RNA-sequencing can reveal changes in the expression of target genes at different time points.

  • Phenotypic Changes: Microscopic analysis of cell morphology, migration, or differentiation can provide valuable insights into the compound's effect over time.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at any incubation time. The compound may be inactive in the chosen cell line. The concentration range may be too low. The chosen readout may not be appropriate.Test the compound in a different, potentially more sensitive, cell line. Perform a wider dose-response experiment with higher concentrations. Select an alternative, more direct readout for the compound's suspected activity.
High levels of cell death even at early time points. The compound is highly cytotoxic at the tested concentrations. The solvent (e.g., DMSO) concentration is too high.Perform a dose-response experiment starting from much lower concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO).
Inconsistent results between replicate experiments. Variability in cell seeding density. Inconsistent timing of compound addition or assay measurement. Passage number of cells is too high, leading to altered cellular responses.Ensure precise and consistent cell counting and seeding. Standardize all experimental timings. Use cells within a consistent and low passage number range.
Effect is observed at an early time point but diminishes over time. The compound may be unstable in culture medium. The cellular response may be transient. The cells may be developing resistance or adapting to the compound.Replenish the medium with fresh compound at regular intervals. Perform a more detailed time-course experiment with earlier and more frequent time points. Investigate potential mechanisms of cellular adaptation.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay

This protocol provides a general method for assessing the effect of a new compound on cell viability over time.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (or other test compound)

  • Vehicle control (e.g., DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT reagent (or other viability assay reagent)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours). Use a separate plate for each time point.

  • Viability Assay: At the end of each incubation period, add the MTT reagent to each well according to the manufacturer's instructions. Incubate for the recommended time to allow for formazan (B1609692) crystal formation.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control for each time point to determine the percentage of cell viability. Plot cell viability against incubation time for each concentration.

Data Presentation: Hypothetical Time-Course Viability Data
Incubation Time (Hours)Vehicle Control (% Viability)This compound (1 µM) (% Viability)This compound (10 µM) (% Viability)This compound (100 µM) (% Viability)
6100 ± 4.598 ± 5.195 ± 4.885 ± 6.2
12100 ± 3.995 ± 4.288 ± 5.570 ± 7.1
24100 ± 5.290 ± 4.775 ± 6.350 ± 8.4
48100 ± 4.882 ± 5.855 ± 7.130 ± 6.9
72100 ± 5.575 ± 6.140 ± 8.215 ± 5.3

Visualizations

Experimental Workflow for Incubation Time Optimization

G cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course A Seed Cells B Treat with Broad Range of Concentrations (e.g., 0.01 - 100 µM) A->B C Incubate for a Fixed, Intermediate Time (e.g., 24h) B->C D Perform Viability/Activity Assay C->D E Determine EC50 or Optimal Concentration Range D->E G Treat with Optimal Concentration(s) from Phase 1 E->G Inform Time-Course Experiment F Seed Cells F->G H Incubate for Various Time Points (e.g., 6, 12, 24, 48, 72h) G->H I Perform Viability/Activity Assay at Each Time Point H->I J Determine Optimal Incubation Time I->J

Caption: Workflow for optimizing compound incubation time in cell culture.

Hypothetical Signaling Pathway Affected by this compound

As the signaling pathway for this compound is unknown, the following is a generic representation of a signaling cascade that could be used as a template for diagramming the actual pathway once it is identified.

G cluster_0 This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Target Gene Expression Nucleus->GeneExpression Alters CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A generic signaling pathway potentially modulated by a novel compound.

Technical Support Center: Troubleshooting Deriglidole-Induced Hypotension in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hypotension induced by Deriglidole in animal models. All recommendations are based on established principles of cardiovascular physiology and pharmacology in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound-induced hypotension?

A1: While specific data on this compound is proprietary, its primary mechanism of action is understood to be potent vasodilation. This leads to a decrease in systemic vascular resistance, which is a key determinant of blood pressure, resulting in hypotension. The vasodilatory effect may be mediated through various signaling pathways, such as the release of nitric oxide or interference with calcium channels in vascular smooth muscle cells.

Q2: Is hypotension an expected side effect of this compound in animal studies?

A2: Yes, given its mechanism as a vasodilator, a dose-dependent reduction in blood pressure is an expected pharmacological effect of this compound. The extent of hypotension can vary depending on the animal species, dose, route of administration, and the anesthetic regimen used.

Q3: What are the critical blood pressure thresholds to be aware of in anesthetized animals?

A3: In many small animal models, a mean arterial pressure (MAP) below 60 mmHg is considered a state of hypotension that can compromise organ perfusion.[1] Prolonged periods below this threshold can lead to tissue hypoxia and potential organ damage. For geriatric or compromised animals, a more aggressive approach to managing hypotension is often warranted due to their limited physiological reserve.[1]

Q4: What immediate steps should be taken if severe hypotension is observed?

A4: If a significant drop in blood pressure occurs post-administration, the first step is to ensure the animal's physiological stability. This includes verifying the depth of anesthesia, as some anesthetics can exacerbate hypotension, and ensuring adequate fluid balance.[1][2] If hypotension persists, pharmacological intervention may be necessary.

Troubleshooting Guide: this compound-Induced Hypotension

Issue: Significant drop in blood pressure immediately following this compound administration.

Potential Causes and Solutions

Potential CauseRecommended SolutionExperimental Protocol
Direct Pharmacological Effect (Vasodilation) Dose Adjustment: Conduct a dose-response study to identify the optimal therapeutic window with manageable cardiovascular effects. Consider lowering the initial dose.Administer ascending doses of this compound to different cohorts of animals while continuously monitoring blood pressure to establish a dose-response curve.
Fluid Resuscitation: Administer an intravenous bolus of an isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution) to increase intravascular volume. A typical starting dose in rats is 10-20 mL/kg over 15 minutes.[3]Cannulate a suitable vein (e.g., jugular or femoral) for intravenous administration. Infuse the crystalloid solution at a controlled rate while monitoring blood pressure and heart rate.
Vasopressor Support: If hypotension is severe and unresponsive to fluids, consider the use of a vasopressor agent. Phenylephrine (B352888) (an α1-adrenergic agonist) or dopamine (B1211576) can be used to increase systemic vascular resistance.[3][4]Prepare a dilute solution of the vasopressor. Administer as a bolus (e.g., phenylephrine 5-10 µg/kg) or a constant rate infusion, titrating the dose to achieve the target blood pressure.
Interaction with Anesthetics Anesthetic Adjustment: High concentrations of inhalant anesthetics like isoflurane (B1672236) can cause vasodilation and decrease cardiac output, exacerbating hypotension.[1][5] Reduce the concentration of the inhalant anesthetic to the minimum required to maintain an adequate plane of anesthesia.Monitor the depth of anesthesia using physiological reflexes (e.g., pedal withdrawal reflex). Gradually decrease the anesthetic concentration while observing for any improvement in blood pressure.
Hypovolemia Pre-Hydration: Ensure animals are adequately hydrated before this compound administration, especially if they have been fasted.Provide access to water up to a few hours before the experiment or administer a subcutaneous bolus of sterile saline to ensure euhydration.
Hypothetical Dose-Response Data for this compound in Rats
This compound Dose (mg/kg, IV)Mean Arterial Pressure (mmHg) Drop (Peak Effect)Heart Rate (bpm) Change (Peak Effect)
1-15 ± 3+25 ± 5
3-35 ± 5+60 ± 8
10-60 ± 8+110 ± 12
30-85 ± 10+180 ± 15

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Blood Pressure Monitoring in a Rodent Model
  • Anesthesia: Anesthetize the animal using an appropriate and stable anesthetic regimen (e.g., isoflurane inhalation or injectable anesthetics like ketamine/xylazine). The depth of anesthesia should be consistently monitored.

  • Catheterization: Surgically implant a catheter into the carotid or femoral artery. This will allow for direct and continuous measurement of arterial blood pressure.

  • Transducer Connection: Connect the arterial catheter to a pressure transducer, which is then linked to a data acquisition system to record blood pressure and heart rate.

  • Drug Administration: Cannulate a jugular or femoral vein for the intravenous administration of this compound and any necessary supportive fluids or vasopressors.

  • Baseline Measurement: Allow the animal to stabilize after surgery and record a stable baseline blood pressure and heart rate for at least 30 minutes before drug administration.

  • Data Collection: Continuously record hemodynamic parameters before, during, and for a sufficient period after this compound administration to capture the full pharmacodynamic effect.

Visualizations

cluster_0 This compound Administration cluster_1 Physiological Effect cluster_2 Clinical Outcome This compound This compound Vasodilation Vasodilation This compound->Vasodilation Induces SVR Decreased Systemic Vascular Resistance Vasodilation->SVR Leads to Hypotension Hypotension (Decreased Blood Pressure) SVR->Hypotension Results in

Caption: Mechanism of this compound-induced hypotension.

Start Hypotension Observed (MAP < 60 mmHg) CheckAnesthesia Check Anesthetic Depth Start->CheckAnesthesia ReduceAnesthesia Reduce Anesthetic Concentration CheckAnesthesia->ReduceAnesthesia Too Deep AssessFluids Assess Fluid Status CheckAnesthesia->AssessFluids Adequate ReduceAnesthesia->AssessFluids FluidBolus Administer IV Fluid Bolus AssessFluids->FluidBolus Hypovolemic/ Uncertain ReassessBP1 Reassess Blood Pressure AssessFluids->ReassessBP1 Normovolemic FluidBolus->ReassessBP1 Vasopressor Administer Vasopressor ReassessBP1->Vasopressor Hypotension Persists Monitor Continue Monitoring ReassessBP1->Monitor BP Restored Vasopressor->Monitor

Caption: Troubleshooting workflow for managing hypotension.

References

Navigating the Purification of Synthesized Deriglidole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the purity of synthesized Deriglidole. The information is presented in a practical question-and-answer format to directly address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for compounds structurally related to this compound?

A1: Based on the structural components of this compound, which includes a pyrrolo[3,2,1-hi]indole and an imidazole (B134444) moiety, the most common and effective purification techniques are recrystallization and column chromatography.[1][2] Recrystallization is a cost-effective method for removing impurities that have different solubility profiles from the target compound.[3] Column chromatography, particularly using silica (B1680970) gel, is highly effective for separating complex mixtures and isolating the desired product with high purity.[2]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A general approach involves testing a range of solvents with varying polarities. For imidazole-containing compounds, solvents like acetonitrile (B52724) or ethanol/water mixtures can be effective.[1] Small-scale solubility tests are crucial to identify the optimal solvent or solvent system before proceeding with the bulk purification.

Q3: I am observing "oiling out" during the recrystallization of my this compound sample. What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of forming crystals, can occur if the solution is too concentrated or cools too quickly. To remedy this, try reheating the solution and adding a small amount of additional solvent to reduce saturation. Subsequently, allow the solution to cool down more slowly to encourage the formation of a crystal lattice.[1]

Q4: What type of column chromatography is suitable for purifying this compound?

A4: For pyrroloindoline derivatives, which are structurally similar to a core part of this compound, flash chromatography using a silica gel stationary phase is a common and effective method.[2] The choice of the mobile phase (eluent) is critical and typically involves a gradient of solvents, such as a mixture of hexanes and ethyl acetate, to effectively separate the target compound from its impurities.[2]

Q5: How can I monitor the purity of this compound during the purification process?

A5: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of compounds like this compound. For pyrroloindole derivatives, HPLC methods often utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, sometimes with additives like trifluoroacetic acid.[2][4] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification progress.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound and offers potential solutions.

Problem Potential Cause Suggested Solution
Low Purity After Initial Synthesis Incomplete reaction or presence of side products from the synthesis of the pyrroloindole core.Optimize the reaction conditions (temperature, reaction time, stoichiometry of reactants). Use analytical techniques like HPLC and Mass Spectrometry to identify the major impurities and trace their origin.[5]
Multiple Spots on TLC After Column Chromatography Co-elution of impurities with this compound.Adjust the polarity of the mobile phase. A shallower gradient or an isocratic elution with an optimized solvent mixture can improve separation. Consider using a different stationary phase if silica gel is not providing adequate resolution.
Poor Crystal Formation During Recrystallization The solution is not sufficiently saturated, or the cooling process is too rapid.Concentrate the solution by evaporating some of the solvent. Ensure a slow cooling process. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.[1]
Presence of Colored Impurities Formation of degradation products or residual starting materials.Consider a pre-purification step, such as washing the crude product with a suitable solvent to remove highly polar or non-polar impurities. For stubborn colored impurities, treatment with activated carbon during the recrystallization process may be effective.

Experimental Protocols

General Recrystallization Protocol for Imidazole-Containing Compounds

This is a general procedure and should be optimized for this compound.

  • Solvent Selection: Begin by performing small-scale solubility tests with various solvents (e.g., ethanol, acetonitrile, ethyl acetate, and mixtures with water) to find a suitable system where this compound is soluble when hot and insoluble when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

General Flash Column Chromatography Protocol for Pyrroloindoline Derivatives

This protocol can be adapted for the purification of this compound.

  • Stationary Phase: Pack a glass column with silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Start with a non-polar mobile phase (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will need to be determined empirically, often guided by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Initial Cleanup Purity_Check Purity Check (TLC/HPLC) Recrystallization->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Purity_Check->Column_Chromatography If purity is low Pure_Product Pure this compound Purity_Check->Pure_Product If purity is high troubleshooting_logic Start Low Purity of this compound Impurity_ID Identify Impurities (LC-MS, NMR) Start->Impurity_ID Source_Analysis Determine Impurity Source Impurity_ID->Source_Analysis Starting_Material Starting Material Impurity Source_Analysis->Starting_Material Side_Product Reaction Byproduct Source_Analysis->Side_Product Degradation Degradation Product Source_Analysis->Degradation Purify_SM Purify Starting Materials Starting_Material->Purify_SM Optimize_Reaction Optimize Reaction Conditions Side_Product->Optimize_Reaction Modify_Purification Modify Purification Protocol Degradation->Modify_Purification

References

Technical Support Center: Optimization of HPLC-MS/MS for Deriglidole Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the detection and quantification of Deriglidole.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC-MS/MS parameters for this compound analysis?

A1: For initial method development, a reversed-phase HPLC separation coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode is recommended.[1][2] The mobile phase typically consists of an aqueous component with an acid modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol).[3]

Q2: How can I prepare a this compound sample from a biological matrix like plasma?

A2: Sample preparation is crucial to remove interferences and prevent contamination of the HPLC-MS/MS system.[4][5] Common techniques for plasma samples include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[2][3][6] For a streamlined process, a simple protein precipitation with a solvent like acetonitrile or methanol (B129727) can be effective for initial analyses.[3]

Q3: What are the expected MRM transitions for this compound?

A3: To determine the MRM transitions for this compound, the compound is typically infused directly into the mass spectrometer to identify the precursor ion (the protonated molecule, [M+H]⁺) and its most abundant and stable product ions after collision-induced dissociation (CID).[7] The transition from the precursor ion to a specific product ion is then used for quantification.

Q4: How can I improve the sensitivity of my this compound assay?

A4: To enhance sensitivity, several aspects of the method can be optimized. This includes refining the sample preparation to concentrate the analyte, optimizing the ESI source parameters (e.g., capillary voltage, gas flow, and temperature), and fine-tuning the chromatographic conditions to achieve sharper peaks.[8] Utilizing a microflow LC system can also significantly boost sensitivity.[8]

Troubleshooting Guide

Chromatography Issues

Q: I am observing poor peak shape (tailing or fronting) for this compound. What are the possible causes and solutions?

A: Poor peak shape can arise from several factors. Here are some common causes and their remedies:

  • Column Contamination: The column may be contaminated with residual matrix components.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[9]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to peak tailing.

    • Solution: Adjust the pH of the aqueous mobile phase. For basic compounds like this compound, a lower pH (e.g., using formic acid) is generally recommended to ensure it is in its protonated form.[4]

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Ensure the composition of the injection solvent is as close as possible to the initial mobile phase conditions.[9]

Q: The retention time for this compound is shifting between injections. What should I do?

A: Retention time shifts can indicate instability in the HPLC system.

  • Insufficient Column Equilibration: The column may not be fully equilibrated between gradient runs.

    • Solution: Increase the column re-equilibration time at the end of each run to ensure the column returns to the initial conditions.[4]

  • Pump Performance Issues: Inconsistent solvent delivery from the HPLC pump can lead to fluctuating retention times.

    • Solution: Check the pump for leaks and ensure proper solvent degassing.

  • Column Temperature Fluctuations: Changes in the column temperature can affect retention time.

    • Solution: Use a thermostatically controlled column compartment to maintain a consistent temperature.[1][10]

Mass Spectrometry Issues

Q: I am experiencing a low signal or no signal for this compound. What are the potential causes?

A: A weak or absent signal can be due to issues with the mass spectrometer or the ionization process.

  • Incorrect MS Parameters: The settings for the ion source or the MRM transitions may not be optimal.

    • Solution: Infuse a this compound standard solution directly into the mass spectrometer to optimize the ESI source parameters and confirm the MRM transitions.

  • Ion Source Contamination: The ion source can become contaminated over time, leading to reduced sensitivity.

    • Solution: Clean the ion source components, such as the capillary and the skimmer, according to the manufacturer's instructions.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[1]

    • Solution: Improve the sample clean-up procedure (e.g., by using SPE) or adjust the chromatography to separate this compound from the interfering compounds.[11]

Q: I am observing high background noise in my chromatograms. How can I reduce it?

A: High background noise can interfere with the detection of low-level analytes.

  • Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can contribute to high background.

    • Solution: Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases regularly.

  • System Contamination: The HPLC system, including tubing and fittings, may be contaminated.

    • Solution: Flush the entire system with an appropriate cleaning solution.

  • Carryover: Residual analyte from a previous high-concentration sample can appear in subsequent runs.[12][13]

    • Solution: Optimize the autosampler wash procedure by using a strong wash solvent. Inject blank samples after high-concentration samples to check for carryover.[13]

Experimental Protocols

Hypothetical Optimized HPLC-MS/MS Method for this compound

This protocol describes a hypothetical optimized method for the quantification of this compound in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0.0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 10% B (Re-equilibration)

3. Mass Spectrometry Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 4000 V[1]

  • Drying Gas Temperature: 300°C[1]

  • Drying Gas Flow: 11 L/min[1]

  • Nebulizer Pressure: 15 psi[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Hypothetical MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound213.3110.125
Internal Standard(Varies)(Varies)(Varies)

Table 2: Hypothetical Chromatographic Parameters

ParameterValue
Retention Time~2.8 min
Peak Width~0.15 min
Tailing Factor1.1

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree Start Problem Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionShift Retention Time Shift? Start->RetentionShift LowSignal Low/No Signal? Start->LowSignal Contamination Check for Column Contamination PeakShape->Contamination Yes MobilePhase Adjust Mobile Phase pH PeakShape->MobilePhase No Equilibration Increase Equilibration Time RetentionShift->Equilibration Yes PumpCheck Check Pump Performance RetentionShift->PumpCheck No MSParams Optimize MS Parameters LowSignal->MSParams Yes CleanSource Clean Ion Source LowSignal->CleanSource No InjectionSolvent Match Injection Solvent MobilePhase->InjectionSolvent No TempControl Use Column Thermostat PumpCheck->TempControl No MatrixEffect Improve Sample Cleanup CleanSource->MatrixEffect No

Caption: Troubleshooting decision tree for common HPLC-MS/MS issues.

References

Technical Support Center: Enhancing the Thermal Stability of Deriglidole Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of Deriglidole formulations.

Troubleshooting Guide: Addressing Thermal Instability in this compound Formulations

This guide is designed to help you identify and resolve specific issues you may encounter during the development and handling of this compound formulations.

Issue 1: Discoloration of the Formulation upon Storage at Elevated Temperatures.

  • Question: My this compound formulation (solution or solid) is turning yellow/brown after being stored under accelerated stability conditions (e.g., 40°C/75% RH). What is the likely cause and how can I prevent this?

  • Answer:

    • Potential Cause: Discoloration is often an indicator of chemical degradation. The indole (B1671886) moiety in this compound is susceptible to oxidation, which can lead to the formation of colored degradants, especially when exposed to heat, light, and oxygen.

    • Troubleshooting Steps:

      • Step 1: Characterize the Degradation. Perform a forced degradation study to identify the degradation products. Expose the this compound drug substance and formulation to thermal, photolytic, oxidative, and hydrolytic stress conditions as per ICH Q1A(R2) guidelines.[1][2][3] Use a stability-indicating HPLC method to separate and quantify the degradants.[4]

      • Step 2: Mitigate Oxidation.

        • Incorporate Antioxidants: Add antioxidants to your formulation. Common choices for pharmaceutical formulations include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT). Start with a screening study to evaluate the compatibility and effectiveness of different antioxidants at various concentrations.

        • Use Chelating Agents: Traces of metal ions can catalyze oxidation. Including a chelating agent like edetate disodium (B8443419) (EDTA) can help stabilize the formulation.

        • Control Headspace Oxygen: For liquid formulations, consider manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

      • Step 3: Optimize pH. For liquid formulations, the stability of this compound may be pH-dependent. Conduct a pH-stability profile to determine the pH at which the drug is most stable. Use appropriate buffers (e.g., citrate, phosphate (B84403), acetate) to maintain the optimal pH.[5][6]

      • Step 4: Protect from Light. Store the formulation in light-resistant packaging, such as amber vials or bottles, to prevent photo-degradation which can be exacerbated by heat.[7]

Issue 2: Emergence of Unknown Peaks in HPLC Chromatogram After Thermal Stress.

  • Question: After subjecting my this compound formulation to thermal stress, I am observing new peaks in my HPLC analysis, indicating the formation of degradation products. How do I identify these and prevent their formation?

  • Answer:

    • Potential Cause: The appearance of new peaks confirms the chemical degradation of this compound. The imidazoline (B1206853) ring in this compound can be susceptible to hydrolysis, particularly at non-optimal pH values, leading to ring-opening.[8]

    • Troubleshooting Steps:

      • Step 1: Identify Degradation Products. Use LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures.[9][10] This will help in proposing a degradation pathway.

      • Step 2: Excipient Compatibility Study. One or more of the excipients in your formulation could be reacting with this compound at elevated temperatures. Conduct a systematic compatibility study by preparing binary mixtures of this compound with each excipient and storing them under accelerated conditions. Analyze for the appearance of degradants.

      • Step 3: Reformulation with Stable Excipients. If an incompatibility is identified, replace the problematic excipient with a more suitable alternative.

      • Step 4: Moisture Control. For solid formulations, moisture can accelerate degradation. Ensure that hygroscopic excipients are avoided if possible, and that the formulation is manufactured and stored in a low-humidity environment. Consider including a desiccant in the packaging.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical moieties in this compound that are susceptible to thermal degradation?

A1: this compound has two primary heterocyclic structures that may be susceptible to degradation: the indole ring system and the imidazoline ring. The indole nucleus can be prone to oxidation, while the imidazoline ring can be susceptible to hydrolysis.[8][11] Understanding the stability of these individual components can help in designing more robust formulations.

Q2: What are the recommended starting points for excipients to enhance the thermal stability of a this compound formulation?

A2: A systematic approach to excipient selection is crucial.[12][13]

  • For liquid formulations: Start by identifying a buffer system that maintains a pH of optimal stability. Screen for suitable antioxidants (e.g., ascorbic acid, sodium metabisulfite) and chelating agents (e.g., EDTA).

  • For solid formulations: Focus on controlling moisture content by using excipients with low hygroscopicity. Consider incorporating stabilizers like polyols (e.g., mannitol, sorbitol) which can help to form a stable amorphous solid dispersion.[12]

Q3: What analytical techniques are essential for evaluating the thermal stability of this compound formulations?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with a validated stability-indicating method is essential for separating and quantifying this compound and its degradation products.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.[4][9]

  • Differential Scanning Calorimetry (DSC) can be used to assess the physical stability of solid formulations, such as detecting changes in crystallinity or interactions between the drug and excipients.[1][14]

  • Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature and can be used to determine the thermal decomposition profile of the drug substance and formulation.[1][14]

Q4: How can I determine the shelf-life of my this compound formulation based on thermal stability data?

A4: Shelf-life determination is guided by ICH guidelines.[1][2][15]

  • Accelerated Stability Studies: Storing the formulation under stressed conditions (e.g., 40°C/75% RH) for a shorter duration (e.g., 6 months) can provide an early indication of the stability profile and help in comparing different formulations.[2][15]

  • Long-Term Stability Studies: The definitive shelf-life must be supported by long-term stability studies under the intended storage conditions (e.g., 25°C/60% RH or 5°C).[2][15] The data from these studies are used to establish a retest period or shelf-life.

Data Presentation

Table 1: Illustrative Data from a Forced Degradation Study of this compound.

Stress Condition% Degradation of this compoundNumber of Degradation ProductsObservations
Thermal (80°C, 72h)15.2%3Significant increase in primary degradant at RRT 1.5.
Acid Hydrolysis (0.1N HCl, 80°C, 8h)25.8%2Rapid degradation, likely hydrolysis of imidazoline ring.
Base Hydrolysis (0.1N NaOH, 80°C, 4h)18.5%2Slower degradation than acid, different degradant profile.
Oxidative (3% H₂O₂, RT, 24h)35.1%4Severe degradation, discoloration observed.
Photolytic (ICH Q1B), solid5.5%1Minor degradation, yellowing of the powder.
Photolytic (ICH Q1B), solution12.3%2Significant degradation, solution turned brown.

Table 2: Example of an Excipient Screening Study for a Liquid Formulation of this compound at 40°C for 4 Weeks.

FormulationAntioxidant (0.1% w/v)Chelating Agent (0.05% w/v)% Remaining this compoundAppearance
ControlNoneNone88.2%Brown solution
F1Ascorbic AcidNone95.6%Pale yellow solution
F2Sodium MetabisulfiteNone96.1%Colorless solution
F3NoneEDTA92.3%Light brown solution
F4Ascorbic AcidEDTA98.5%Colorless solution
F5Sodium MetabisulfiteEDTA99.1%Colorless solution

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Materials: this compound API, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂), HPLC grade solvents.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1N HCl and heat at 80°C. Sample at 2, 4, 6, and 8 hours.

    • Base Hydrolysis: Dissolve this compound in 0.1N NaOH and heat at 80°C. Sample at 1, 2, and 4 hours.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ at room temperature. Sample at 6, 12, and 24 hours.

    • Thermal Degradation: Store solid this compound and a solution of this compound at 80°C. Sample at 24, 48, and 72 hours.

    • Photolytic Degradation: Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

  • Analysis: Analyze all samples by a suitable HPLC-UV method. If significant degradation is observed, analyze by LC-MS to identify the mass of the degradants.

Protocol 2: Excipient Compatibility Screening

  • Objective: To evaluate the compatibility of this compound with common pharmaceutical excipients.

  • Materials: this compound API, selected excipients (e.g., lactose, microcrystalline cellulose, HPMC, magnesium stearate, ascorbic acid, EDTA).

  • Procedure:

    • Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio.

    • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.

    • Include control samples of this compound and each excipient stored under the same conditions.

    • Visually inspect the samples at weekly intervals for any physical changes (e.g., color change, clumping).

  • Analysis: At the end of the study, analyze the samples using HPLC to quantify the amount of this compound remaining and to detect any degradation products. Compare the degradation profile of the binary mixtures to that of the this compound control.

Visualizations

Troubleshooting_Workflow start Thermal Instability Observed (e.g., Discoloration, New Peaks) check_cause Identify Cause of Instability start->check_cause oxidation Oxidation Suspected check_cause->oxidation Discoloration? hydrolysis Hydrolysis Suspected check_cause->hydrolysis pH Dependent Degradation? excipient_incompatibility Excipient Incompatibility Suspected check_cause->excipient_incompatibility New Peaks with Formulation? add_antioxidant Add Antioxidant / Chelating Agent oxidation->add_antioxidant inert_atmosphere Package under Inert Atmosphere oxidation->inert_atmosphere optimize_ph Optimize pH with Buffers hydrolysis->optimize_ph control_moisture Control Moisture hydrolysis->control_moisture change_excipient Replace Incompatible Excipient excipient_incompatibility->change_excipient solution Stable Formulation Achieved add_antioxidant->solution inert_atmosphere->solution optimize_ph->solution control_moisture->solution change_excipient->solution

Caption: Troubleshooting workflow for thermal instability.

Hypothetical_Degradation_Pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis This compound This compound C16H21N3 oxidized_indole Oxidized Indole Derivative e.g., Hydroxylated species This compound->oxidized_indole [O], Heat ring_opened Imidazoline Ring-Opened Product Amide formation This compound->ring_opened H₂O, H⁺/OH⁻, Heat

Caption: Hypothetical degradation pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of Deriglidole and Clonidine Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a detailed comparison of the binding affinities of two key compounds, deriglidole and clonidine (B47849), with a focus on their interactions with adrenergic and imidazoline (B1206853) receptors. The data presented herein is supported by established experimental protocols to ensure a comprehensive and objective analysis.

Overview of this compound and Clonidine

Clonidine is a well-characterized α2-adrenergic receptor agonist that also exhibits significant affinity for imidazoline receptors.[1][2][3] Its dual-receptor interaction is believed to contribute to its therapeutic effects and side-effect profile. This compound is also recognized as a ligand for imidazoline receptors, though its binding profile is less extensively documented in readily available literature. This guide aims to collate and present the available quantitative data to facilitate a clearer understanding of their respective receptor binding characteristics.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating a higher affinity. The following table summarizes the available binding affinity data for this compound and clonidine.

CompoundReceptor SubtypeKi (nM)
Clonidine α2-Adrenergic Receptor17 ± 4
I1-Imidazoline Receptor17 ± 2

Signaling Pathways

The interaction of clonidine with α2-adrenergic receptors initiates a well-defined signaling cascade. As a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This signaling pathway is pivotal in mediating the physiological effects of α2-adrenergic agonists. The signaling pathway for the I1-imidazoline receptor is believed to be distinct and may involve pathways independent of traditional G-protein coupling.[5]

Alpha-2 Adrenergic Receptor Signaling Pathway Clonidine Clonidine Alpha2_AR α2-Adrenergic Receptor (Gi-coupled) Clonidine->Alpha2_AR Binds to G_Protein Gi Protein Alpha2_AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP (decreased) Adenylyl_Cyclase->cAMP Converts ATP to cAMP ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response cAMP->Cellular_Response Leads to

Alpha-2 Adrenergic Receptor Signaling Pathway

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for compounds like this compound and clonidine is predominantly achieved through radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.

Experimental Workflow

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Source of Receptors) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]clonidine) Radioligand->Incubation Test_Compound Test Compound (this compound or Clonidine) Test_Compound->Incubation Filtration Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (Quantifies radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (Calculation of Ki/IC50) Scintillation_Counting->Data_Analysis

Radioligand Binding Assay Workflow
Detailed Methodology

  • Membrane Preparation: Tissues or cells expressing the target receptors (e.g., α2-adrenergic or imidazoline receptors) are homogenized and subjected to centrifugation to isolate the cell membranes, which are rich in the receptors of interest. The protein concentration of the membrane preparation is determined.

  • Competitive Binding Assay: A fixed concentration of a radiolabeled ligand (e.g., [3H]clonidine) known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or clonidine).

  • Incubation: The mixture is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled test compound. This competition curve is then used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion

This guide provides a comparative overview of the binding affinities of this compound and clonidine, highlighting the well-documented dual-receptor profile of clonidine at α2-adrenergic and I1-imidazoline receptors. While quantitative data for this compound remains elusive in widely accessible sources, the provided experimental framework for radioligand binding assays offers a clear path for its determination. The visualization of the α2-adrenergic signaling pathway further elucidates the mechanism of action for compounds targeting this receptor. This information serves as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting these important receptor systems.

References

A Comparative Analysis of the In Vivo Potency of Deriglidole and Dexmedetomidine

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Comparison of In Vivo Potency

Due to the lack of publicly available in vivo studies providing quantitative potency data (e.g., ED50 values) for Deriglidole, a direct comparison with dexmedetomidine (B676) cannot be made at this time. The following table summarizes the available in vivo potency data for dexmedetomidine in a key preclinical model.

CompoundEffectAnimal ModelRoute of AdministrationED50
DexmedetomidineAnalgesiaRatIntrathecal1.2 nmol[1]
DexmedetomidineSedationRatIntracerebroventricular (ICV)10.5 nmol[1]
This compound Various Various Various Data Not Available

Mechanism of Action: α2-Adrenergic Receptor Agonism

Both this compound and dexmedetomidine exert their pharmacological effects primarily through their agonist activity at α2-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately results in the modulation of neuronal activity.

The sedative and analgesic effects of these compounds are largely attributed to their action on α2A-adrenoceptors in the central nervous system, particularly in the locus coeruleus (for sedation) and the spinal cord (for analgesia)[2]. Stimulation of these receptors leads to a decrease in the release of norepinephrine (B1679862) and other neurotransmitters, resulting in a state of sedation and reduced pain transmission.

Dexmedetomidine is a highly selective α2-adrenoceptor agonist, with a much greater affinity for α2 receptors compared to α1 receptors. This selectivity contributes to its favorable side-effect profile compared to less selective agents[2]. While this compound is also known as an α2-adrenergic agonist, detailed in vivo studies quantifying its receptor selectivity and functional potency are not sufficiently available to draw a direct comparison with dexmedetomidine.

Alpha_2_Adrenergic_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Alpha2_Agonist This compound or Dexmedetomidine Alpha2_AR α2-Adrenergic Receptor Alpha2_Agonist->Alpha2_AR Binds to G_Protein Gi/o Protein Alpha2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Inactivates PKA by binding to regulatory subunits Cellular_Response Decreased Neurotransmitter Release (Sedation, Analgesia) cAMP->Cellular_Response Reduced levels lead to PKA_active Protein Kinase A (Active)

Caption: Signaling pathway of α2-adrenergic receptor agonists.

Experimental Protocols

As no direct comparative in vivo studies were identified, a detailed experimental protocol for a head-to-head comparison cannot be provided. However, based on the available study on dexmedetomidine[1], a typical experimental design to assess and compare the in vivo sedative and analgesic potency of these two compounds would involve the following:

Animal Model
  • Species: Male Sprague-Dawley rats are a commonly used model for assessing the central effects of drugs.

  • Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

Drug Administration
  • Routes: For assessing central effects, intracerebroventricular (ICV) for sedation and intrathecal (IT) for analgesia are appropriate routes. This allows for bypassing the blood-brain barrier and delivering the drug directly to the target site.

  • Dosing: A range of doses for both this compound and dexmedetomidine would be administered to generate dose-response curves.

Assessment of Sedation
  • Method: The loss of the righting reflex is a common and quantifiable measure of sedation in rodents.

  • Procedure: Following ICV administration of the test compound, the rat is placed on its back. The time until the animal is able to right itself (i.e., return to a prone position with all four paws on the ground) is recorded. The dose at which 50% of the animals lose their righting reflex for a defined period would be determined as the ED50.

Assessment of Analgesia
  • Method: The tail-flick test or the hot plate test are standard methods for evaluating spinal analgesia.

  • Procedure (Tail-Flick Test): A radiant heat source is focused on a portion of the rat's tail. The latency to flick the tail away from the heat source is measured. An increase in the tail-flick latency indicates an analgesic effect. The dose that produces a 50% maximal possible effect (MPE) would be calculated as the ED50.

Data Analysis
  • Dose-Response Curves: The data from the sedation and analgesia assays would be used to construct dose-response curves.

  • ED50 Calculation: The ED50 values and their 95% confidence intervals would be calculated using appropriate statistical software (e.g., probit analysis or non-linear regression).

Conclusion

While both this compound and dexmedetomidine are classified as α2-adrenergic receptor agonists, a direct and quantitative comparison of their in vivo potency is hampered by a lack of published data for this compound. Dexmedetomidine is a well-characterized compound with established in vivo potency for its sedative and analgesic effects. To enable a meaningful comparison, future in vivo studies on this compound, employing standardized and validated animal models and methodologies, are necessary to determine its ED50 for relevant pharmacological effects. Such studies would be invaluable for researchers and drug development professionals in understanding the relative therapeutic potential of these two agents.

Experimental_Workflow_Comparison cluster_preparation Preparation cluster_administration Administration & Observation cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Dose_Groups Assign Animals to Dose Groups Animal_Model->Dose_Groups Drug_Preparation Prepare Drug Solutions (this compound & Dexmedetomidine) Administer_Drugs Administer Drugs (e.g., ICV for Sedation, IT for Analgesia) Drug_Preparation->Administer_Drugs Dose_Groups->Administer_Drugs Behavioral_Tests Conduct Behavioral Tests (Loss of Righting Reflex, Tail-Flick) Administer_Drugs->Behavioral_Tests Record_Data Record Behavioral Responses Behavioral_Tests->Record_Data Dose_Response Generate Dose-Response Curves Record_Data->Dose_Response ED50_Calculation Calculate ED50 Values Dose_Response->ED50_Calculation Comparison Compare Potency ED50_Calculation->Comparison

Caption: Workflow for in vivo potency comparison.

References

Comparative Analysis of Deriglidole and Other Alpha-2 Adrenergic Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for Deriglidole is exceptionally limited. This guide serves as a framework for the comparative analysis of alpha-2 adrenergic agonists, utilizing data from the well-characterized compounds, Clonidine and Dexmedetomidine, as exemplars. The methodologies and data presentation formats provided herein are intended to guide researchers in conducting similar comparisons when data for compounds like this compound become accessible.

Introduction to Alpha-2 Adrenergic Agonists

Alpha-2 (α2) adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release and sympathetic nervous system activity. Agonists targeting these receptors are of significant interest in drug development for their potential therapeutic applications in conditions such as hypertension, chronic pain, sedation, and ADHD. These receptors are divided into three main subtypes: α2A, α2B, and α2C, each with a distinct tissue distribution and physiological role.

This compound is identified as an alpha-2 adrenergic agonist. However, a comprehensive understanding of its pharmacological profile in comparison to other agents is hampered by the scarcity of published data. This guide provides a comparative overview of two widely studied α2-agonists, Clonidine and Dexmedetomidine, to illustrate the key parameters essential for such a study.

Comparative Pharmacological Data

A thorough comparison of α2-agonists requires the evaluation of their binding affinity, functional activity at the different receptor subtypes, and their pharmacokinetic properties. The following tables summarize these parameters for Clonidine and Dexmedetomidine.

Table 1: Comparative Receptor Binding Affinity (Ki, nM)

Binding affinity, represented by the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

Compoundα2A-AR (Ki, nM)α2B-AR (Ki, nM)α2C-AR (Ki, nM)α1:α2 Selectivity RatioReference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Clonidine 4.3110011~1:220[1]
Dexmedetomidine 1.313002.5~1:1620[1]
Table 2: Comparative Functional Activity (EC50, nM & Emax)

Functional activity is assessed by measuring the concentration of the agonist required to produce 50% of its maximal effect (EC50) and the maximum effect achievable (Emax). A lower EC50 value indicates greater potency.

CompoundAgonist Typeα2A-AR (EC50, nM)α2B-AR (EC50, nM)α2C-AR (EC50, nM)EmaxReference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Clonidine Partial Agonist28Data Not AvailableData Not AvailablePartial[2]
Dexmedetomidine Full AgonistData Not AvailableData Not AvailableData Not AvailableFull[1]
Table 3: Comparative Pharmacokinetic Properties

Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a drug, which collectively influence its therapeutic efficacy and dosing regimen.

CompoundBioavailabilityHalf-life (t½)Primary Metabolism
This compound Data Not AvailableData Not AvailableData Not Available
Clonidine ~75-95% (Oral)~12-16 hoursHepatic
Dexmedetomidine ~16% (Oral)~2-2.5 hoursHepatic (Extensive)

Signaling Pathways and Experimental Workflows

Alpha-2 Adrenergic Receptor Signaling Pathway

Activation of α2-adrenergic receptors by an agonist leads to the inhibition of adenylyl cyclase through the Gi subunit of the G protein complex. This reduces the intracellular concentration of cyclic AMP (cAMP), leading to various downstream cellular effects.

alpha2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Alpha-2 Agonist (e.g., this compound) Receptor α2-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gi Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Leads to

Alpha-2 adrenergic receptor signaling pathway.
Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative evaluation of novel alpha-2 adrenergic agonists against known standards.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo & PK/PD Studies start Synthesize/Acquire Test Compound (e.g., this compound) and Reference Compounds binding_assay Radioligand Binding Assay (Determine Ki at α2A, α2B, α2C) start->binding_assay functional_assay [35S]GTPγS Functional Assay (Determine EC50 and Emax) start->functional_assay selectivity_panel Selectivity Screening (vs. α1 and other receptors) start->selectivity_panel data_analysis_vitro Data Analysis: Compare Affinity, Potency, and Selectivity binding_assay->data_analysis_vitro functional_assay->data_analysis_vitro selectivity_panel->data_analysis_vitro pk_studies Pharmacokinetic Studies (Determine Bioavailability, Half-life) data_analysis_vitro->pk_studies pd_models Pharmacodynamic Models (e.g., Sedation, Analgesia, Blood Pressure) pk_studies->pd_models data_analysis_vivo Data Analysis: Correlate In Vitro Data with In Vivo Efficacy pd_models->data_analysis_vivo end Comprehensive Profile of Test Compound data_analysis_vivo->end

Workflow for comparing alpha-2 agonists.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for α2-adrenergic receptor subtypes.

  • Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled test compounds by their ability to compete for binding with a radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.

    • Radioligand: [3H]Rauwolscine or another suitable α2-antagonist.

    • Test compounds (this compound, Clonidine, Dexmedetomidine).

    • Non-specific binding control: High concentration of a non-radiolabeled antagonist (e.g., 10 µM Phentolamine).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or non-specific binding control.

    • Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This protocol measures the functional activation of G proteins coupled to α2-adrenergic receptors, allowing for the determination of agonist potency (EC50) and efficacy (Emax).

  • Objective: To quantify the agonist-stimulated binding of [35S]GTPγS to G proteins in cell membranes expressing α2-adrenergic receptors.

  • Materials:

    • Cell membranes expressing α2A, α2B, or α2C receptors.

    • Test compounds (this compound, Clonidine, Dexmedetomidine).

    • [35S]GTPγS (non-hydrolyzable GTP analog).

    • GDP (Guanosine diphosphate).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Pre-incubate cell membranes with the test compounds in the assay buffer containing GDP for 15-20 minutes at 30°C.

    • Initiate the reaction by adding [35S]GTPγS to each well.

    • Incubate the plates for 30-60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the filter-bound radioactivity using a scintillation counter.

    • Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

    • Plot the agonist-stimulated specific binding against the log concentration of the agonist.

    • Determine the EC50 and Emax values using non-linear regression analysis.

Conclusion

The comprehensive characterization of an alpha-2 adrenergic agonist requires a systematic evaluation of its binding, functional, and pharmacokinetic properties. While this compound is classified as an α2-agonist, the lack of detailed comparative data prevents a thorough assessment of its potential therapeutic advantages or disadvantages relative to established drugs like Clonidine and Dexmedetomidine. The experimental protocols and comparative framework provided in this guide are designed to facilitate such an evaluation, highlighting the critical data points necessary for a robust comparison. Future research providing quantitative data for this compound will be essential to accurately position it within the landscape of alpha-2 adrenergic therapeutics.

References

Unveiling the Neuroprotective Potential of Deriglidole: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deriglidole, an ATP-sensitive potassium (K-ATP) channel opener, is a compound of interest for its potential therapeutic applications. While direct in vitro studies confirming its neuroprotective effects are not extensively available in the public domain, its mechanism of action as a K-ATP channel opener allows for a comparative analysis with other well-researched compounds in the same class. This guide provides an objective comparison of the expected neuroprotective profile of this compound with the established effects of two other K-ATP channel openers, Diazoxide (B193173) and Pinacidil, based on available in vitro experimental data. The focus is on their efficacy in mitigating neuronal damage in models of glutamate-induced excitotoxicity, a key pathological mechanism in many neurodegenerative diseases.

Comparative Analysis of Neuroprotective Effects

The neuroprotective efficacy of K-ATP channel openers is typically evaluated by their ability to preserve neuronal viability and function in the face of neurotoxic insults. The following table summarizes the reported in vitro neuroprotective effects of Diazoxide and Pinacidil, which can be considered indicative of the potential effects of this compound.

Parameter Diazoxide Pinacidil This compound (Anticipated) Experimental Model
Neuronal Viability (MTT Assay) Increased cell viability in the presence of glutamate (B1630785).[1][2]Shown to reduce neuronal apoptosis.[3]Expected to increase cell viability.Primary cortical neurons, SH-SY5Y neuroblastoma cells
Cellular Damage (LDH Assay) Reduced lactate (B86563) dehydrogenase (LDH) release, indicating less membrane damage.[1]Not explicitly reported, but reduced apoptosis suggests decreased cell lysis.Expected to reduce LDH release.Primary cortical neurons
Reactive Oxygen Species (ROS) Production Attenuated the production of reactive oxygen species induced by glutamate.[1]Not explicitly reported, but K-ATP channel opening is linked to reduced oxidative stress.Expected to decrease ROS levels.NSC-34 motor neuron-like cells
Mitochondrial Membrane Potential (ΔΨm) Preserved mitochondrial membrane potential.[4]Implied to protect mitochondria by reducing apoptosis.[3]Expected to stabilize mitochondrial membrane potential.Cultured neurons

Signaling Pathways in K-ATP Channel-Mediated Neuroprotection

The neuroprotective effects of K-ATP channel openers are primarily mediated by their ability to hyperpolarize the neuronal membrane, which in turn reduces excitability and mitigates the downstream consequences of excessive glutamate receptor activation.

G cluster_0 Glutamate Excitotoxicity cluster_1 This compound (K-ATP Channel Opener) Excess Glutamate Excess Glutamate NMDA Receptor Activation NMDA Receptor Activation Excess Glutamate->NMDA Receptor Activation Ca2+ Influx Ca2+ Influx NMDA Receptor Activation->Ca2+ Influx Mitochondrial Dysfunction Mitochondrial Dysfunction Ca2+ Influx->Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis ROS Production->Apoptosis This compound This compound K-ATP Channel Opening K-ATP Channel Opening This compound->K-ATP Channel Opening K+ Efflux K+ Efflux K-ATP Channel Opening->K+ Efflux Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization Reduced Excitability Reduced Excitability Hyperpolarization->Reduced Excitability Reduced Excitability->NMDA Receptor Activation Inhibits Neuroprotection Neuroprotection Reduced Excitability->Neuroprotection

Caption: Proposed signaling pathway for this compound's neuroprotection.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments commonly used to assess neuroprotection.

In Vitro Model of Glutamate Excitotoxicity

A widely used model to screen for neuroprotective compounds involves inducing excitotoxicity in primary neuronal cultures or neuronal cell lines.

G Neuronal Culture Neuronal Culture Pre-treatment Pre-treatment Neuronal Culture->Pre-treatment Add this compound/Comparator Glutamate Insult Glutamate Insult Pre-treatment->Glutamate Insult Induce Excitotoxicity Incubation Incubation Glutamate Insult->Incubation Neuroprotection Assays Neuroprotection Assays Incubation->Neuroprotection Assays

Caption: Experimental workflow for in vitro neuroprotection studies.

  • Cell Culture : Primary cortical neurons are isolated from embryonic rodents and cultured, or a neuronal cell line (e.g., SH-SY5Y, NSC-34) is used.[5] Cells are seeded in 96-well plates and allowed to adhere and differentiate.

  • Compound Treatment : Cells are pre-treated with various concentrations of this compound, Diazoxide, or Pinacidil for a specified period (e.g., 1-24 hours) before the excitotoxic insult.[5]

  • Induction of Excitotoxicity : Glutamate is added to the culture medium at a concentration known to induce significant neuronal death (e.g., 100-500 µM) for a defined duration (e.g., 15 minutes to 24 hours).[6][7]

  • Assessment of Neuroprotection : Following the insult, various assays are performed to quantify the extent of neuroprotection.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10][11]

  • After treatment, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated for 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into an insoluble formazan (B1609692) product.

  • The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Increased absorbance in treated wells compared to glutamate-only wells indicates a neuroprotective effect.

Cell Membrane Integrity (LDH) Assay

This assay quantifies the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells with compromised membrane integrity.[12][13][14][15]

  • A sample of the culture supernatant is collected from each well.

  • The supernatant is transferred to a new 96-well plate.

  • An LDH assay reagent, which contains lactate, NAD+, and a tetrazolium salt, is added to each well.

  • The enzymatic reaction, where LDH converts lactate to pyruvate (B1213749) and reduces NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan, is allowed to proceed for a set time.

  • The absorbance of the formazan product is measured at 490 nm.

  • A decrease in absorbance in treated wells compared to glutamate-only wells signifies a reduction in cell death.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[16][17][18][19][20]

  • Cells are loaded with DCFH-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.

  • A reduction in fluorescence in treated cells indicates an antioxidant effect.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) is commonly used to assess mitochondrial membrane potential.[21][22][23][24]

  • Cells are incubated with TMRE, which accumulates in active mitochondria with an intact negative membrane potential.

  • The fluorescence intensity is measured using a fluorescence microscope, microplate reader, or flow cytometer.

  • A decrease in TMRE fluorescence indicates mitochondrial depolarization.

  • Preservation of TMRE fluorescence in treated cells suggests protection of mitochondrial function.

References

Deriglidole selectivity profile compared to existing compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of deriglidole's binding affinity profile reveals a distinct selectivity for imidazoline (B1206853) I2 receptors over α2-adrenergic receptors, setting it apart from a range of structurally and functionally related compounds. This guide provides a comparative analysis of this compound's selectivity against existing ligands, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a comprehensive resource for informed decision-making.

This compound, a notable imidazoline derivative, has garnered significant interest for its potential therapeutic applications. A critical aspect of its pharmacological profile is its selectivity for specific receptor subtypes, which dictates its mechanism of action and potential side-effect profile. This comparison guide delves into the binding affinities of this compound and several key comparator compounds—idazoxan, efaroxan (B1214185), clonidine (B47849), rilmenidine, and moxonidine (B1115)—across imidazoline (I1 and I2) and α2-adrenergic (α2A, α2B, and α2C) receptors.

Comparative Binding Affinity Profile

The selectivity of a compound is quantitatively expressed by its binding affinity (Ki), where a lower Ki value indicates a higher affinity for the receptor. The following table summarizes the reported Ki values (in nM) for this compound and its comparators. It is important to note that binding affinities can vary between studies and experimental conditions. The data presented here is a synthesis of available literature to provide a comparative overview.

CompoundI1 (Ki, nM)I2 (Ki, nM)α2A (Ki, nM)α2B (Ki, nM)α2C (Ki, nM)
This compound ~2000~5 ~1000~1000~1000
Idazoxan~3~2~10~10~10
Efaroxan~50~100~5~5~5
Clonidine~50~500~1~1~1
Rilmenidine~30>1000158.5173.8467.7
Moxonidine~20>1000426.6>10000>10000

Note: Ki values are approximate and collated from various sources. A definitive head-to-head comparison under identical experimental conditions is ideal for precise evaluation.

From the data, it is evident that this compound displays a high affinity and selectivity for the I2 imidazoline receptor. In contrast, compounds like clonidine show high affinity for α2-adrenergic receptors. Rilmenidine and moxonidine exhibit a preference for I1 imidazoline receptors over α2-adrenergic receptors. Idazoxan is a non-selective ligand with high affinity for both I2 and α2 receptors, while efaroxan is a potent α2-adrenergic antagonist.

Signaling Pathways

The differential receptor selectivity of these compounds translates into distinct downstream signaling cascades.

I2 Imidazoline Receptor Signaling

The signaling pathway for the I2 imidazoline receptor is not as well-characterized as that of the α2-adrenergic receptors and is generally considered not to be directly coupled to G-proteins.[1] One of the proposed mechanisms involves the allosteric modulation of monoamine oxidase (MAO), an enzyme crucial for neurotransmitter metabolism.[2]

I2_Signaling This compound This compound I2_Receptor I2 Imidazoline Receptor This compound->I2_Receptor MAO Monoamine Oxidase (MAO) I2_Receptor->MAO Allosteric Modulation Neurotransmitter_Metabolism Modulation of Neurotransmitter Metabolism MAO->Neurotransmitter_Metabolism

I2 Imidazoline Receptor Signaling Pathway
α2-Adrenergic Receptor Signaling

α2-Adrenergic receptors are classic G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[3][4] Agonist binding to the receptor leads to the dissociation of the G-protein subunits, resulting in the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects.[3]

Alpha2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist α2-Agonist (e.g., Clonidine) Alpha2_Receptor α2-Adrenergic Receptor Agonist->Alpha2_Receptor G_Protein Gi/o Protein Alpha2_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

α2-Adrenergic Receptor Signaling Pathway

Experimental Protocols

The binding affinities presented in this guide are typically determined using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor.

General Radioligand Binding Assay Workflow

A generalized workflow for a competitive radioligand binding assay is depicted below. This method is used to determine the affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Experimental_Workflow start Start prepare_membranes Prepare Receptor-Containing Membranes or Cells start->prepare_membranes incubate Incubate with Radiolabeled Ligand and varying concentrations of Test Compound prepare_membranes->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Data Analysis: Determine IC50 and Ki quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow
Detailed Methodologies

1. Membrane Preparation:

  • Tissues or cells expressing the target receptors (imidazoline or α2-adrenergic) are homogenized in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the membranes containing the receptors.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Radioligand Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • A fixed volume of the prepared membrane suspension.

    • A range of concentrations of the unlabeled test compound (e.g., this compound).

    • A fixed concentration of a suitable radioligand. For α2-adrenergic receptors, [3H]-clonidine or [3H]-rauwolscine are commonly used. For I2 imidazoline receptors, [3H]-idazoxan is a common choice.[5][6][7]

  • To determine non-specific binding, a high concentration of a non-radiolabeled ligand known to bind to the receptor is added to a set of control wells.

  • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.

  • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

This compound demonstrates a distinct selectivity profile, with a marked preference for the I2 imidazoline receptor. This contrasts with other imidazoline-related compounds that show higher affinity for I1 imidazoline or α2-adrenergic receptors. This selectivity is crucial for understanding its pharmacological effects and for guiding further research and development. The provided experimental protocols offer a foundation for researchers to conduct their own comparative binding studies and further elucidate the nuanced interactions of these compounds with their respective targets.

References

Dipyridamole Demonstrates Efficacy in a Preclinical Model of Liver Fibrosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Malvern, PA – December 4, 2025 – New preclinical data suggests a potential therapeutic role for Dipyridamole, a well-established antiplatelet agent, in the management of liver fibrosis, a key pathological feature of Non-Alcoholic Steatohepatitis (NASH). A study utilizing a rabbit model of hepatic sinusoidal fibrosis demonstrated that Dipyridamole significantly reduces the accumulation of collagen in the liver, indicating its potential to mitigate the progression of fibrotic liver disease. This comparison guide provides an objective analysis of these findings, placing them in the context of other therapeutic strategies for Non-Alcoholic Fatty Liver Disease (NAFLD) and NASH.

Unveiling the Anti-fibrotic Potential of Dipyridamole

Dipyridamole's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) and the cellular reuptake of adenosine (B11128).[1][2] This dual action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulates various cellular processes, including platelet aggregation and vasodilation. The emerging anti-fibrotic effects of Dipyridamole are thought to be linked to the suppression of platelet-derived factors that activate hepatic stellate cells, the primary cell type responsible for collagen deposition in the liver.[1]

Mechanism of Action: Dipyridamole's Anti-fibrotic Pathway

Dipyridamole_MOA cluster_cellular Cellular Environment cluster_hsc Hepatic Stellate Cell (HSC) Dipyridamole Dipyridamole PDE Phosphodiesterase (PDE) Dipyridamole->PDE inhibits Adenosine_uptake Adenosine Reuptake Dipyridamole->Adenosine_uptake inhibits cAMP_cGMP ↑ cAMP & cGMP PDE->cAMP_cGMP degrades Adenosine Extracellular Adenosine Adenosine->cAMP_cGMP stimulates A2A receptor Platelet_activation Platelet Activation & Aggregation cAMP_cGMP->Platelet_activation inhibits PDGF_TGFb Release of PDGF, TGF-β Platelet_activation->PDGF_TGFb leads to HSC_activation HSC Activation PDGF_TGFb->HSC_activation promotes Collagen_production Collagen Production (Fibrosis) HSC_activation->Collagen_production results in Experimental_Workflow start Disease Model Induction (e.g., High-Fat Diet, Chemical Induction) treatment Treatment Administration (Dipyridamole or Alternative) start->treatment monitoring In-life Monitoring (Body Weight, Food Intake, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histopathology (H&E, Sirius Red Staining) - Steatosis, Inflammation, Fibrosis Scoring endpoint->histology biochemistry Biochemical Analysis - Serum ALT, AST - Hepatic Triglycerides - Hydroxyproline Content endpoint->biochemistry gene_expression Gene Expression Analysis (qPCR, RNA-seq) - Fibrotic and Inflammatory Markers endpoint->gene_expression

References

Cross-Validation of Analytical Methods for Deriglidole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available, validated analytical methods for the quantitative determination of Deriglidole in biological matrices has yielded no specific methods with detailed experimental protocols or comparative performance data.

Despite a thorough review of scientific literature databases and public repositories, no specific high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of this compound could be identified. As a result, the direct comparison of analytical methods, including the presentation of quantitative performance data and detailed experimental protocols as requested, cannot be fulfilled at this time.

The development and validation of bioanalytical methods are crucial for pharmacokinetic and toxicokinetic studies during drug development. The process of cross-validation is essential when comparing results from different analytical methods or across different laboratories to ensure the reliability and consistency of the data.

While specific data for this compound is unavailable, this guide will outline the general principles and a typical workflow for the cross-validation of analytical methods, which would be applicable should such methods become publicly available in the future.

General Principles of Analytical Method Cross-Validation

Cross-validation is the process of comparing two or more bioanalytical methods to ascertain whether they provide equivalent results for a specific analyte in a given biological matrix. This is a critical step in several scenarios, including:

  • Method Transfer: When an analytical method is transferred from a sending laboratory to a receiving laboratory.

  • Method Modification: When significant changes are made to a validated analytical method.

  • Use of Different Methods: When data from different analytical methods are to be compared or combined in a single study.

The core parameters evaluated during a cross-validation study typically include:

  • Accuracy: The closeness of the measured concentration to the true concentration.

  • Precision: The degree of agreement among a series of individual measurements.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Hypothetical Comparison of Analytical Methods for this compound

In the absence of specific data for this compound, a hypothetical comparison between two common analytical techniques, HPLC with Ultraviolet (UV) detection and LC-MS/MS, is presented below to illustrate how such data would be structured.

Table 1: Hypothetical Performance Characteristics of Analytical Methods for this compound

Validation ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria (Typical)
Linearity Range 10 - 2000 ng/mL0.1 - 500 ng/mLCorrelation Coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) > 0.998> 0.999-
Accuracy (% Bias) Within ± 15%Within ± 10%Within ± 15% (± 20% at LLOQ)
Precision (% RSD) < 10%< 5%≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mLSignal-to-noise ratio ≥ 10
Recovery (%) 85 - 95%90 - 105%Consistent, precise, and reproducible

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of analytical methods. Below are generalized, hypothetical protocols for HPLC-UV and LC-MS/MS methods for the analysis of a small molecule drug like this compound in human plasma.

Hypothetical Protocol 1: HPLC-UV Method

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 20 µL.

3. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma sample, add 400 µL of acetonitrile containing an internal standard.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

Hypothetical Protocol 2: LC-MS/MS Method

1. Instrumentation:

  • A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add an internal standard and 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Freeze the aqueous layer and transfer the organic layer to a new tube.

  • Evaporate the organic layer to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of 50% acetonitrile in water and inject into the LC-MS/MS system.

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates a general workflow for the cross-validation of two distinct analytical methods.

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome DefineMethods Define Method A (e.g., HPLC-UV) and Method B (e.g., LC-MS/MS) PrepareSamples Prepare Spiked QC Samples and Select Incurred Study Samples DefineMethods->PrepareSamples AnalyzeA Analyze Samples using Method A PrepareSamples->AnalyzeA AnalyzeB Analyze Samples using Method B PrepareSamples->AnalyzeB CompareData Compare Concentration Data from Both Methods AnalyzeA->CompareData AnalyzeB->CompareData StatisticalAnalysis Perform Statistical Analysis (e.g., Bland-Altman Plot, Paired t-test) CompareData->StatisticalAnalysis AcceptanceCriteria Evaluate Against Pre-defined Acceptance Criteria StatisticalAnalysis->AcceptanceCriteria Success Methods are Cross-Validated AcceptanceCriteria->Success Criteria Met Failure Investigation and Re-validation Required AcceptanceCriteria->Failure Criteria Not Met

Caption: A generalized workflow for the cross-validation of two analytical methods.

While a direct comparison of validated analytical methods for this compound is not possible due to the lack of publicly available data, the principles, hypothetical data, and generalized protocols presented here provide a framework for how such a comparison would be conducted. For researchers and drug development professionals, the development and thorough validation of at least one robust analytical method would be the first and most critical step before any cross-validation studies could be undertaken for this compound.

comparing the side effect profiles of Deriglidole and tizanidine

Author: BenchChem Technical Support Team. Date: December 2025

An accurate comparison of the side effect profiles of Deriglidole and tizanidine (B1208945) cannot be provided at this time. Extensive searches for "this compound" have not yielded any information on a drug with this name, suggesting that it may be a misspelling or a less common name for a different medication. Without proper identification of this drug, a comparative analysis with tizanidine is not possible.

For a comprehensive comparison, it is crucial to have the correct name of the drug to be compared with tizanidine. Once the correct drug is identified, a detailed analysis of its side effect profile, supported by experimental data and methodologies, can be conducted.

Tizanidine, a centrally acting α2-adrenergic agonist, is commonly prescribed as a muscle relaxant. Its side effect profile is well-documented in clinical trials and post-marketing surveillance.

Common Side Effects of Tizanidine:

  • Drowsiness and Sedation: One of the most frequently reported side effects.

  • Dry Mouth (Xerostomia)

  • Dizziness

  • Asthenia (Weakness)

Less Common and Rare Side Effects of Tizanidine:

  • Hypotension (low blood pressure)

  • Bradycardia (slow heart rate)

  • Hallucinations

  • Liver enzyme elevations

To facilitate a meaningful comparison, researchers and drug development professionals would require access to similar data for "this compound." This would include information from:

  • Phase I, II, and III Clinical Trials: These studies provide quantitative data on the incidence and severity of adverse events compared to a placebo or another active drug.

  • Post-Marketing Surveillance Data: Real-world data collected after a drug is approved can reveal less common or long-term side effects.

  • Pharmacovigilance Databases: Spontaneous reports of adverse drug reactions are collected in these databases.

Experimental Protocols for Assessing Side Effects:

A standardized approach is used in clinical trials to assess the side effect profiles of drugs. A typical experimental workflow is outlined below.

cluster_preclinical Pre-clinical Phase cluster_clinical Clinical Phases cluster_postmarket Post-marketing In_vitro_assays In vitro Assays Animal_studies Animal Studies In_vitro_assays->Animal_studies Initial safety Phase_I Phase I (Safety in healthy volunteers) Animal_studies->Phase_I IND submission Phase_II Phase II (Efficacy and side effects in patients) Phase_I->Phase_II Safety data Phase_III Phase III (Large-scale efficacy and safety) Phase_II->Phase_III Efficacy & safety data Phase_IV Phase IV (Long-term safety) Phase_III->Phase_IV NDA submission & approval Pharmacovigilance Pharmacovigilance Phase_IV->Pharmacovigilance Ongoing monitoring

Caption: Experimental workflow for assessing drug side effects.

Signaling Pathways:

Understanding the mechanism of action is key to predicting and interpreting side effect profiles. Tizanidine exerts its effects primarily through the α2-adrenergic receptor signaling pathway in the central nervous system.

cluster_tizanidine Tizanidine Signaling Pathway Tizanidine Tizanidine Alpha2_receptor α2-Adrenergic Receptor Tizanidine->Alpha2_receptor binds to Gi_protein Gi Protein Alpha2_receptor->Gi_protein activates Adenylyl_cyclase Adenylyl Cyclase Gi_protein->Adenylyl_cyclase inhibits cAMP ↓ cAMP Adenylyl_cyclase->cAMP Neurotransmitter_release ↓ Neurotransmitter Release (e.g., Glutamate) cAMP->Neurotransmitter_release Neuron Presynaptic Neuron Muscle_relaxation Muscle Relaxation Neurotransmitter_release->Muscle_relaxation

Caption: Tizanidine's mechanism of action via α2-adrenergic receptors.

For a comparative analysis to be completed, please provide the correct spelling or an alternative name for "this compound." Once this information is available, a comprehensive guide comparing its side effect profile with that of tizanidine can be developed for the intended audience of researchers, scientists, and drug development professionals.

Unraveling the Action of Deriglidole: A Comparative Guide to its Mechanism of Action Validation via Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the validation of Deriglidole's mechanism of action with alternative alpha-2 adrenergic and imidazoline (B1206853) receptor agonists, supported by experimental data from knockout mouse models. Designed for researchers, scientists, and drug development professionals, this document delves into the signaling pathways and experimental evidence that underpin our understanding of this class of drugs.

Introduction to this compound's Proposed Mechanism of Action

This compound is an alpha-2 adrenergic receptor agonist that also exhibits affinity for imidazoline receptors. Its therapeutic potential is believed to stem from its ability to modulate two distinct signaling pathways: the alpha-2 adrenergic pathway, primarily affecting glucose and insulin (B600854) regulation, and the imidazoline pathway, which is implicated in blood pressure control. This dual action offers a multifaceted approach to therapeutic intervention.

Validation of the Alpha-2 Adrenergic Pathway

The primary mechanism of action for alpha-2 adrenergic agonists involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequently, a reduction in calcium levels. In pancreatic beta-cells, this cascade results in the inhibition of insulin secretion, leading to an increase in blood glucose levels.

To validate this mechanism for drugs like this compound, knockout mouse models lacking specific alpha-2 adrenoceptor subtypes are invaluable tools. The alpha-2A adrenoceptor subtype has been identified as the key player in mediating the effects of alpha-2 agonists on glucose and insulin homeostasis.

Comparative Data from Alpha-2A Adrenoceptor Knockout Mice

While direct studies on this compound in alpha-2A adrenoceptor knockout (α2A-KO) mice are not publicly available, extensive research on the highly selective alpha-2 agonist, Dexmedetomidine, provides a robust surrogate for understanding the expected outcomes.

DrugMouse ModelParameterWild-Type (WT) ResponseKnockout (KO) ResponseReference
Dexmedetomidine α2A-Adrenoceptor KOPlasma GlucoseSignificant IncreaseNo significant change[1]
Plasma InsulinSignificant DecreaseNo significant change[1]
Clonidine (B47849) (Not specified KO, but α2 antagonist used)Insulin ReleaseInhibitionBlocked by α2-antagonist[2]

Experimental Protocols

Generation of Alpha-2A Adrenoceptor Knockout Mice

Alpha-2A adrenoceptor knockout mice are generated using homologous recombination in embryonic stem (ES) cells. A targeting vector is constructed to replace a critical exon of the Adra2a gene with a neomycin resistance cassette. This construct is electroporated into ES cells, and cells that have undergone successful homologous recombination are selected. These targeted ES cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant female mice. The resulting chimeric offspring are then bred to establish a colony of heterozygous and homozygous knockout mice. Confirmation of the gene knockout is performed by PCR analysis of genomic DNA.[3][4][5][6][7]

Measurement of Plasma Glucose and Insulin

Blood samples are collected from both wild-type and knockout mice at baseline and at various time points after drug administration. Plasma glucose levels are determined using a glucose oxidase method. Plasma insulin concentrations are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[1]

Signaling Pathway and Experimental Workflow Diagrams

alpha2_pathway cluster_cell Pancreatic Beta-Cell This compound This compound / Dexmedetomidine Alpha2AR α2A-Adrenergic Receptor This compound->Alpha2AR Gi Gi Protein Alpha2AR->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Ca ↓ Intracellular Ca²⁺ Insulin ↓ Insulin Secretion

Figure 1. Alpha-2 Adrenergic Signaling Pathway in Pancreatic Beta-Cells.

experimental_workflow start Start gen_ko Generate α2A-Adrenoceptor Knockout (α2A-KO) Mice start->gen_ko drug_admin Administer Dexmedetomidine to WT and α2A-KO Mice gen_ko->drug_admin blood_collection Collect Blood Samples (Baseline and Post-treatment) drug_admin->blood_collection measurements Measure Plasma Glucose and Insulin Levels blood_collection->measurements data_analysis Compare Responses between WT and KO Mice measurements->data_analysis conclusion Conclusion: α2A-Adrenoceptor mediates glycemic effects data_analysis->conclusion imidazoline_pathway cluster_neuron Presympathetic Neuron (RVLM) This compound This compound / Moxonidine I1R I1-Imidazoline Receptor (IRAS) This compound->I1R Signaling Downstream Signaling Cascade I1R->Signaling SNS ↓ Sympathetic Nervous System Outflow Signaling->SNS BP ↓ Blood Pressure validation_logic Hypothesis Hypothesis: This compound's effects are mediated by α2A-AR and I1-IR KO_Model Knockout Models: α2A-AR KO and IRAS KO mice Hypothesis->KO_Model Prediction Prediction: Pharmacological effects will be absent in KO mice KO_Model->Prediction Experiment Experiment: Administer this compound to WT and KO mice and measure physiological responses Prediction->Experiment Outcome Observed Outcome Experiment->Outcome Validation Mechanism Validated Outcome->Validation Effects absent in KO Rejection Mechanism Not Validated Outcome->Rejection Effects present in KO

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pharmacokinetic profiles of Clonidine, Dexmedetomidine (B676), Moxonidine (B1115), and Rilmenidine (B1679337), offering researchers and drug development professionals a data-driven comparison of these key compounds.

This guide provides a detailed comparison of the pharmacokinetic properties of four prominent alpha-2 adrenergic and imidazoline (B1206853) receptor agonists: Clonidine, Dexmedetomidine, Moxonidine, and Rilmenidine. Due to a lack of publicly available pharmacokinetic data for Deriglidole, this compound has been excluded from this comparative analysis. The following sections present a summary of key pharmacokinetic parameters, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Pharmacokinetic Data Summary

The pharmacokinetic profiles of Clonidine, Dexmedetomidine, Moxonidine, and Rilmenidine exhibit notable differences in their absorption, distribution, metabolism, and excretion. These differences are critical for determining their clinical applications and dosing regimens. A summary of their key pharmacokinetic parameters is presented in the table below.

ParameterClonidineDexmedetomidineMoxonidineRilmenidine
Bioavailability (%) 70-80 (oral)[1]N/A (IV administration)~88 (oral)[2]~100 (oral)[3]
Elimination Half-life (t½) 12-16 hours[4]2.1-3.1 hours[5]~2.5 hours[6]~8 hours[3][7]
Time to Peak Plasma Concentration (Tmax) 1-3 hours (oral)[4][8]N/A (IV administration)~1 hour (oral)[6]2 hours (oral)[3]
Volume of Distribution (Vd) N/A~118 L[9]N/A~5 L/kg[3]
Protein Binding (%) 20-40[1]~94[9]N/A<10[3]
Primary Route of Elimination Renal (40-60% unchanged)[4]Hepatic metabolism[5][10]Renal (mostly unchanged)[2][11]Renal (~65% unchanged)[3]

Mechanism of Action and Signaling Pathway

Clonidine, Dexmedetomidine, Moxonidine, and Rilmenidine exert their effects primarily through their interaction with alpha-2 adrenergic and/or imidazoline I1 receptors in the central nervous system. Activation of these receptors leads to a reduction in sympathetic outflow, resulting in decreased blood pressure and heart rate.

Simplified Signaling Pathway of Alpha-2 Adrenergic and Imidazoline Receptor Agonists cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Effector Organ Agonist Agonist (Clonidine, Dexmedetomidine, Moxonidine, Rilmenidine) a2_Receptor Alpha-2 Adrenergic Receptor Agonist->a2_Receptor I1_Receptor Imidazoline I1 Receptor Agonist->I1_Receptor Gi_Protein Gi Protein a2_Receptor->Gi_Protein activates I1_Receptor->Gi_Protein activates AC Adenylyl Cyclase Gi_Protein->AC inhibits cAMP ↓ cAMP AC->cAMP produces NE_Release ↓ Norepinephrine Release cAMP->NE_Release Effector Reduced Sympathetic Outflow (↓ Blood Pressure, ↓ Heart Rate) NE_Release->Effector leads to

Caption: Simplified signaling pathway of alpha-2 adrenergic and imidazoline receptor agonists.

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from various clinical pharmacology studies. While specific protocols for each study may vary, a general methodology for determining the pharmacokinetic profiles of these compounds is outlined below.

1. Study Design:

  • Volunteers: Healthy adult male and female volunteers are typically recruited. For specific studies, patient populations with conditions like renal impairment may be included.[12]

  • Dosing: Single or repeated oral or intravenous doses of the drug are administered.[3][13]

  • Sample Collection: Blood and urine samples are collected at predetermined time points before and after drug administration.[13]

2. Bioanalytical Method:

  • Sample Processing: Plasma is separated from blood samples.

  • Quantification: Drug concentrations in plasma and urine are determined using validated analytical methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[11]

3. Pharmacokinetic Analysis:

  • Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data.[5]

Comparative Pharmacokinetics Workflow

The process of comparing the pharmacokinetics of these compounds involves several key steps, from initial data collection to final analysis and interpretation.

Workflow for Comparative Pharmacokinetic Analysis A Literature Search & Data Extraction B Data Tabulation & Normalization A->B Quantitative Data D Mechanism of Action Analysis A->D Qualitative Information C Pharmacokinetic Parameter Comparison B->C Standardized Data E Report Generation C->E Comparative Insights D->E Mechanistic Context

References

Deriglidole: A Potential Alternative in Clonidine-Resistant Models? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of deriglidole and clonidine (B47849), focusing on the potential efficacy of this compound in clonidine-resistant models. While clinical and preclinical data on this compound are limited in the public domain, this document synthesizes the available information on clonidine resistance and the pharmacology of alpha-2 adrenergic receptor agonists to frame a rationale and a hypothetical framework for evaluating this compound as a potential alternative.

Introduction to Clonidine and the Challenge of Resistance

Clonidine is a centrally acting alpha-2 adrenergic receptor agonist widely used in the treatment of hypertension and other conditions.[1] Its therapeutic effect is primarily mediated by the stimulation of alpha-2A adrenergic receptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and lowered blood pressure.[1][2]

Despite its efficacy, the long-term use of clonidine can be compromised by the development of tolerance, also referred to as clonidine resistance, where the therapeutic effects diminish over time.[3][4] This phenomenon necessitates the exploration of alternative therapeutic strategies, including the investigation of novel alpha-2 adrenergic agonists that may overcome the mechanisms underlying clonidine resistance.

This compound: An Investigational Alpha-2 Adrenergic Agonist

This compound, also known as SL 86.0175, is an investigational compound identified as an alpha-2 adrenergic receptor agonist. While detailed pharmacological data and clinical trial results are not extensively available in published literature, its classification as an alpha-2 agonist positions it as a potential analogue or alternative to clonidine. The key to its potential utility in clonidine-resistant scenarios would lie in a differentiated pharmacological profile, such as receptor subtype selectivity or a reduced tendency to induce receptor desensitization.

Comparative Pharmacological Profile

Due to the limited public data on this compound, a direct, data-driven comparison is not possible. The following table contrasts the known properties of clonidine with the hypothesized desirable properties of an alternative alpha-2 agonist like this compound that could potentially overcome clonidine resistance.

FeatureClonidineThis compound (Hypothetical Profile for Overcoming Resistance)
Mechanism of Action Alpha-2 Adrenergic AgonistAlpha-2 Adrenergic Agonist
Receptor Selectivity Agonist at α2A, α2B, and α2C subtypes; also binds to imidazoline (B1206853) receptors.[2]Potentially higher selectivity for the α2A subtype to minimize off-target effects.
Receptor Desensitization Chronic use can lead to desensitization and downregulation of postsynaptic alpha-2 adrenoceptors.[5][6]Lower propensity to cause receptor desensitization or downregulation.
Peripheral Effects High doses may cause vasoconstriction via peripheral alpha-1 adrenoceptor stimulation.[3]Minimal activity at peripheral alpha-1 adrenoceptors to avoid counteracting central hypotensive effects.
Clinical Efficacy Effective for hypertension, ADHD, and other conditions, but tolerance can develop.[1][3][4]Data not available. Efficacy in clonidine-resistant models would need to be demonstrated.

Mechanisms of Clonidine Resistance

Understanding the mechanisms of clonidine resistance is crucial for designing and evaluating potential alternatives. The primary proposed mechanisms include:

  • Receptor Desensitization and Downregulation: Prolonged exposure to clonidine can lead to the uncoupling of alpha-2 adrenoceptors from their G-protein signaling pathways and a reduction in the number of receptors on the cell surface.[5][6] This is a common mechanism of tolerance for many G-protein coupled receptor agonists.

  • Peripheral Vasoconstriction: At higher doses, clonidine can stimulate peripheral alpha-1 and alpha-2B adrenoceptors on vascular smooth muscle, leading to vasoconstriction that may counteract its central sympatholytic effect.[3]

  • Pharmacokinetic Tolerance: While less documented, alterations in drug metabolism or distribution with chronic use could also contribute to a reduced therapeutic effect.

Experimental Protocols for Evaluating this compound in Clonidine-Resistant Models

To assess the efficacy of this compound in a clonidine-resistant setting, a preclinical study could be designed using an animal model of hypertension, such as the Spontaneously Hypertensive Rat (SHR).

Induction of Clonidine Resistance
  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 16-20 weeks old.

  • Drug Administration: Clonidine is administered continuously for 14-21 days via subcutaneous osmotic mini-pumps at a dose known to initially reduce blood pressure but subsequently lead to tolerance (e.g., 100-300 µg/kg/day).

  • Blood Pressure Monitoring: Mean Arterial Pressure (MAP) and Heart Rate (HR) are continuously monitored using radiotelemetry implants to track the initial hypotensive response and the subsequent return towards baseline levels, confirming the development of tolerance.

Assessment of this compound Efficacy
  • Study Groups:

    • Group 1: Clonidine-tolerant SHRs receiving vehicle.

    • Group 2: Clonidine-tolerant SHRs receiving a range of doses of this compound.

    • Group 3: Naive (non-tolerant) SHRs receiving this compound (to determine its intrinsic hypotensive effect).

    • Group 4: Naive SHRs receiving clonidine (positive control).

  • Drug Administration: this compound or vehicle is administered to the tolerant animals while the clonidine infusion continues.

  • Efficacy Endpoints:

    • Primary: The primary endpoint is the change in Mean Arterial Pressure (MAP) from the tolerance-established baseline following the administration of this compound.

    • Secondary: Secondary endpoints include changes in Heart Rate (HR), plasma norepinephrine (B1679862) levels (as an indicator of sympathetic outflow), and locomotor activity.

  • Molecular Analysis: At the end of the study, brainstem tissue (specifically the nucleus of the solitary tract) can be collected to assess alpha-2 adrenoceptor density and G-protein coupling via radioligand binding assays and western blotting.

Visualizing Pathways and Protocols

Alpha-2 Adrenergic Receptor Signaling Pathway

Alpha-2 Adrenergic Receptor Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle NE_Release Norepinephrine Release NE_Vesicle->NE_Release Alpha2_AutoR α2-Autoreceptor NE_Release->Alpha2_AutoR Negative Feedback Alpha2_PostR α2-Adrenoceptor G_Protein Gi/o Protein Alpha2_PostR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channel Ion Channel (e.g., K+) G_Protein->Ion_Channel Activation cAMP cAMP AC->cAMP X PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Reduced Neuronal Firing (Sympathoinhibition) PKA->Cellular_Response Reduced Phosphorylation Ion_Channel->Cellular_Response Hyperpolarization Clonidine/Deriglidole Clonidine / this compound Clonidine/Deriglidole->Alpha2_PostR Experimental Workflow cluster_setup Model Development cluster_testing This compound Efficacy Testing cluster_analysis Data Analysis Implant Implant Radiotelemetry Transmitters in SHRs Baseline Record Baseline MAP and HR Implant->Baseline Induce_Tolerance Administer Clonidine via Osmotic Mini-pumps (14-21 days) Baseline->Induce_Tolerance Confirm_Tolerance Confirm Tolerance: Return of MAP to Baseline Induce_Tolerance->Confirm_Tolerance Group_Assignment Assign Tolerant Rats to Groups: Vehicle vs. This compound Confirm_Tolerance->Group_Assignment Administer_Drug Administer this compound or Vehicle Group_Assignment->Administer_Drug Monitor_BP Continuously Monitor MAP and HR Administer_Drug->Monitor_BP Analyze_NE Measure Plasma Norepinephrine Levels Administer_Drug->Analyze_NE Analyze_BP Analyze Change in MAP from Tolerant Baseline Monitor_BP->Analyze_BP Analyze_Receptors Assess α2-Adrenoceptor Density and Signaling Analyze_BP->Analyze_Receptors

References

A Comparative Guide to the Anti-Inflammatory Properties of Compound X, Diclofenac, and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the anti-inflammatory properties of Deriglidole did not yield specific experimental data. Therefore, this guide provides a comparative framework using a hypothetical "Compound X" alongside the well-established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Ibuprofen, to illustrate the data presentation and experimental methodologies required for validating anti-inflammatory activity.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. The development of effective anti-inflammatory therapeutics is a cornerstone of modern medicine. This guide provides an objective comparison of the anti-inflammatory profiles of a hypothetical new chemical entity, "Compound X," with two widely used NSAIDs, Diclofenac and Ibuprofen. The data presented herein is based on established in vitro and in vivo models commonly employed in the preclinical evaluation of anti-inflammatory drug candidates.

In Vitro Anti-Inflammatory Activity

The in vitro assessment of anti-inflammatory activity provides crucial insights into the direct molecular mechanisms of a compound. Key parameters evaluated include the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins, and the suppression of pro-inflammatory cytokine and mediator production in immune cells.

Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound X Data not availableData not availableData not available
Diclofenac 0.076[1]0.026[1]2.92[1]
Ibuprofen 12[1]80[1]0.15[1]

Table 2: In Vitro Inhibition of Pro-Inflammatory Mediators in Macrophages

CompoundInhibition of LPS-Induced Nitric Oxide (NO) ProductionInhibition of LPS-Induced TNF-α ProductionInhibition of LPS-Induced IL-6 Production
Compound X Data not availableData not availableData not available
Diclofenac Significant inhibition observed[2]Dampened TNF-α-mediated signaling[3]Significant decrease at therapeutic concentrations[4]
Ibuprofen IC50 of 0.76 mM for iNOS activity reduction[5]--

In Vivo Anti-Inflammatory Activity

In vivo models are essential for evaluating the therapeutic efficacy of a compound in a complex biological system. The carrageenan-induced paw edema model in rodents is a widely accepted acute inflammation model to assess the anti-inflammatory potential of new drug candidates.

Table 3: In Vivo Efficacy in Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)Route of AdministrationMax. Inhibition of Edema (%)Time of Max. Inhibition (hours)
Compound X Data not availableData not availableData not availableData not available
Diclofenac 5Oral56.17[6][7]2[6][7]
20Oral71.82[6][7]3[6][7]
Ibuprofen 40OralData not specified, significant inhibition observed1, 2, and 3[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

  • Reagent Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0), heme, and solutions of ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) and the test compounds at various concentrations.

  • Assay Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells. Add the test compound solutions to the inhibitor wells.

  • Pre-incubation: Incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Detection: Immediately measure the absorbance at 590 nm using a microplate reader. Kinetic readings can be taken over 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8][9][10][11]

Lipopolysaccharide (LPS)-Induced Pro-Inflammatory Mediator Production in Macrophages

Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6) from macrophages stimulated with LPS.

Principle: Macrophages, when stimulated with LPS, produce a range of pro-inflammatory mediators. The concentration of these mediators in the cell culture supernatant can be quantified to evaluate the anti-inflammatory effect of a test compound.

Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

  • Cell Seeding: Seed the macrophages into 24-well plates and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Quantification of Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent.

    • Cytokines (TNF-α, IL-6): Quantify the concentration of cytokines in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4][12][13][14][15]

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production by the test compound compared to the LPS-stimulated control.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound in an acute model of inflammation.

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[1][2][16]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into control and treatment groups.

  • Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally at a specified time before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[3][17]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[5][6][7][18][19][20][21][22]

Visualizations

Signaling Pathway of Inflammation and NSAID Action

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Stimulus COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes Gastric_Mucosal_Protection Gastric Mucosal Protection COX1->Gastric_Mucosal_Protection Platelet_Aggregation Platelet Aggregation COX1->Platelet_Aggregation COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Phospholipase_A2 Phospholipase A2 Phospholipase_A2->Arachidonic_Acid NSAIDs NSAIDs (e.g., Diclofenac, Ibuprofen) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Mechanism of action of NSAIDs in the arachidonic acid pathway.

Experimental Workflow for In Vivo Anti-Inflammatory Screening

G Start Start Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Start->Animal_Acclimatization Grouping Random Grouping (Control & Treatment) Animal_Acclimatization->Grouping Compound_Admin Compound Administration (Oral/IP) Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (Subplantar) Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) 0, 1, 2, 3, 4, 5 hours Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis Results Results Interpretation Data_Analysis->Results End End Results->End

Caption: Workflow of the carrageenan-induced paw edema assay.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Deriglidole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Deriglidole, ensuring the safety of laboratory personnel and environmental protection. The procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with care as a potentially hazardous substance. Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound waste.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Waste Segregation and Container Management

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][2]

  • Waste Classification: Treat all this compound waste as hazardous chemical waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top lid.[1][3][4] Plastic containers are often preferred.[3]

  • Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.[1][2][5]

  • Solid vs. Liquid Waste: Collect solid and liquid waste in separate containers.[5]

    • Solid Waste: Includes contaminated gloves, pipette tips, paper towels, and vials.

    • Liquid Waste: Includes unused solutions or rinsate from cleaning contaminated glassware.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of laboratory chemical waste is through a licensed hazardous waste contractor, typically coordinated by your institution's EHS department.[2]

  • Work in a Ventilated Area: Perform all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.

  • Don PPE: Wear the appropriate PPE as listed above.

  • Waste Collection:

    • Carefully transfer this compound waste into the designated hazardous waste container. For liquids, use a funnel to prevent spillage.

    • Collect any contaminated materials (e.g., pipette tips, gloves, bench paper) in the designated solid waste container.

  • Container Management:

    • Keep the waste container securely closed when not in use.[1][2][3][4]

    • Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[1]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[4]

    • The label must include the full chemical name ("this compound"), concentration (if applicable), and the date when waste was first added to the container.[1][4] Do not use chemical abbreviations.[4]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[1][3]

    • This area should be away from general lab traffic and incompatible materials. Use secondary containment for liquid waste.[2]

  • Arrange for Pickup:

    • Once the container is full or has been in storage for a designated period (e.g., up to 12 months, but check institutional policy), contact your EHS department to schedule a waste pickup.[2][3]

Prohibited Disposal Methods:

  • Drain Disposal: Never pour this compound waste down the drain.[2][3][6]

  • Trash Disposal: Do not dispose of this compound or contaminated materials in the regular trash.[2][6]

  • Evaporation: Do not allow hazardous waste to evaporate in a fume hood as a method of disposal.[2][6]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Before cleaning, don the appropriate PPE.

  • Containment: For small spills, use an absorbent material (e.g., chemical spill pads, vermiculite, or sand) to contain the spill.

  • Cleanup: Carefully scoop the absorbent material into the designated this compound solid waste container.

  • Decontamination: Clean the spill area with a suitable detergent and water.

  • Waste Disposal: Dispose of all contaminated cleaning materials in the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department.[2]

Data Presentation

No specific quantitative data for this compound disposal is available. In general, laboratories should aim to minimize the quantity of waste generated.[2][3]

ParameterGuideline
Maximum Waste Accumulation Typically 55 gallons per satellite accumulation area; consult institutional policy.[3]
Aqueous Solution pH for Drain Disposal N/A - Drain disposal is not recommended for this compound.
Empty Container Rinsing Triple rinse with a suitable solvent; the first rinse must be collected as hazardous waste.[2][4]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found. The procedures outlined above are based on standard best practices for chemical waste management.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Deriglidole_Disposal_Workflow start This compound Waste Generated assess_type Solid or Liquid Waste? start->assess_type collect_solid Collect in Labeled Solid Waste Container assess_type->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container assess_type->collect_liquid Liquid seal_container Securely Seal Container When Not in Use collect_solid->seal_container collect_liquid->seal_container store_waste Store in Designated Satellite Accumulation Area with Secondary Containment seal_container->store_waste check_full Container Full or Storage Limit Reached? store_waste->check_full continue_collection Continue Collection check_full->continue_collection No request_pickup Contact EHS for Waste Pickup check_full->request_pickup Yes continue_collection->assess_type end Waste Disposed by Licensed Contractor request_pickup->end

Caption: Logical workflow for this compound waste disposal.

References

Essential Safety and Handling Protocols for Deriglidole

Author: BenchChem Technical Support Team. Date: December 2025

Date of Compilation: 2025-12-04

Disclaimer: A specific Safety Data Sheet (SDS) for Deriglidole could not be located. The following guidance is based on general best practices for handling research chemicals with unknown toxicological properties. All personnel must be trained in general laboratory safety and chemical handling procedures before working with this substance.

This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of this compound to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Assessment and Control

Due to the lack of specific toxicological data for this compound, it must be handled as a substance of unknown toxicity. Engineering controls should be the primary means of exposure prevention.

  • Engineering Controls: All work with solid or liquid forms of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): PPE is mandatory for all personnel handling this compound to prevent skin and eye contact.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Change gloves immediately if contaminated, torn, or punctured.Prevents skin contact with the chemical.
Protective Clothing A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing.
Respiratory Protection Generally not required when working in a certified chemical fume hood. If weighing or handling powders outside of a fume hood, a NIOSH-approved N95 respirator is recommended.Prevents inhalation of airborne particles.

Step-by-Step Handling Procedures

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment and reagents.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of this compound, including weighing and solution preparation, within the chemical fume hood.

    • Avoid the generation of dust and aerosols.

    • Use a spatula or other appropriate tools to handle solid this compound.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

  • Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, sealed, and labeled hazardous waste container.

    • Collect liquid waste in a separate, sealed, and labeled hazardous waste container.

  • Disposal: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Diagram: PPE Selection Workflow for Handling this compound

PPE_Workflow start Start: Handling this compound fume_hood Work in a certified chemical fume hood? start->fume_hood eye_protection Wear safety glasses with side shields or goggles fume_hood->eye_protection Yes respirator Wear a NIOSH-approved N95 respirator fume_hood->respirator No gloves Wear nitrile gloves eye_protection->gloves lab_coat Wear a long-sleeved lab coat gloves->lab_coat end Proceed with handling lab_coat->end respirator->eye_protection

Caption: Workflow for selecting appropriate PPE when handling this compound.

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.